molecular formula C12H11F2N B1457658 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile CAS No. 1260677-70-0

1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

Cat. No.: B1457658
CAS No.: 1260677-70-0
M. Wt: 207.22 g/mol
InChI Key: ZFRWEVLYJRLSSU-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile is a useful research compound. Its molecular formula is C12H11F2N and its molecular weight is 207.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,3-difluorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRWEVLYJRLSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2,3-difluorophenyl)cyclopentane-1-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details the prevailing synthetic strategy, rooted in the principles of nucleophilic substitution, and emphasizes a robust and scalable approach utilizing phase-transfer catalysis. The guide offers a meticulous, step-by-step experimental protocol, discusses the critical process parameters, and provides a thorough characterization of the target molecule. This document is intended to serve as a practical resource for researchers and professionals engaged in medicinal chemistry and drug discovery, enabling the efficient and reliable synthesis of this important building block.

Introduction: The Significance of Fluorinated Aryl Cyclopentane Scaffolds

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The 2,3-difluorophenyl moiety, in particular, offers a unique electronic profile that can favorably influence intermolecular interactions with biological targets. When coupled with a cyclopentane ring, a common scaffold in natural products and pharmaceuticals, it creates a versatile three-dimensional structure with desirable physicochemical properties. This compound serves as a crucial precursor for the synthesis of a variety of more complex molecules, where the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or amides.

Synthetic Strategy: Cycloalkylation of 2,3-Difluorophenylacetonitrile

The most direct and efficient route for the synthesis of this compound involves the C-alkylation of 2,3-difluorophenylacetonitrile with a suitable four-carbon electrophile. This reaction proceeds via the deprotonation of the acidic α-carbon of the nitrile, generating a carbanion that subsequently undergoes a nucleophilic attack on the electrophile. To form the cyclopentane ring in a single step, a bifunctional electrophile, 1,4-dibromobutane, is employed.

The Role of Phase-Transfer Catalysis

A significant challenge in this synthesis is the mutual insolubility of the organic substrate (2,3-difluorophenylacetonitrile and 1,4-dibromobutane) and the inorganic base (e.g., sodium hydroxide) required for carbanion formation. Phase-transfer catalysis (PTC) provides an elegant solution to this problem.[1] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase.[2] In the organic phase, the hydroxide ion deprotonates the 2,3-difluorophenylacetonitrile, forming the reactive carbanion. The catalyst cation then pairs with this carbanion, maintaining its solubility in the organic medium where it can react with 1,4-dibromobutane. This methodology avoids the need for hazardous and expensive anhydrous solvents and strong bases like sodium amide or metal hydrides, making the process safer, more economical, and environmentally benign.[3]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Purification 2,3-Difluorophenylacetonitrile 2,3-Difluorophenylacetonitrile Reaction_Vessel Cycloalkylation Reaction 2,3-Difluorophenylacetonitrile->Reaction_Vessel 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Reaction_Vessel Aqueous NaOH Aqueous NaOH Aqueous NaOH->Reaction_Vessel Phase-Transfer Catalyst (e.g., TBAB) Phase-Transfer Catalyst (e.g., TBAB) Phase-Transfer Catalyst (e.g., TBAB)->Reaction_Vessel Organic Solvent (e.g., Toluene) Organic Solvent (e.g., Toluene) Organic Solvent (e.g., Toluene)->Reaction_Vessel Elevated Temperature Elevated Temperature Elevated Temperature->Reaction_Vessel Workup Aqueous Workup (Extraction) Reaction_Vessel->Workup Purification Column Chromatography or Distillation Workup->Purification Final_Product This compound Purification->Final_Product

Sources

1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile CAS number 1260677-70-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile (CAS 1260677-70-0): Synthesis, Properties, and Applications

Abstract

This compound is a fluorinated organic compound characterized by a quaternary carbon center linking a cyclopentyl ring, a cyano group, and a 2,3-difluorophenyl moiety. This distinct architecture makes it a valuable building block in medicinal chemistry and materials science. The presence of the difluorophenyl group is particularly significant, as fluorine substitution is a well-established strategy for modulating the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability and binding affinity.[1] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, potential applications, and essential safety protocols, intended for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

The core physical and chemical characteristics of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 1260677-70-0[2]
Molecular Formula C₁₂H₁₁F₂N[2]
Molecular Weight 207.22 g/mol [2]
Typical Purity ≥95%[2]
Description Versatile small molecule scaffold and building block[2]
Predicted Spectroscopic Data

While specific experimental spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its characterization.

  • ¹H NMR: The spectrum is expected to show complex multiplets for the eight protons of the cyclopentane ring. The aromatic region would display signals corresponding to the three protons on the difluorophenyl ring, with coupling patterns influenced by both H-H and H-F interactions.

  • ¹³C NMR: The spectrum will feature a characteristic signal for the nitrile carbon (C≡N) around 120 ppm and the quaternary carbon atom. Signals for the cyclopentane carbons and the six distinct carbons of the aromatic ring (with C-F coupling) will also be present.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, showing coupling to each other and to adjacent protons.

  • Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the range of 2230-2250 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 207.22, with fragmentation patterns corresponding to the loss of the cyano group or parts of the cyclopentane ring.

Synthesis and Mechanistic Rationale

The construction of the α,α-disubstituted carbonitrile framework is most efficiently achieved through the alkylation of a suitable phenylacetonitrile precursor. The logical and field-proven approach involves the reaction of 2,3-difluorophenylacetonitrile with a 1,4-dihalobutane.[3]

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution mechanism where the carbanion generated from 2,3-difluorophenylacetonitrile acts as the nucleophile.

Synthesis_Pathway cluster_reactants Reactants Reactant1 2,3-Difluorophenylacetonitrile Conditions Base (e.g., NaOH) Solvent (e.g., DMSO) Reactant1->Conditions Reactant2 1,4-Dibromobutane Reactant2->Conditions Product 1-(2,3-Difluorophenyl) cyclopentane-1-carbonitrile Conditions->Product Cyclization

Caption: Proposed synthesis of the target compound via base-mediated cyclization.

Mechanistic Discussion

The causality behind this experimental design is rooted in fundamental organic chemistry principles:

  • Carbanion Formation: A strong base, such as sodium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO), is used to deprotonate the α-carbon of 2,3-difluorophenylacetonitrile.[3] This carbon is acidic due to the inductive electron-withdrawing effect of the nitrile and phenyl groups, which stabilize the resulting carbanion.

  • Nucleophilic Attack: The generated carbanion attacks one of the electrophilic carbons of 1,4-dibromobutane in an Sₙ2 reaction, displacing a bromide ion and forming an intermediate.

  • Intramolecular Cyclization: The α-carbon of the intermediate is deprotonated again by the base, and the resulting nucleophile undergoes an intramolecular Sₙ2 reaction, attacking the other carbon-bromine bond to form the five-membered cyclopentane ring and yielding the final product. The use of DMSO facilitates these Sₙ2 reactions by effectively solvating the cation of the base, leaving a more reactive "naked" anion.

Applications in Research and Drug Development

This compound serves as a highly valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical sector.[1]

  • Scaffold for Bioactive Molecules: Its structure is a key scaffold for creating compounds with potential therapeutic activity. Analogous structures, such as 1-(2,4-difluorophenyl)cyclobutane-1-carbonitrile, are reported as key intermediates in the development of antifungal agents.[4]

  • Modulation of Physicochemical Properties: The 2,3-difluorophenyl group is a critical pharmacophore. The strategic placement of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and improve binding affinity to biological targets through favorable electrostatic interactions.

  • Exploring New Chemical Space: This building block enables access to novel cyclopentane-containing compounds. Related fluorophenyl-cyclopentane derivatives have been investigated for the treatment of conditions like kidney disease by targeting ion channels such as TRPC6.[5] The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups.

Experimental Protocols

The following protocols are based on established methodologies for analogous reactions and provide a self-validating framework for synthesis and characterization.

Protocol 4.1: Synthesis of this compound

This procedure is adapted from a general method for the alkylation of phenylacetonitriles.[3]

  • Materials & Equipment:

    • 2,3-Difluorophenylacetonitrile (1.0 eq)

    • 1,4-Dibromobutane (1.1 eq)

    • Sodium hydroxide (pellets, 2.5 eq)

    • Dimethyl sulfoxide (DMSO)

    • Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet

    • Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)

  • Procedure:

    • To a stirred solution of 2,3-difluorophenylacetonitrile in DMSO in a round-bottom flask under a nitrogen atmosphere, add powdered sodium hydroxide portion-wise at room temperature.

    • After stirring for 30 minutes, add 1,4-dibromobutane dropwise via a syringe.

    • Heat the reaction mixture to 50-60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Protocol 4.2: Product Characterization
  • Purity Assessment: Analyze the purified product by TLC against the starting materials to ensure purity.

  • Identity Confirmation:

    • Obtain ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the structure.

    • Use high-resolution mass spectrometry (HRMS) to verify the exact mass and molecular formula.

    • Record an IR spectrum to confirm the presence of the nitrile functional group (peak around 2230-2250 cm⁻¹).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment based on its functional groups and precursors is mandatory.

  • Hazard Assessment: Organic nitriles should be treated as potentially toxic. The likely precursor, 2,3-difluorophenylacetonitrile, is listed as highly toxic and potentially fatal if inhaled, swallowed, or absorbed through the skin.[6] The final compound may cause skin, eye, and respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Engineering Controls: All handling and reactions should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[9]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste according to local regulations.

References

  • Safety Data Sheet for a rel
  • Safety D
  • Safety D
  • Exploring 2,3-Difluorophenylacetonitrile: Properties, Applications, and Manufacturing Insights. (n.d.). Autech Industry Co., Limited.
  • 2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile Chemical Properties and Synthesis. (n.d.). Benchchem.
  • Safety Data Sheet for 1-Phenyl-1-cyclopentanecarbonitrile. (2015). Fisher Scientific.
  • Patent WO 2013/144295 A1: Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013).
  • This compound Product Page. (n.d.). CymitQuimica.
  • 1-(2,4-difluorophenyl)cyclobutane-1-carbonitrile Product Page. (n.d.). MySkinRecipes.
  • Patent FR2424898A1: Prepn. of i-phenyl cyclopentane carboxylic acid. (1979).
  • 2,3-Difluorophenylacetonitrile MSDS. (n.d.). ChemicalBook.
  • Patent US20210070733A1: Cyclopentane compounds. (2021).

Sources

Molecular weight of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates its core physicochemical properties, proposes a detailed and reasoned synthetic pathway, outlines a robust analytical workflow for structural verification and quality control, and discusses its strategic importance as a molecular scaffold. Furthermore, this guide consolidates essential safety protocols for proper handling, storage, and disposal. It is intended to serve as a vital resource for scientists leveraging such building blocks in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 1260677-70-0) is a specialized chemical intermediate.[1] Its structure is characterized by three key components: a 2,3-difluorophenyl group, a cyclopentane ring, and a nitrile functional group. This unique combination imparts specific properties that are highly valuable in the context of drug design.

  • The 2,3-Difluorophenyl Group: The vicinal difluoro substitution on the aromatic ring is a critical feature. Fluorine atoms are potent electron-withdrawing groups that can significantly modulate the electronic properties and pKa of the molecule. This can enhance binding interactions with biological targets and, importantly, is often used to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a potential drug candidate.

  • The Cyclopentane Scaffold: The five-membered carbocyclic ring provides a rigid, three-dimensional scaffold. Unlike linear alkyl chains, the cyclopentane ring restricts conformational flexibility, which can lead to a more favorable entropic profile upon binding to a receptor.[2] This pre-organization of the molecule can result in higher binding affinity and selectivity.

  • The Nitrile Functional Group: The nitrile (C≡N) moiety is a versatile functional group in medicinal chemistry. It is a polar, weakly basic group that can act as a hydrogen bond acceptor.[3] It is relatively stable in vivo and is not typically liable to metabolic degradation.[3] Crucially, it also serves as a valuable synthetic handle, allowing for further chemical transformations into amines, carboxylic acids, or tetrazoles, expanding its utility in a synthetic program.

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1260677-70-0[1]
Molecular Formula C₁₂H₁₁F₂N[1]
Molecular Weight 207.22 g/mol [1]
Purity Min. 95% (Typical)[1]

Synthesis and Purification

The synthesis of α-aryl cyclopentanenitriles is a well-established transformation in organic chemistry. The most logical and efficient pathway involves the nucleophilic substitution of a dihaloalkane with an appropriately substituted phenylacetonitrile.

Proposed Synthetic Pathway

The synthesis is predicated on the generation of a carbanion from 2-(2,3-difluorophenyl)acetonitrile, which then acts as a nucleophile in a double alkylation reaction with 1,4-dibromobutane to form the cyclopentane ring. The use of a phase-transfer catalyst (PTC) is critical for this process, as it facilitates the transport of the hydroxide base from the aqueous phase to the organic phase where the reaction occurs, enabling the use of milder conditions and improving yields.

Synthetic Pathway cluster_reactants Starting Materials Reactant1 2-(2,3-Difluorophenyl)acetonitrile Process Reactant2 1,4-Dibromobutane Product 1-(2,3-Difluorophenyl)cyclopentane- 1-carbonitrile Process->Product  50% NaOH (aq)  Toluene  TBAB (cat.)  60-70 °C, 4-6h Analytical Workflow Sample Synthesized Product MS Mass Spectrometry (MS) Confirm MW Sample->MS NMR NMR Spectroscopy (1H, 13C, 19F) Confirm Structure Sample->NMR IR Infrared (IR) Spectroscopy Confirm Functional Groups Sample->IR HPLC HPLC / UPLC Determine Purity Sample->HPLC Confirmation Structure & Purity Confirmed MS->Confirmation NMR->Confirmation IR->Confirmation HPLC->Confirmation

Sources

Unlocking the Therapeutic Potential of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of unique structural motifs within a single molecular entity often heralds the dawn of novel therapeutic avenues. 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile, a compound at the intersection of fluorine chemistry, cyclic scaffolds, and nitrile-bearing pharmacophores, presents a compelling case for exploration in medicinal chemistry. While direct biological data on this specific molecule remains nascent, a comprehensive analysis of its constituent parts provides a fertile ground for hypothesizing its potential applications. This technical guide offers a forward-looking perspective for researchers, scientists, and drug development professionals, delineating potential therapeutic targets, proposing synthetic strategies, and outlining robust experimental workflows to unlock the promise of this intriguing molecule. By leveraging structure-activity relationships of analogous compounds, we will navigate the potential pathways for its development as a novel therapeutic agent.

Introduction: Deconstructing a Molecule of Interest

The cyclopentane ring is a recurring structural element in a multitude of biologically active natural products and synthetic drugs. Its conformational flexibility allows for the precise spatial arrangement of substituents, making it a valuable scaffold in drug design. The introduction of a difluorophenyl group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions.[1] Furthermore, the carbonitrile group is a versatile functional group in medicinal chemistry, known to participate in key binding interactions and serve as a precursor for other functionalities.[2][3]

The strategic combination of these three motifs in this compound suggests a high potential for interaction with various biological targets. This guide will explore these possibilities, providing a roadmap for its systematic investigation.

Potential Therapeutic Applications and Biological Targets

Based on the structural components of this compound, several potential therapeutic applications can be postulated. The difluorophenyl moiety is present in various approved drugs and clinical candidates, often contributing to enhanced potency and improved pharmacokinetic profiles.

Cytochrome P450 (CYP) Inhibition: A Handle for Modulating Drug Metabolism

The presence of a difluorophenyl group raises the possibility of interaction with cytochrome P450 enzymes.[4][5] Many drugs are metabolized by the CYP3A4 and CYP2A6 isoforms, and their inhibition can lead to significant drug-drug interactions.[4][5][6] The lipophilic nature of the cyclopentane ring coupled with the electronegative fluorine atoms could facilitate binding within the active site of these enzymes.

Hypothesized Mechanism: The difluorophenyl ring could engage in hydrophobic and aromatic interactions within the CYP active site, potentially leading to reversible or irreversible inhibition.[7] The nitrile group might also interact with active site residues.

Anticancer Activity: Targeting Proliferative Pathways

Numerous compounds containing phenyl, cyclopentane, and carbonitrile moieties have demonstrated antiproliferative activity against various cancer cell lines.[2][8] The cyclopentane scaffold can be found in some anthracycline analogs with antitumor properties.[8] Moreover, acrylonitrile derivatives have been investigated as potent antiproliferative agents.[9]

Potential Targets:

  • Tubulin Polymerization: The 2-phenylacrylonitrile scaffold is a known inhibitor of tubulin polymerization.[10]

  • Kinase Inhibition: Pyrimidine-5-carbonitrile derivatives have shown inhibitory activity against VEGFR-2.[2]

  • General Cytotoxicity: The overall structural motif may contribute to cytotoxicity in rapidly dividing cancer cells.

CGRP Receptor Antagonism: A Potential Avenue for Migraine Treatment

The 2,3-difluorophenyl group has been identified as a potency-enhancing moiety in calcitonin gene-related peptide (CGRP) receptor antagonists developed for the treatment of migraine.[1] The cyclopentane scaffold could mimic the core structures of existing CGRP antagonists.

Hypothesized Interaction: The difluorophenyl group could occupy a key binding pocket in the CGRP receptor, while the cyclopentane ring provides the necessary conformational rigidity for optimal receptor engagement.

Synthetic Strategy and Derivative Design

The synthesis of this compound can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below, along with strategies for generating a library of derivatives for structure-activity relationship (SAR) studies.

Proposed Synthesis of the Core Scaffold

A practical synthetic route could involve the alkylation of 2,3-difluorophenylacetonitrile with 1,4-dibromobutane. This method is analogous to the synthesis of similar 1-phenylcyclopentane carbonitrile derivatives.[11][12]

Table 1: Proposed Synthetic Protocol

StepReagents and ConditionsPurpose
12,3-Difluorophenylacetonitrile, 1,4-dibromobutane, NaOH, DMSOCyclization to form the cyclopentane ring.[11]
2Acid or base hydrolysisConversion of the nitrile to a carboxylic acid or amide for further derivatization.[12]
Strategy for Derivative Synthesis and SAR Studies

To explore the full therapeutic potential, a systematic SAR study is crucial. Modifications can be introduced at various positions of the core scaffold.

  • Phenyl Ring Substitution: Introduction of different substituents on the phenyl ring can modulate electronic properties and binding interactions.

  • Cyclopentane Ring Modification: Altering the ring size to cyclobutane or cyclohexane could impact conformational preferences and receptor fit.

  • Nitrile Group Transformation: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, to explore different binding modes.[12]

Experimental Workflows for Biological Evaluation

A tiered screening approach is recommended to efficiently evaluate the biological activity of this compound and its derivatives.

In Vitro Screening Cascade

The following diagram illustrates a logical workflow for the initial biological characterization of the synthesized compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: In Vivo & ADME Profiling A CYP450 Inhibition Assay (e.g., CYP3A4, CYP2A6) D Mechanism of CYP Inhibition (Reversible vs. Irreversible) A->D B Anticancer Cell Proliferation Assay (e.g., MTT, SRB on various cell lines) E Tubulin Polymerization Assay B->E F Kinase Inhibition Profiling B->F C CGRP Receptor Binding Assay G Functional CGRP Receptor Antagonism Assay C->G H Pharmacokinetic Studies (Oral Bioavailability, Half-life) D->H I Xenograft Models for Anticancer Efficacy E->I F->I J Migraine Models for CGRP Antagonism G->J

Caption: A tiered experimental workflow for the biological evaluation of novel compounds.

Detailed Protocol: In Vitro CYP450 Inhibition Assay

This protocol outlines a representative method for assessing the inhibitory potential of the target compound against human CYP3A4.

Materials:

  • Human liver microsomes (HLMs)

  • Test compound (this compound)

  • CYP3A4 substrate (e.g., midazolam)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS for analysis

Procedure:

  • Pre-incubate HLMs with the test compound at various concentrations in potassium phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP3A4 substrate.

  • Incubate at 37°C for a specified time.

  • Quench the reaction with cold acetonitrile.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using LC-MS/MS.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

Concluding Remarks and Future Directions

This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. The structural alerts gleaned from its constituent fragments strongly suggest potential as a modulator of key biological targets, including cytochrome P450 enzymes, cancer-related pathways, and the CGRP receptor. The proposed synthetic and screening strategies provide a robust framework for initiating a drug discovery program centered on this molecule. Future research should focus on the synthesis of a diverse library of analogs to establish clear structure-activity relationships and to optimize for potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be instrumental in determining the ultimate therapeutic utility of this intriguing chemical entity.

References

  • WO 2013/144295 A1. Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
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  • Paone, D. V., et al. (2007). Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974). Journal of Medicinal Chemistry, 50(23), 5564-5567. [Link]

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The Strategic Role of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile, a sophisticated intermediate pivotal to the advancement of modern pharmacotherapy. We will dissect its molecular architecture, elucidating the synergistic contributions of the 2,3-difluorophenyl moiety and the cyclopentanecarbonitrile scaffold to its utility in drug design. This document will detail a robust synthetic methodology, grounded in established chemical principles, and explore the downstream synthetic transformations that position this intermediate as a valuable precursor for a new generation of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated intermediates in their synthetic programs.

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 2,3-difluorophenyl group, in particular, offers a distinct electronic profile that can enhance a drug's potency and pharmacokinetic properties.[2][3] When coupled with a cyclopentane ring, a common and conformationally versatile scaffold in numerous biologically active compounds, the resulting structure of this compound presents a compelling starting point for the synthesis of novel therapeutics.[4] The nitrile functionality serves as a versatile chemical handle, readily convertible to primary amines or carboxylic acids, which are common functional groups in active pharmaceutical ingredients (APIs).

Core Synthesis: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the nucleophilic substitution of a 1,4-dihalobutane with 2,3-difluorophenylacetonitrile. This reaction proceeds via the formation of a carbanion at the benzylic position of the acetonitrile, facilitated by a strong base.

Key Starting Materials

The selection of high-purity starting materials is critical for the success of this synthesis.

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2,3-Difluorophenylacetonitrile145689-34-5C₈H₅F₂N153.13Precursor for the difluorophenyl moiety; purity ≥98% is recommended.[5]
1,4-Dibromobutane110-52-1C₄H₈Br₂215.91Alkylating agent; should be free of moisture and acidic impurities.
Sodium Hydride (NaH)7646-69-7NaH24.00Strong, non-nucleophilic base; typically used as a 60% dispersion in mineral oil.
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Aprotic polar solvent, essential for stabilizing the carbanion intermediate.
Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Intramolecular Cyclization A 2,3-Difluorophenylacetonitrile C Formation of 2,3-Difluorophenylacetonitrile Carbanion A->C Deprotonation B Sodium Hydride (NaH) in Anhydrous THF E 1-(2,3-Difluorophenyl)-5-bromopentanenitrile C->E D 1,4-Dibromobutane D->E Nucleophilic Attack F This compound E->F Intramolecular SN2 Reaction

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Safety Precaution: This procedure involves highly reactive and flammable reagents. It must be conducted by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. All glassware must be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve 2,3-difluorophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes. Stir the mixture at 0 °C for an additional hour to ensure complete formation of the carbanion.

  • Alkylation: Add 1,4-dibromobutane (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of isopropanol, followed by water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Role as a Pharmaceutical Intermediate: Gateway to Novel Therapeutics

The true value of this compound lies in its potential for elaboration into a diverse array of complex molecules with therapeutic potential. The nitrile group is a versatile functional moiety that can be readily transformed into key pharmacophores.

Transformation of the Nitrile Group

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, or it can be reduced to a primary amine. These transformations open up pathways to a wide range of derivatives.

Transformations A This compound B 1-(2,3-Difluorophenyl)cyclopentane-1-carboxylic Acid A->B Hydrolysis (H+ or OH-) C [1-(2,3-Difluorophenyl)cyclopentyl]methanamine A->C Reduction (e.g., LiAlH4 or H2/Raney Ni)

Caption: Key synthetic transformations of the nitrile group.

Potential Therapeutic Applications

The structural motifs present in this compound suggest its utility in the development of drugs targeting a variety of diseases.

  • Neurological Disorders: The difluorophenyl moiety is present in several CNS-active drugs. The cyclopentane scaffold can be functionalized to mimic the conformations of endogenous ligands for various receptors.

  • Oncology: The metabolic stability imparted by the C-F bonds makes this intermediate attractive for the synthesis of enzyme inhibitors, where resistance to degradation is crucial.

  • Inflammatory Diseases: The anti-inflammatory properties of diflunisal, a difluorophenyl-containing drug, suggest that derivatives of this intermediate could be explored for similar activities.[2][3]

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound stands as a testament to the power of strategic molecular design in pharmaceutical development. Its synthesis, though requiring careful execution, is based on reliable and well-understood chemical transformations. The combination of a metabolically robust difluorinated aromatic ring and a conformationally defined carbocyclic core, equipped with a versatile nitrile handle, makes it an exceptionally valuable intermediate. As the demand for more potent, selective, and stable therapeutic agents continues to grow, the role of sophisticated building blocks like this compound in enabling the discovery of next-generation medicines will undoubtedly expand.

References

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  • Hannah, J., & Shen, T. Y. (1977). Discovery of diflunisal. PubMed Central. Retrieved from [Link]

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  • Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., Bischofberger, N., Chen, M. S., Mendel, D. B., Tai, C. Y., Laver, W. G., & Stevens, R. C. (1997). Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

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Discovery of Novel Kinase Inhibitors Utilizing 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] The development of small molecule inhibitors that can selectively modulate kinase activity is therefore a cornerstone of modern drug discovery.[4][5][6] This guide provides a comprehensive, in-depth technical overview of a strategic workflow for the discovery of novel kinase inhibitors, centered around the promising, yet underexplored, 1-(2,3-difluorophenyl)cyclopentane-1-carbonitrile scaffold. We will traverse the entire discovery cascade, from initial library design and synthesis to high-throughput screening, hit-to-lead optimization, and selectivity profiling. The methodologies presented herein are grounded in established scientific principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for identifying and advancing new therapeutic candidates.

Introduction: The Rationale for the this compound Scaffold

The selection of a core scaffold is a pivotal decision in any drug discovery campaign. The this compound scaffold presents a compelling starting point for the development of kinase inhibitors for several key reasons:

  • The Cyclopentane Core: The cyclopentane ring is a prevalent motif in numerous biologically active compounds and approved drugs.[7][8] Its non-planar, puckered conformation allows for the presentation of substituents in well-defined three-dimensional vectors, which can be crucial for optimal binding to the often-complex topology of a kinase active site. Furthermore, the cyclopentane core can serve as a rigid anchor to occupy hydrophobic pockets within the target protein.[7]

  • The 2,3-Difluorophenyl Moiety: The incorporation of a difluorophenyl group is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups, potentially improving oral bioavailability. Moreover, the C-F bond is metabolically stable, which can lead to an improved pharmacokinetic profile. The specific 2,3-difluoro substitution pattern offers a unique electronic and steric profile for probing interactions within the kinase ATP-binding site.

  • The Carbonitrile Group: The nitrile functionality is a versatile chemical handle that can participate in various key interactions with protein targets, including hydrogen bonding. It is also a common feature in many approved drugs and can be readily transformed into other functional groups, providing a convenient point for library diversification.

This guide will use a hypothetical discovery campaign targeting Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1) , a serine/threonine kinase implicated in various proliferative and inflammatory diseases, to illustrate the practical application of these principles.

The Kinase Inhibitor Discovery Workflow

The discovery of a novel kinase inhibitor is a multi-step process that begins with a broad screening campaign and progressively refines a small number of initial "hits" into potent and selective drug candidates.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Scaffold Selection: This compound B Library Synthesis A->B C High-Throughput Screening (HTS) B->C D Hit Confirmation & Triage C->D E Structure-Activity Relationship (SAR) Studies D->E Confirmed Hits F Initial Selectivity Profiling E->F G ADME-Tox Assessment F->G H Lead Series Selection G->H I Potency & Selectivity Enhancement H->I Lead Compounds J In Vivo Efficacy Studies I->J K Preclinical Candidate Selection J->K

Caption: A generalized workflow for kinase inhibitor discovery.

Phase 1: Hit Identification

Library Synthesis from the Core Scaffold

The initial phase of the discovery process involves the synthesis of a diverse library of compounds based on the this compound scaffold. A common and efficient method for diversification is to introduce a variety of substituents at key positions on the core structure. A representative synthetic scheme is outlined below.

Protocol 1: Synthesis of a Diversified Compound Library

  • Step 1: Grignard Reaction: React 2,3-difluorobenzonitrile with cyclopentylmagnesium bromide to form the corresponding imine, which is then hydrolyzed to yield 1-(2,3-difluorophenyl)cyclopentyl)methanone.

  • Step 2: Strecker Synthesis: Treat the ketone from Step 1 with an amine (R1-NH2) and trimethylsilyl cyanide to generate a diverse set of alpha-aminonitriles.

  • Step 3: Further Derivatization: The newly introduced amine provides a handle for further diversification. For example, acylation with a variety of acid chlorides (R2-COCl) or sulfonyl chlorides (R2-SO2Cl) can be performed to generate a library of amides and sulfonamides, respectively.

This synthetic approach allows for the rapid generation of hundreds to thousands of distinct compounds for screening.

High-Throughput Screening (HTS)

High-throughput screening (HTS) is a critical step in identifying initial "hits" from a large compound library.[5][9][10] For our hypothetical MAP3K1 campaign, a robust and cost-effective enzyme-coupled fluorescence assay for ADP detection could be employed.[11]

Protocol 2: In Vitro MAP3K1 Inhibition Assay (HTS Format)

  • Assay Principle: The assay measures the amount of ADP produced by the kinase reaction. The ADP is then converted to ATP, which is used in a luciferase-catalyzed reaction to generate a light signal. Inhibition of MAP3K1 results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

  • Plate Preparation: Dispense 5 µL of each library compound (at a screening concentration of 10 µM) into a 384-well plate. Include positive controls (e.g., a known MAP3K1 inhibitor) and negative controls (vehicle, typically DMSO).

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing recombinant human MAP3K1 and a suitable peptide substrate to each well.

  • Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to initiate the kinase reaction. Incubate at room temperature for 1 hour.

  • Detection: Add 15 µL of an ADP detection reagent (containing ADP-to-ATP conversion enzymes and luciferase/luciferin) to each well. Incubate for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Hit Identification: Compounds that exhibit a statistically significant reduction in the luminescent signal compared to the negative controls are identified as primary hits.

Hit Confirmation and IC50 Determination

Primary hits from the HTS are then subjected to a series of confirmatory assays to eliminate false positives and to quantify their potency. This involves re-testing the compounds in the primary assay and performing dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical HTS and IC50 Data for Selected Hits

Compound IDHTS Inhibition (%) @ 10 µMIC50 (µM)
BCC-001 920.85
BCC-002 851.2
BCC-003 783.5
BCC-004 55>10

Phase 2: Hit-to-Lead and Structure-Activity Relationship (SAR) Studies

Confirmed hits with promising potency (e.g., IC50 < 1 µM) are advanced to the hit-to-lead stage. The primary goal of this phase is to establish a clear Structure-Activity Relationship (SAR) to guide the design of more potent and selective compounds.[12][13][14][15][16]

SAR studies involve the systematic modification of the hit compound's structure and the assessment of how these changes affect its biological activity.[14][15] For our lead compound, BCC-001 , we would synthesize a series of analogs with modifications to the R1 and R2 groups (from Protocol 1).

G cluster_0 Core Scaffold cluster_1 Hit Compound (BCC-001) cluster_2 Data Analysis cluster_3 Lead Series A 1-(2,3-Difluorophenyl) cyclopentane-1-carbonitrile B SAR Exploration: - Modify R1 group - Modify R2 group A->B C Correlate structural changes with IC50 values B->C D Identify key structural features for potency and selectivity C->D

Caption: A simplified diagram of the SAR process.

Table 2: Hypothetical SAR Data for Analogs of BCC-001

Compound IDR1 GroupR2 GroupIC50 (µM)
BCC-001 4-pyridylBenzoyl0.85
BCC-001-A1 PhenylBenzoyl2.1
BCC-001-A2 3-pyridylBenzoyl0.95
BCC-001-A3 4-pyridyl4-Fluorobenzoyl0.42
BCC-001-A4 4-pyridyl4-Methoxybenzoyl1.5

From this hypothetical data, we can infer that a 4-pyridyl group at the R1 position and the addition of an electron-withdrawing group (fluorine) to the benzoyl moiety at R2 enhances potency.

Phase 3: Lead Optimization and Selectivity Profiling

Compounds that emerge from SAR studies with improved potency and favorable preliminary ADME-Tox properties are designated as "leads." The lead optimization phase focuses on further refining these molecules to achieve the desired profile for a preclinical candidate. A key aspect of this phase is ensuring the inhibitor's selectivity for the target kinase.[17][18][19]

Protocol 3: Kinase Selectivity Profiling

  • Panel Selection: Select a panel of kinases that are structurally related to MAP3K1 or are known to be involved in off-target toxicities.

  • Assay Execution: Screen the lead compounds against this panel at a fixed concentration (e.g., 1 µM) using a standardized in vitro kinase assay format.[20][21][22][23]

  • Data Analysis: Calculate the percent inhibition for each kinase. For compounds that show significant inhibition of off-target kinases, determine their IC50 values.

  • Selectivity Assessment: A highly selective compound will potently inhibit the target kinase (MAP3K1) while showing minimal activity against other kinases in the panel.

G cluster_0 Target Kinase Signaling Pathway cluster_1 Inhibitor Action A Upstream Activator B MAP3K1 A->B C Downstream Substrate B->C D Cellular Response (e.g., Proliferation) C->D E BCC-001-A3 (Lead Compound) E->B Inhibition

Caption: A simplified signaling pathway illustrating inhibitor action.

Further optimization would involve iterative cycles of medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of a preclinical candidate for in vivo studies.[4]

Conclusion

The discovery of novel kinase inhibitors is a complex but rewarding endeavor. The this compound scaffold represents a promising starting point for the development of new therapeutics. By employing a systematic and scientifically rigorous workflow encompassing library synthesis, high-throughput screening, and iterative cycles of structure-activity relationship studies and selectivity profiling, researchers can effectively navigate the challenges of drug discovery and identify promising preclinical candidates. The principles and protocols outlined in this guide provide a solid foundation for initiating and advancing such a program.

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The Difluorophenyl Carbonitrile Motif: A Privileged Scaffold in Modern Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine and Nitriles in Molecular Design

In the landscape of modern medicinal chemistry, the difluorophenyl carbonitrile moiety has emerged as a powerful and versatile structural motif. Its prevalence in a wide array of biologically active compounds is not coincidental but rather a testament to the strategic advantages conferred by its unique combination of fluorine and nitrile functionalities. The judicious incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. The difluorophenyl group, in particular, is noted for its metabolic robustness, often serving as a "metabolic shield" to prevent oxidative degradation of the aromatic ring.[1]

The carbonitrile group (C≡N) is a multifaceted functional group. It is a compact and polar moiety capable of acting as a hydrogen bond acceptor, which can be crucial for anchoring a molecule within the active site of a biological target. Furthermore, its linear geometry and electronic properties can be exploited to fine-tune the overall physicochemical profile of a compound. Beyond its role as a pharmacophore, the nitrile group is a versatile synthetic handle, readily convertible into other functional groups such as amines, carboxylic acids, and tetrazoles. This guide provides a comprehensive review of the synthesis, physicochemical properties, and diverse applications of difluorophenyl carbonitrile derivatives, with a particular focus on their role in the development of targeted therapeutics.

Core Synthetic Strategies

The construction of difluorophenyl carbonitrile derivatives primarily relies on the efficient formation of the aryl nitrile bond. The most common and industrially scalable approach is the transition-metal-catalyzed cyanation of difluorophenyl halides.

Palladium- and Nickel-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application in cyanation is well-documented.[2][3][4] Catalytic systems often employ a palladium(II) acetate or similar precursor in combination with a phosphine ligand. A significant advancement in this area is the use of less toxic and easy-to-handle cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which circumvents the need for highly toxic reagents like sodium or potassium cyanide.[4][5]

Nickel-catalyzed cyanation has emerged as a cost-effective and powerful alternative to palladium-based methods.[6] These reactions can often be performed under milder conditions and show excellent functional group tolerance, making them suitable for complex molecule synthesis.[6]

The general workflow for these synthetic routes can be visualized as a multi-step process from starting materials to the purified final product.

G cluster_0 Synthesis & Purification Workflow Start Difluorophenyl Halide (e.g., 2,4-Difluorobromobenzene) Reaction Cross-Coupling Reaction (e.g., in DMF/DMAc at high temp) Start->Reaction Cyanide Cyanide Source (e.g., K4[Fe(CN)6]) Cyanide->Reaction Catalyst Pd or Ni Catalyst System + Ligand & Base Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography or Recrystallization Workup->Purification Crude Product Product Pure Difluorophenyl Carbonitrile Derivative Purification->Product

Caption: General workflow for the synthesis of difluorophenyl carbonitriles.

Experimental Protocol: Palladium-Catalyzed Cyanation of 2,4-Difluorobromobenzene

This protocol describes a representative ligand-free palladium-catalyzed cyanation using potassium hexacyanoferrate(II) as the cyanide source.[4][5]

Materials:

  • 2,4-Difluorobromobenzene (1.0 mmol, 193 mg)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.33 mmol, 139 mg)

  • Sodium carbonate (Na₂CO₃, 1.0 mmol, 106 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (3 mL)

Procedure:

  • Vessel Preparation: To a dry 10 mL screw-cap reaction vial equipped with a magnetic stir bar, add 2,4-difluorobromobenzene, K₄[Fe(CN)₆]·3H₂O, and sodium carbonate.

  • Solvent Addition and Degassing: Add anhydrous DMF to the vial. Seal the vial and degas the solution by bubbling argon or nitrogen through it for 5-10 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate to the reaction mixture.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 120-130 °C. Stir the reaction mixture vigorously for 5-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure 2,4-difluorobenzonitrile.

Physicochemical Properties and Their Implications

The substitution pattern of the fluorine atoms on the phenyl ring significantly influences the molecule's electronic and physical properties. The high electronegativity of fluorine leads to a polarized C-F bond, which can affect the acidity/basicity of nearby functional groups and create favorable dipole-dipole interactions with protein targets.[1]

The metabolic stability conferred by fluorination is a key advantage. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing fluorine atoms at positions susceptible to oxidative metabolism, such as the 2 and 6 positions, can effectively block these pathways, thereby increasing the half-life and oral bioavailability of a drug candidate.[1]

Table 1: Physicochemical Properties of Parent Difluorobenzonitriles

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
2,4-Difluorobenzonitrile C₇H₃F₂N139.1046 - 4983 @ 23 mmHgNot available
2,6-Difluorobenzonitrile C₇H₃F₂N139.1030 - 32Not available1.246 @ 25 °C
3,5-Difluorobenzonitrile C₇H₃F₂N139.1087 - 90160Not available

Data sourced from[7][8][9]

For drug development, lipophilicity (measured as LogP) and acidity/basicity (pKa) are critical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11][12] The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability but may also increase non-specific binding if not carefully balanced.[8]

Applications in Medicinal Chemistry

The difluorophenyl carbonitrile scaffold is a cornerstone in the design of inhibitors for various enzyme classes, most notably protein kinases.

Janus Kinase (JAK) Inhibitors

The JAK/STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis and myelofibrosis.[13] Small molecule inhibitors targeting the ATP-binding site of JAKs have proven to be effective therapies.[6] The difluorophenyl carbonitrile moiety has been successfully incorporated into potent JAK inhibitors. For example, in the design of novel JAK3 inhibitors, the 2,6-difluorophenyl group can occupy a hydrophobic pocket in the kinase domain, while the carbonitrile can serve as a key interaction point or a synthetic precursor.[7]

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Inhibitor Difluorophenyl Carbonitrile JAK Inhibitor Inhibitor->JAK Inhibits ATP Binding

Caption: Inhibition of the JAK/STAT pathway by a difluorophenyl carbonitrile derivative.

Table 2: Structure-Activity Relationship (SAR) of Imidazole-based Kinase Inhibitors

A common strategy involves attaching the difluorophenyl carbonitrile moiety to a heterocyclic core, such as an imidazole. The following table illustrates how modifications to such a scaffold can impact inhibitory activity against a target kinase.

CompoundR1 GroupR2 GroupKinase IC₅₀ (nM)
A-1 2,6-DifluorophenylH550
A-2 2,6-Difluorophenyl-CH₃250
A-3 2,6-Difluorophenyl-CH₂OH85
A-4 2-Fluoro-6-chlorophenyl-CH₂OH120
A-5 Phenyl-CH₂OH>1000

Data is representative and compiled from principles described in[14][15][16].

Causality behind SAR:

  • 2,6-Difluorophenyl Moiety (A-1 vs. A-5): The dramatic loss of activity upon removal of the fluorine atoms highlights their critical role, likely involving favorable interactions within a hydrophobic pocket and blocking metabolic attack.

  • R2 Substitution (A-1 to A-3): The introduction of a hydroxymethyl group at the R2 position significantly enhances potency. This suggests the formation of a key hydrogen bond with an amino acid residue (e.g., serine or threonine) in the active site, providing a strong anchoring point. The simple methyl group in A-2 offers a smaller potency gain, likely through favorable van der Waals interactions.

  • Halogen Substitution (A-3 vs. A-4): Replacing one fluorine with a larger chlorine atom slightly reduces activity, indicating that the size and electronic properties of the 2,6-disubstitution are finely tuned for optimal fit and interaction.

Other Kinase Targets

The versatility of the difluorophenyl carbonitrile scaffold extends to other kinase families. For instance, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[17] In these inhibitors, the 2,4-difluorophenyl group often forms part of an amino-heterocycle core that interacts with the kinase hinge region.

Applications in Materials Science

While the primary focus has been on medicinal chemistry, the unique electronic properties of difluorophenyl carbonitrile derivatives make them attractive for applications in materials science, particularly in the field of organic electronics. The strong electron-withdrawing nature of both the nitrile group and the fluorine atoms can be used to tune the energy levels (HOMO/LUMO) of organic molecules.

This property is particularly relevant in the design of materials for Organic Light-Emitting Diodes (OLEDs) . Difluorophenyl carbonitrile moieties can be incorporated into host materials or emitters to enhance electron transport and to develop materials with specific emission characteristics, such as those exhibiting Thermally Activated Delayed Fluorescence (TADF).[18][19] While direct, large-scale applications are still emerging, the fundamental properties of these compounds suggest significant potential in creating novel functional organic materials.[20]

Conclusion and Future Outlook

The difluorophenyl carbonitrile motif represents a powerful convergence of beneficial properties for molecular design. Its inherent metabolic stability, coupled with the versatile electronic and binding capabilities of the nitrile group, has solidified its status as a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors. The synthetic accessibility through robust cross-coupling methodologies ensures a steady supply of novel analogues for screening and optimization.

Future research will likely focus on expanding the application of this scaffold to new biological targets and exploring its potential in emerging therapeutic modalities. In materials science, a deeper investigation into the photophysical properties of these derivatives could lead to the development of next-generation materials for organic electronics. The continued exploration of the chemical space around the difluorophenyl carbonitrile core promises to yield further innovations in both medicine and materials science.

References

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][17][21]triazine-based VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]

  • (PDF) 1H-Imidazole-4-carbonitrile. ResearchGate. Available at: [Link]

  • Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. PubMed. Available at: [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. ACS Publications. Available at: [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available at: [Link]

  • Therapeutic targeting of the Jak/STAT pathway. PubMed. Available at: [Link]

  • Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. PubMed Central. Available at: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central. Available at: [Link]

  • IC50 values expressed in (µg/ml) of... ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme Connect. Available at: [Link]

  • Targeting JAK-STAT signaling for autoimmune diseases: current understanding, clinical advances, and emerging directions. ResearchGate. Available at: [Link]

  • Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes | Request PDF. ResearchGate. Available at: [Link]

  • Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. MDPI. Available at: [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]

  • Synthesis of 2,6-bis(1,i>H-imidazole-2-yl)-4-chloropyridine. Nauka. Available at: [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Available at: [Link]

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  • Acceptor Derivatization of the 4CzIPN TADF System: Color Tuning and Introduction of Functional Groups. PubMed. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn.ai. Available at: [Link]

  • Development of Highly Potent and Selective FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv. Available at: [Link]

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  • Post-Receptor Inhibitors of the GHR-JAK2-STAT Pathway in the Growth Hormone Signal Transduction. MDPI. Available at: [Link]

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  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. Available at: [Link]

  • Synthesis method of JAK inhibitor Pacritinib. Google Patents.
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  • Pharmacological Inhibition of JAK/STAT Signaling By Tofacitinib Prevents Experimental Organ Fibrosis: Novel Therapy for Systemic Sclerosis. ACR Meeting Abstracts. Available at: [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]

  • Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]

  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI. Available at: [Link]

  • Terphenyl-based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein−Protein Interaction. ChemRxiv. Available at: [Link]

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  • Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step. PubMed. Available at: [Link]

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Methodological & Application

Palladium-Catalyzed Synthesis of 1-Arylcyclopentane-1-carbonitriles: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Arylcyclopentane-1-carbonitriles

The 1-arylcyclopentane-1-carbonitrile scaffold is a privileged structural motif in modern medicinal chemistry and drug discovery. Its unique three-dimensional architecture, which combines a rigid cyclopentyl ring with an aryl substituent at a quaternary carbon center, imparts favorable pharmacological properties. This core is present in a range of biologically active molecules, including potent and selective inhibitors of enzymes and receptors implicated in various diseases. The development of efficient and versatile synthetic methods to access these valuable compounds is therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries.

This comprehensive guide provides a detailed overview of the palladium-catalyzed α-arylation of cyclopentanecarbonitrile, a powerful and reliable method for the synthesis of 1-arylcyclopentane-1-carbonitriles. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven experimental protocol, and discuss the scope and limitations of the methodology.

The Catalytic Heart: Unraveling the Reaction Mechanism

The palladium-catalyzed α-arylation of nitriles is a testament to the power of cross-coupling chemistry. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) active species.[1][2] This cycle can be broken down into three key stages: oxidative addition, α-deprotonation/coordination, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, typically bearing bulky, electron-rich phosphine ligands. This step forms a palladium(II) intermediate.[3] The choice of ligand is critical, as it influences the stability and reactivity of the catalyst throughout the cycle.

  • α-Deprotonation and Coordination: In the presence of a strong base, the α-proton of cyclopentanecarbonitrile is abstracted to generate a nucleophilic carbanion. This anion then displaces the halide from the palladium(II) center to form a palladium(II) cyanoalkyl complex.

  • Reductive Elimination: The final step involves the reductive elimination of the aryl and cyclopentylcarbonitrile groups from the palladium(II) complex. This C-C bond-forming step yields the desired 1-arylcyclopentane-1-carbonitrile product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4]

Catalytic Cycle of Palladium-Catalyzed α-Arylation of Cyclopentanecarbonitrile

Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L_n Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Deprotonation Deprotonation of Cyclopentanecarbonitrile (Base) Cyclopentyl_Anion Cyclopentylcarbonitrile Anion Cyclopentyl_Anion->Ligand_Exchange Pd(II)_Cyanoalkyl Ar-Pd(II)(Cyclopentyl-CN)L_n Ligand_Exchange->Pd(II)_Cyanoalkyl Reductive_Elimination Reductive Elimination Pd(II)_Cyanoalkyl->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product 1-Arylcyclopentane- 1-carbonitrile Reductive_Elimination->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Cyclopentanecarbonitrile Cyclopentanecarbonitrile Cyclopentanecarbonitrile->Deprotonation Base Base Base->Deprotonation

Caption: The catalytic cycle for the palladium-catalyzed α-arylation of cyclopentanecarbonitrile.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general and robust procedure for the palladium-catalyzed synthesis of 1-arylcyclopentane-1-carbonitriles. It is designed to be adaptable for a range of aryl halides and can be scaled as needed.

Materials and Reagents:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: A bulky, electron-rich phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos), or 1,1'-bis(diphenylphosphino)ferrocene (dppf).

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Aryl Halide: Aryl bromide or aryl chloride (1.0 equiv).

  • Cyclopentanecarbonitrile: (1.2 - 2.0 equiv).

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane.

  • Inert Gas: Argon or Nitrogen.

Reaction Setup and Procedure:

  • Vessel Preparation: A flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar is used for the reaction. The vessel is allowed to cool to room temperature under a stream of inert gas.

  • Reagent Addition:

    • To the reaction vessel, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol% relative to palladium).

    • Add the base (1.5-2.5 equiv).

    • Add the aryl halide (1.0 equiv).

    • The vessel is then purged with inert gas for 5-10 minutes.

  • Solvent and Substrate Addition:

    • Anhydrous, degassed solvent is added via syringe to the reaction vessel.

    • Finally, cyclopentanecarbonitrile (1.2-2.0 equiv) is added via syringe.

  • Reaction Conditions:

    • The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the pure 1-arylcyclopentane-1-carbonitrile.

General Experimental Workflow

Caption: A generalized workflow for the synthesis of 1-arylcyclopentane-1-carbonitriles.

Scope and Limitations: A Guide to Substrate Selection

The palladium-catalyzed α-arylation of cyclopentanecarbonitrile is a versatile reaction that tolerates a wide range of functional groups on the aryl halide partner.

Entry Aryl Halide Product Typical Yield (%) Notes
14-Bromoanisole1-(4-Methoxyphenyl)cyclopentane-1-carbonitrile85-95Electron-donating groups are well-tolerated.
24-Bromobenzonitrile1-(4-Cyanophenyl)cyclopentane-1-carbonitrile80-90Electron-withdrawing groups are compatible.
31-Bromo-4-(trifluoromethyl)benzene1-(4-(Trifluoromethyl)phenyl)cyclopentane-1-carbonitrile75-85Strong electron-withdrawing groups can be used.
42-Bromopyridine1-(Pyridin-2-yl)cyclopentane-1-carbonitrile60-75Heteroaromatic halides are suitable substrates.
51-Chloro-4-nitrobenzene1-(4-Nitrophenyl)cyclopentane-1-carbonitrile70-80Aryl chlorides can be used, often requiring more active catalyst systems.
61-Bromo-2-methylbenzene1-(o-Tolyl)cyclopentane-1-carbonitrile50-70Sterically hindered aryl halides may lead to lower yields.

Limitations:

  • Steric Hindrance: Highly substituted aryl halides, particularly those with ortho-substituents, can exhibit lower reactivity and may require higher catalyst loadings or longer reaction times.[5]

  • Base-Sensitive Functional Groups: While the reaction is generally tolerant of many functional groups, substrates containing highly acidic protons or base-labile groups may require careful selection of the base and reaction conditions.

  • Chelating Heterocycles: Certain nitrogen-containing heterocycles on the aryl halide can chelate to the palladium center and inhibit catalysis.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure the use of high-purity, anhydrous reagents and solvents. Degas the solvent thoroughly. Consider using a different palladium precatalyst or ligand.
Insufficiently strong baseSwitch to a stronger base (e.g., from NaOtBu to LHMDS). Ensure the base is fresh and has been stored properly.
Poor quality of aryl halidePurify the aryl halide before use.
Formation of Side Products Homocoupling of the aryl halideLower the reaction temperature. Use a ligand that promotes reductive elimination over other side reactions.
Decomposition of the productMonitor the reaction closely and stop it once the starting material is consumed.
Difficulty in Purification Residual palladiumUse a palladium scavenger resin or perform an additional wash with a suitable aqueous solution (e.g., ammonium chloride).

Conclusion

The palladium-catalyzed α-arylation of cyclopentanecarbonitrile stands as a powerful and highly adaptable method for the synthesis of 1-arylcyclopentane-1-carbonitriles. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system and reaction conditions, researchers can efficiently access a diverse range of these valuable compounds. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel molecules with potential applications in drug discovery and beyond.

References

  • Culkin, D. A., & Hartwig, J. F. (2002). Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Journal of the American Chemical Society, 124(32), 9330–9331. [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]

  • Dong, G., & Chen, P. (2016). Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition, 55(7), 2559–2563. [Link]

  • Hartwig, J. F. (2004). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. [Link]

  • Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194–5197. [Link]

  • Lian, Z., Friis, S. D., & Skrydstrup, T. (2015). Palladium-catalysed carbonylative α-arylation of nitromethane. Chemical Communications, 51(17), 3600–3603. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N and C–O Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Wu, L., & Hartwig, J. F. (2005). Mild Palladium-Catalyzed Selective Monoarylation of Nitriles. Journal of the American Chemical Society, 127(45), 15824–15832. [Link]

  • You, J., & Verkade, J. G. (2003). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. Angewandte Chemie International Edition, 42(41), 5051–5053. [Link]

  • Zhang, T., & Dong, G. (2016). Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition, 55(7), 2559-2563. [Link]

  • Zhao, S., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(5), 1437–1450. [Link]

Sources

Application Notes and Protocols: Rhodium-Catalyzed 1,4-Addition for Cyclopentane Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopentane ring is a prevalent scaffold in numerous natural products and pharmaceutical agents, making the development of efficient and stereocontrolled synthetic methodologies a key objective in medicinal chemistry and drug development.[1] This application note provides a comprehensive guide to the rhodium-catalyzed 1,4-addition (conjugate addition) of organoboron reagents to α,β-unsaturated nitriles for the synthesis of highly functionalized cyclopentane carbonitriles. This method offers excellent functional group tolerance, operational simplicity, and access to chiral structures through asymmetric catalysis.[2][3] We present the underlying mechanistic principles, a detailed experimental protocol for a model reaction, troubleshooting guidelines, and a discussion of the reaction's scope, aiming to equip researchers with the knowledge to successfully implement this powerful carbon-carbon bond-forming strategy.

Introduction: The Strategic Value of Cyclopentane Carbonitriles

Cyclopentane and its derivatives are core structural motifs in a wide array of biologically active molecules, including prostaglandins, carbocyclic nucleosides with antiviral properties, and various natural products.[4][5] The carbonitrile moiety is a versatile functional group that can be readily transformed into other critical functionalities such as amines, carboxylic acids, and ketones, making it a valuable synthon in multistep syntheses.[6]

The rhodium-catalyzed 1,4-addition of organoboron reagents, a reaction pioneered by Miyaura and Hayashi, has emerged as a robust and reliable method for C-C bond formation.[2][7] Unlike more reactive organometallic reagents like organozincs or organoaluminums, organoboron compounds (e.g., boronic acids) are generally stable to air and moisture, easy to handle, and compatible with a wide range of functional groups.[3] This protocol focuses on the application of this methodology to cyclic α,β-unsaturated nitriles, providing a direct and efficient route to valuable cyclopentane carbonitrile building blocks.

Mechanism and Scientific Principles

The catalytic cycle of the rhodium-catalyzed 1,4-addition is a well-studied process that underpins the reaction's efficiency and selectivity.[8] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves a Rh(I) catalytic species and proceeds through three key stages: transmetalation, migratory insertion, and hydrolysis.[2][8]

Key Stages of the Catalytic Cycle:

  • Transmetalation: The cycle begins with the reaction of an active Rh(I)-hydroxide or Rh(I)-alkoxide species with the organoboron reagent (e.g., an arylboronic acid, ArB(OH)₂). This step transfers the organic group (Ar) from boron to the rhodium center, generating an arylrhodium(I) intermediate and displacing the hydroxide/alkoxide group. The presence of a base or water can facilitate this step, which is often rate-limiting.[2][9]

  • Migratory Insertion (Carborhodation): The α,β-unsaturated nitrile substrate coordinates to the arylrhodium(I) complex. This is followed by the migratory insertion of the alkene moiety into the Rh-Ar bond. This insertion occurs in a 1,4-fashion, forming a rhodium enolate intermediate where the aryl group is now attached to the β-carbon of the original nitrile.

  • Hydrolysis (Protonolysis): The rhodium enolate intermediate reacts with a proton source, typically water present in the solvent system, to release the final cyclopentane carbonitrile product. This step also regenerates the active Rh(I)-hydroxide catalyst, allowing it to re-enter the catalytic cycle.[8]

Throughout this process, the rhodium center maintains its +1 oxidation state.[2]

Scientist's Note on Asymmetric Catalysis: The power of this methodology is significantly enhanced by the use of chiral ligands. Chiral diphosphine ligands, such as BINAP, or chiral diene ligands coordinate to the rhodium center, creating a chiral environment.[9][10] This chiral complex influences the facial selectivity of the migratory insertion step, enabling the production of one enantiomer of the product in excess. The choice of ligand is critical and can dramatically affect both the yield and the enantioselectivity of the reaction.[11]

Catalytic Cycle Diagram

Catalytic_Cycle cluster_cycle Rhodium(I) Catalytic Cycle cluster_reactants A [L*Rh(I)−OH] B [L*Rh(I)−Ar] A->B Transmetalation + ArB(OH)₂ - B(OH)₃ C Olefin Complex B->C Coordination + Substrate D Rhodium Enolate C->D Migratory Insertion D->A Hydrolysis + H₂O - Product Product Product: β-Aryl Cyclopentane Carbonitrile Reactants Reactants: - ArB(OH)₂ - α,β-Unsaturated Nitrile - H₂O caption Fig. 1: Generalized Catalytic Cycle for Rh-Catalyzed 1,4-Addition. Experimental_Workflow start Start setup Assemble Flask Under Argon start->setup catalyst Prepare Catalyst: Add [Rh(acac)(C₂H₄)₂] and (S)-BINAP in Dioxane setup->catalyst stir Stir at RT (15 min) catalyst->stir add_reagents Add Phenylboronic Acid, then Substrate stir->add_reagents heat Heat Reaction (e.g., 90-100 °C) add_reagents->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool to RT Quench with Water monitor->quench extract Extract with Diethyl Ether (3x) quench->extract dry Dry Organic Layer (MgSO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, Chiral HPLC) purify->characterize end End characterize->end

Sources

Synthesis of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile, a valuable building block in medicinal chemistry and materials science. The protocol detailed herein employs a robust and efficient phase-transfer catalysis (PTC) method for the cycloalkylation of 2,3-difluorophenylacetonitrile with 1,4-dibromobutane. This application note elaborates on the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental procedure, and includes best practices for ensuring a high-yield, high-purity synthesis. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Scientific Background

Substituted arylcyclopentane carbonitriles are important structural motifs in a variety of biologically active molecules. The unique conformational properties of the cyclopentane ring, combined with the electronic modifications imparted by the difluorophenyl group, make this compound a key intermediate for the development of novel therapeutics.

The synthesis of this class of compounds is most effectively achieved through the C-alkylation of an activated methylene group, such as that found in arylacetonitriles. The benzylic proton of 2,3-difluorophenylacetonitrile is sufficiently acidic to be deprotonated by a strong base, forming a resonance-stabilized carbanion. This nucleophilic carbanion can then react with an appropriate electrophile. For the construction of the cyclopentyl ring, 1,4-dibromobutane serves as a bifunctional electrophile. The reaction proceeds via a sequential double SN2 reaction, where the initially formed mono-alkylated intermediate rapidly undergoes an intramolecular cyclization.

To overcome the challenge of bringing the aqueous base and the organic reactants into contact, phase-transfer catalysis (PTC) is the methodology of choice.[1] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, enabling deprotonation of the arylacetonitrile. The resulting carbanion, paired with the catalyst's cation, is highly reactive in the organic phase, leading to efficient alkylation.[2] This method avoids the need for expensive, anhydrous solvents or hazardous bases like sodium amide, making it a greener and more industrially scalable approach.[3]

Reaction Mechanism and Rationale

The synthesis proceeds via a phase-transfer catalyzed nucleophilic substitution pathway. The key steps are outlined below:

  • Interfacial Deprotonation: The phase-transfer catalyst (Q⁺X⁻) transports hydroxide ions (OH⁻) from the concentrated aqueous sodium hydroxide phase into the organic phase. Here, the hydroxide ion deprotonates the 2,3-difluorophenylacetonitrile at the benzylic position, which is activated by both the phenyl ring and the nitrile group. This generates a nucleophilic carbanion.

  • First SN2 Alkylation: The newly formed carbanion attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion in the first SN2 reaction. This step forms a linear, mono-alkylated intermediate.

  • Intramolecular Cyclization (Second SN2 Reaction): The benzylic proton of the mono-alkylated intermediate is also acidic and is deprotonated under the reaction conditions. The resulting carbanion then undergoes a rapid, intramolecular SN2 reaction, attacking the terminal carbon bearing the second bromine atom. This 5-exo-tet cyclization is thermodynamically favorable and results in the formation of the desired this compound.[4]

The use of a concentrated aqueous solution of sodium hydroxide serves as both the base and a separate phase, simplifying the reaction setup.[5] The choice of a quaternary ammonium salt like benzyltriethylammonium chloride is critical for its ability to effectively shuttle anions between the two phases.

Logical Flow of the Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst 2_3_DFPA 2,3-Difluorophenylacetonitrile Deprotonation Deprotonation (Carbanion Formation) 2_3_DFPA->Deprotonation Base (OH⁻) 1_4_DBB 1,4-Dibromobutane First_Alkylation First S N 2 Alkylation 1_4_DBB->First_Alkylation NaOH 50% aq. NaOH NaOH->Deprotonation PTC Phase-Transfer Catalyst (e.g., TEBAC) PTC->Deprotonation Catalyst Deprotonation->First_Alkylation Intermediate Mono-alkylated Intermediate First_Alkylation->Intermediate Cyclization Intramolecular S N 2 Cyclization Intermediate->Cyclization Base & Catalyst Product This compound Cyclization->Product

Caption: Reaction pathway for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from a verified procedure for the synthesis of 1-phenylcyclopentane-1-carbonitrile and is expected to provide good yields for the difluoro-analogue.[5]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2,3-Difluorophenylacetonitrile153.1315.3 g1001.0
1,4-Dibromobutane215.9025.9 g (17.0 mL)1201.2
Benzyltriethylammonium chloride (TEBAC)227.770.57 g2.50.025
Sodium Hydroxide (50% w/v aq. solution)40.0025 mL--
Diethyl Ether-~200 mL--
Brine (saturated aq. NaCl)-50 mL--
Anhydrous Magnesium Sulfate-~5 g--
Silica Gel (for column chromatography)-As needed--
Hexanes/Ethyl Acetate-As needed--
Equipment
  • 100 mL two-necked, round-bottomed flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Reflux condenser

  • Heating mantle or water bath

  • 250 mL separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Glass column for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL two-necked, round-bottomed flask equipped with a magnetic stir bar and a thermometer, add benzyltriethylammonium chloride (0.57 g, 2.5 mmol) and 50% (w/v) aqueous sodium hydroxide (25 mL).

  • Addition of Reactants: Begin vigorous stirring to create a biphasic mixture. To this, add 2,3-difluorophenylacetonitrile (15.3 g, 100 mmol) in one portion.

  • Addition of Alkylating Agent: Add 1,4-dibromobutane (17.0 mL, 120 mmol) portion-wise over approximately 5 minutes. An initial exotherm may be observed. Replace the septum with a reflux condenser.

  • Reaction: Heat the biphasic mixture to an internal temperature of 65-70 °C. Maintain vigorous stirring and heating for 24 hours. The reaction progress can be monitored by TLC or GC analysis.

  • Work-up and Extraction: After 24 hours, cool the reaction mixture to room temperature. Add deionized water (50 mL) and transfer the entire mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (2 x 60 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (~5 g), filter, and concentrate the filtrate using a rotary evaporator to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). The fractions containing the pure product should be combined and concentrated under reduced pressure to afford this compound as a clear oil.

Workflow Diagram

Workflow A 1. Setup Add NaOH (50% aq.) and TEBAC to flask B 2. Add Reactants Add 2,3-Difluorophenylacetonitrile and 1,4-Dibromobutane A->B C 3. Reaction Heat to 65-70 °C for 24h with vigorous stirring B->C D 4. Quench & Extract Cool, add H₂O, extract with Et₂O C->D E 5. Wash & Dry Wash with brine, dry over MgSO₄ D->E F 6. Concentrate Remove solvent via rotary evaporation E->F G 7. Purify Silica gel column chromatography F->G H Final Product G->H

Caption: Experimental workflow summary.

Safety and Handling Precautions

  • 1,4-Dibromobutane: Is a lachrymator and is toxic. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2,3-Difluorophenylacetonitrile: May be harmful if swallowed or in contact with skin. Handle with care.

  • 50% Sodium Hydroxide: Is highly corrosive and can cause severe burns. Avoid contact with skin and eyes.

  • Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources nearby during handling and extraction.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Expected Results and Characterization

Based on analogous reactions, a yield of 75-85% of the purified product can be expected. The final product, this compound, should be a clear to pale yellow oil.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃): Resonances for the aromatic protons (multiplets, ~7.1-7.4 ppm) and the aliphatic protons of the cyclopentyl ring (multiplets, ~1.9-2.6 ppm) are expected.

  • ¹³C NMR (CDCl₃): Signals for the nitrile carbon (~122 ppm), aromatic carbons (including C-F coupled signals), and aliphatic carbons of the cyclopentyl ring are anticipated.

  • Mass Spectrometry (ESI+): [M+H]⁺ or [M+Na]⁺ should be observed, corresponding to the molecular weight of 207.22 g/mol .

Conclusion

The phase-transfer catalyzed cycloalkylation of 2,3-difluorophenylacetonitrile with 1,4-dibromobutane is an efficient and scalable method for the synthesis of this compound. The protocol provided is based on well-established and reliable procedures, offering a practical guide for researchers in organic and medicinal chemistry. By understanding the underlying mechanism and adhering to the detailed experimental steps, a high yield of the desired product can be consistently achieved.

References

  • Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from PTC Communications, Inc. website: [Link]

  • Green Chemistry: A Green Methodology for New Drug Discovery Research: A Review. (2018). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013). WO 2013/144295 A1.
  • Method for the alkylation of phenylacetonitriles. (1983). US4377531A.
  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
  • Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? (n.d.). Acta Poloniae Pharmaceutica – Drug Research.
  • Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. (2014). Science24.
  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (2021).
  • Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. (2000).
  • 1-Phenylcyclopentane-1-carbonitrile. (2018). Organic Syntheses, 95, 240-252.
  • α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. (2018). ChemistrySelect.
  • Phase Transfer Catalysts. (2022).
  • Enantioselective halocyclization using reagents tailored for chiral anion phase-transfer catalysis. (2012). Journal of the American Chemical Society.
  • Convenient synthesis of the functionalized 1?,3?-dihydrospiro[cyclopentane-1,2?-inden]-2-enes via a three-component reaction. (2016).

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Topic: High-Purity Isolation of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the purification of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile, a key intermediate in pharmaceutical synthesis, using vacuum distillation. The methodology is designed to yield high-purity material by leveraging reduced-pressure distillation to overcome the challenges associated with high-boiling and potentially thermally sensitive compounds.

Foundational Principles: The Rationale for Vacuum Distillation

The purification of organic compounds is fundamentally governed by their physical properties. For liquids, distillation is a primary technique, separating components based on differences in their boiling points. However, many complex organic molecules, including substituted benzonitriles, possess high boiling points at atmospheric pressure (approx. 760 mmHg). Subjecting these compounds to the high temperatures required for atmospheric distillation can lead to thermal decomposition, polymerization, or other unwanted side reactions, resulting in reduced yield and purity.[1][2]

Vacuum distillation circumvents this issue by altering the physical conditions of the distillation. The core principle is the direct relationship between a liquid's vapor pressure and its boiling point. A liquid boils when its vapor pressure equals the pressure of the surrounding environment.[3][4] By using a vacuum pump to reduce the pressure within the distillation apparatus, the boiling point of the liquid is significantly lowered.[2][5] This enables the distillation of high-boiling compounds at much lower, non-destructive temperatures, preserving the integrity of the molecule.[6][7]

The approximate boiling point at a reduced pressure can be estimated using a pressure-temperature nomograph or calculated via the Clausius-Clapeyron equation, which mathematically describes the relationship between vapor pressure and temperature.[1][8]

Characterization of this compound

Understanding the physicochemical properties of the target compound is critical for designing an effective purification protocol. While specific experimental data for this compound is not widely published, its structure allows for reliable predictions.

PropertyValue / Expected CharacteristicJustification
Molecular Formula C₁₂H₁₁F₂NDerived from chemical structure.
Molecular Weight 223.22 g/mol Calculated from the molecular formula.
Atmospheric Boiling Point >250 °C (Estimated)Similar structures, such as 1-(2-fluorophenyl)cyclopropane-1-carbonitrile, have high boiling points (276.5°C at 760 mmHg). The increased molecular weight suggests a boiling point in this range or higher.
Thermal Stability Moderate to HighFluorinated aromatic systems and nitrile groups are generally thermally robust.[9] However, prolonged exposure to temperatures >200-250 °C still poses a risk of degradation, making vacuum distillation the preferred method.

Protocol: Vacuum Distillation of this compound

This protocol is designed for laboratory-scale purification (10-100 g). Adjust volumes and equipment size as necessary.

Essential Equipment and Reagents
  • Glassware: Round-bottom flask, Claisen adapter, short-path distillation head with Vigreux column, condenser, cow-type receiving flask, and multiple receiving flasks. All glassware must be inspected for cracks or defects to prevent implosion under vacuum.[10][11]

  • Heating/Stirring: Heating mantle with a controller and a magnetic stirrer with a PTFE-coated stir bar. Note: Boiling stones are ineffective under vacuum and must not be used.[10][12]

  • Vacuum System: A two-stage rotary vane vacuum pump or a diaphragm pump capable of reaching <1 mmHg.[13][14][15]

  • Traps & Monitoring: A cold trap (using dry ice/acetone or liquid nitrogen) placed between the distillation apparatus and the pump is mandatory to protect the pump from corrosive vapors.[16][17] A digital vacuum gauge or manometer is essential for monitoring pressure.

  • Ancillaries: Thick-walled vacuum tubing, joint grease, lab jack, and a safety shield.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.[18][19]

Experimental Workflow Diagram

G Workflow for Vacuum Distillation cluster_prep Phase 1: Preparation & Setup cluster_exec Phase 2: Distillation cluster_shut Phase 3: Shutdown prep1 Inspect Glassware (Check for cracks) prep2 Assemble Apparatus (Grease all joints) prep1->prep2 prep3 Charge Flask (Crude product + Stir bar) prep2->prep3 prep4 Setup Safety (Cold trap, Safety shield) prep3->prep4 exec1 Start Stirring & Condenser Water prep4->exec1 exec2 Apply Vacuum (Slowly, before heating) exec1->exec2 exec3 Monitor Pressure (Wait for stable vacuum) exec2->exec3 exec4 Apply Heat Gently exec3->exec4 exec5 Collect Fractions (Rotate cow adapter) exec4->exec5 shut1 Remove Heat Source exec5->shut1 shut2 Cool Apparatus (To room temperature) shut1->shut2 shut3 Vent System Slowly (To atmospheric pressure) shut2->shut3 shut4 Turn Off Vacuum Pump shut3->shut4

Caption: A logical workflow diagram illustrating the three key phases of the vacuum distillation protocol.

Step-by-Step Methodology
  • Apparatus Assembly:

    • Securely clamp the round-bottom flask, which will serve as the distillation pot.

    • Add the crude this compound and a magnetic stir bar to the flask. Do not fill the flask more than two-thirds full.

    • Lightly grease all ground-glass joints with vacuum grease to ensure an airtight seal.[10] Assemble the Claisen adapter, distillation head, condenser, and cow receiving adapter with receiving flasks.

    • Connect the condenser to a circulating water source.

    • Connect the vacuum outlet on the distillation apparatus to the cold trap, and the trap to the vacuum pump, using thick-walled tubing.

  • Initiating the Distillation:

    • Place the safety shield in front of the apparatus.

    • Turn on the magnetic stirrer and the cooling water for the condenser.

    • Ensure the cold trap is filled with its coolant (e.g., dry ice/acetone).

    • Slowly turn on the vacuum pump to gradually evacuate the system. A sudden pressure drop can cause violent bumping.[11] Observe the crude material for any initial bubbling as volatile impurities are removed.

    • Once the pressure has stabilized at the desired level (e.g., 1-5 mmHg), begin to heat the distillation pot using the heating mantle.

  • Collecting the Purified Product:

    • Increase the temperature gradually until the product begins to boil and condense. The vapor temperature should rise and stabilize.

    • Record the stable vapor temperature and the corresponding pressure. This is the boiling point under vacuum.

    • Allow a small forerun of any lower-boiling impurities to distill and collect in the first receiving flask.

    • When the vapor temperature is constant and clear, colorless distillate is observed, rotate the cow adapter to a clean receiving flask to collect the main product fraction.

    • Continue distillation until the majority of the product has been collected. A sharp drop in vapor temperature or the appearance of higher-boiling, colored impurities indicates the end of the main fraction.

  • System Shutdown:

    • Crucially, follow this sequence to prevent accidents:

      • Lower and turn off the heating mantle.[10]

      • Allow the entire apparatus to cool to room temperature.

      • Slowly and carefully vent the system by opening a stopcock or removing the tubing from the vacuum adapter. A hissing sound will be heard as air enters.[10][11]

      • Once the system is at atmospheric pressure, turn off the vacuum pump.

      • Turn off the condenser water and stirrer. Disassemble the glassware.

Expected Results and Troubleshooting

Based on nomographic estimations, the boiling point of the target compound will be significantly reduced under vacuum.

Pressure (mmHg)Estimated Boiling Point (°C)
10~150 - 165
5~135 - 150
2~120 - 135
1~110 - 125

Purity: The purified product should be a clear, colorless liquid. Purity should be assessed by GC or HPLC analysis and is expected to be >99%.

ProblemPotential Cause(s)Solution(s)
Pressure will not go low enough System leak (poorly greased joints, cracked glassware, loose tubing).Check all connections. Re-grease joints. Inspect glassware.
Violent Bumping Heating too rapidly; inefficient stirring.Reduce heating rate. Ensure vigorous stirring is maintained.
No Distillate at Expected Temp. Vacuum is not as low as indicated; thermometer bulb placed incorrectly.Verify vacuum with a reliable gauge. Ensure the top of the thermometer bulb is level with the sidearm leading to the condenser.
Product Solidifies in Condenser (Unlikely for this compound) Condenser water is too cold.Turn off the cooling water to allow the product to melt and flow through. Use air cooling if necessary.[20]

Safety and Handling

  • Chemical Hazards: While specific toxicity data is limited, related difluorophenyl compounds and nitriles should be handled with care. Avoid skin and eye contact and inhalation.[18][21][22] Always operate within a fume hood.

  • Operational Hazards: The primary operational hazard is implosion. Always use a safety shield and inspect glassware meticulously before use.[10][11] Handle the cold trap with appropriate cryogenic gloves.

  • Waste Disposal: Dispose of chemical waste and cleaning solvents according to institutional and local regulations.

References

  • How to Choose Vacuum Pumps for Chemical Distillation. (2019). Process Heating. [Link]

  • DEKKER Vacuum Technologies, Inc. (2019). Blower & Vacuum Best Practices. [Link]

  • Chemistry LibreTexts. (2021). 5.4: Vacuum Distillation. [Link]

  • Farrow, W. (2022). Considerations for Vacuum Pump Selection. Pumps and Systems. [Link]

  • Vacculex. (2023). Vacuum Pump in Chemical Industry: A Comprehensive Guide. [Link]

  • Shanghai EVP Vacuum Technology Co., Ltd. (2019). How to select vacuum pump for vacuum distillation. [Link]

  • AA Blocks Inc. (2026). Safety Data Sheet: 1-(3,5-Difluorophenyl)cyclopentan-1-amine. [Link]

  • Wikipedia. (n.d.). Vacuum distillation. [Link]

  • StudySmarter. (n.d.). Vacuum Distillation: Setup & Advantages. [Link]

  • Pharma Engineering. (2016). How Boiling point varies with Vapor Pressure - Antonie Equation. [Link]

  • chemeurope.com. (n.d.). Vacuum distillation. [Link]

  • Lechler Inc. (n.d.). What is Vacuum Distillation & How Does it Work?. [Link]

  • Sihai Energy Technology. (2024). Understanding Vacuum Distillation. [Link]

  • My Engineering Tools. (n.d.). Water boiling point vs pressure and vacuum. [Link]

  • Quora. (2020). Which equation is used to calculate the boiling point under vacuum distillation?. [Link]

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • Pressure Control Solutions. (2019). Vacuum Distillation issues?. [Link]

  • Reddit. (2024). Water boiling point in a vacuum. [Link]

  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. [Link]

  • Safrole Wiki. (n.d.). Vacuum distillation. [Link]

  • MIT OpenCourseWare. (2010). Distillation II | MIT Digital Lab Techniques Manual. [Link]

  • Reddit. (2022). Why is my vacuum distillation not working?. [Link]

  • Walsh Medical Media. (n.d.). Processed Food by Vacuum Distillation. [Link]

  • WSU Chemistry 410. (2021). Vacuum Distillation. [Link]

  • AHH Chemical Co., Ltd. (n.d.). 1-(2-fluorophenyl)cyclopropane-1-carbonitrile. [Link]

  • Google Patents. (n.d.).
  • Math-Net.Ru. (n.d.). Fluorinated phthalonitrile resins with improved thermal oxidative stability. [Link]

  • MDPI. (n.d.). Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers. [Link]

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Application Note: Advanced ¹H NMR Characterization of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the ¹H NMR characterization of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile, a compound of interest in medicinal chemistry and materials science. Due to the combined structural features—a quaternary carbon, a flexible cyclopentane ring, and a complex aromatic system with fluorine substituents—its ¹H NMR spectrum presents significant interpretation challenges. This application note details a robust protocol for sample preparation, data acquisition, and in-depth spectral analysis. It offers insights into predicting chemical shifts, understanding complex coupling patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) interactions, and employing advanced 2D NMR techniques for unambiguous signal assignment. This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the synthesis and purity of this and structurally related molecules.

Introduction: The Structural Challenge

This compound is a molecule that incorporates several features that complicate its NMR analysis. The central quaternary carbon, bonded to both the cyclopentane and difluorophenyl rings, means there are no protons directly on this alpha-carbon, eliminating a key starting point for spectral interpretation. The analysis is further complicated by:

  • Complex Aromatic System: The 2,3-difluoro substitution pattern on the phenyl ring results in a complex splitting pattern for the three aromatic protons due to both vicinal H-H couplings and multi-bond H-F couplings.[1] Fluorine's high gyromagnetic ratio and 100% natural abundance of the ¹⁹F isotope ensure that these couplings are prominent and must be accounted for.[2]

  • Diastereotopic Protons of the Cyclopentane Ring: The quaternary carbon acts as a stereocenter, rendering the methylene protons of the cyclopentane ring diastereotopic. This means that protons on the same carbon atom are chemically non-equivalent and will exhibit distinct chemical shifts and couplings to each other (geminal coupling) and to neighboring protons.

  • Through-Space vs. Through-Bond Couplings: The proximity of the fluorine atoms to the cyclopentane protons may introduce through-space couplings, further complicating the aliphatic region of the spectrum.

A thorough understanding of these factors is critical for accurate spectral interpretation and structural verification.

Predicted ¹H NMR Spectral Features

Before acquisition, it is crucial to predict the expected spectrum. This allows for a more guided analysis of the obtained data.

Aromatic Region (δ ≈ 7.0 - 7.8 ppm)

The 2,3-difluorophenyl group contains three protons (H-4, H-5, H-6). Their chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the nitrile group.[3][4] The splitting patterns will be complex due to:

  • ³JHH (ortho) couplings between adjacent protons.

  • ³JHF, ⁴JHF, and even ⁵JHF couplings, with magnitudes that can vary significantly.[5][6][7]

Table 1: Predicted Aromatic Proton Resonances and Couplings

Proton Predicted δ (ppm) Expected Multiplicity Key Coupling Interactions
H-6 ~7.5 - 7.7 ddd (doublet of doublet of doublets) ³JH6-H5, ³JH6-F2, ⁴JH6-F3
H-5 ~7.2 - 7.4 dddd (quartet of doublets) ³JH5-H6, ³JH5-H4, ⁴JH5-F3, ⁵JH5-F2

| H-4 | ~7.1 - 7.3 | ddd (doublet of doublet of doublets) | ³JH4-H5, ³JH4-F3, ⁴JH4-F2 |

Aliphatic Region (δ ≈ 1.8 - 2.6 ppm)

The cyclopentane ring has eight protons, organized into four methylene (CH₂) groups. Due to the chiral center, all eight protons are chemically distinct. They are often grouped into protons alpha (adjacent) and beta to the quaternary carbon. Protons on the same carbon (geminal) will split each other, and protons on adjacent carbons (vicinal) will also show coupling.

  • Protons α to the Phenyl Ring (2' and 5' positions): These four protons are expected to be the most deshielded in the aliphatic region due to the anisotropic effect of the aromatic ring and the influence of the nitrile group.[8] They will appear as complex, overlapping multiplets.

  • Protons β to the Phenyl Ring (3' and 4' positions): These four protons will be more shielded and appear further upfield, also as complex and overlapping multiplets.[9]

The presence of the nitrile group generally deshields adjacent protons, with typical shifts for H-C-CN in the 2-3 ppm range.[8]

Experimental Protocol

Sample Preparation

Accuracy begins with meticulous sample preparation.[10][11][12]

  • Select an Appropriate Solvent: Deuterated chloroform (CDCl₃) is the recommended starting solvent due to its excellent dissolving power for many organic compounds and minimal interference in the regions of interest.[9] If solubility is an issue, deuterated acetone (Acetone-d₆) or dimethyl sulfoxide (DMSO-d₆) can be considered, though their residual solvent peaks appear in different regions.[13]

  • Determine Sample Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is ideal.[10][11][14] Overly concentrated samples can lead to line broadening and difficulty in shimming.[11]

  • Use an Internal Standard (Optional but Recommended): While the residual solvent peak can be used as a secondary reference, adding a small amount of tetramethylsilane (TMS) provides a precise reference at 0.0 ppm.[9][10] Use CDCl₃ with 0.03-0.05% v/v TMS to avoid overwhelming the spectrum.[10]

  • Ensure Homogeneity: Dissolve the sample completely in the solvent, using a vortex mixer if necessary. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[14]

NMR Data Acquisition

This workflow is designed for a standard 400 MHz or 500 MHz NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 10-20 mg in 0.7 mL CDCl3 Filter Filter into NMR Tube Prep->Filter Shim Lock & Shim Filter->Shim H1 Acquire ¹H Spectrum (16-32 scans) Shim->H1 COSY Acquire gCOSY Spectrum H1->COSY HSQC Acquire gHSQC Spectrum COSY->HSQC HMBC Acquire gHMBC Spectrum HSQC->HMBC Proc_H1 Process ¹H: Phase, Baseline HMBC->Proc_H1 Assign Assign Signals Proc_H1->Assign Proc_2D Process 2D Spectra: FT, Phase Proc_2D->Assign Report Generate Report Assign->Report

Figure 1: Standard workflow for NMR characterization.

1D ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30 or similar).

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16 to 32, depending on concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

Advanced Spectral Analysis: 2D NMR Techniques

Given the expected complexity and signal overlap, 2D NMR experiments are essential for unambiguous assignment.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, revealing the connectivity within the cyclopentane ring and the aromatic system.[15]

  • Workflow: A cross-peak between two signals in the COSY spectrum indicates that the corresponding protons are spin-coupled (typically over 2-3 bonds).

  • Expected Correlations:

    • Cross-peaks will connect H-4, H-5, and H-6 in the aromatic region.

    • A network of cross-peaks will link the protons of the cyclopentane ring, helping to trace the spin system despite the overlap.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. This is invaluable for:

  • Confirming the number of distinct C-H environments.

  • Resolving overlapping proton signals by spreading them out in the carbon dimension.

  • Assigning the aliphatic protons to their respective carbons (α vs. β positions).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is critical for connecting the different fragments of the molecule:

  • Key Correlation 1: A cross-peak between the cyclopentane protons at the 2' and 5' positions and the quaternary aromatic carbon (C-1) will definitively link the two rings.

  • Key Correlation 2: Correlations from the cyclopentane protons to the nitrile carbon will confirm their proximity to this functional group.

  • Key Correlation 3: Correlations from aromatic proton H-6 to the quaternary carbon C-1 will also establish connectivity.

Figure 2: Key HMBC correlations for structural assignment.

Conclusion

The ¹H NMR characterization of this compound is a non-trivial task that requires a systematic and multi-faceted approach. By predicting the spectral features based on known chemical principles, employing a rigorous experimental protocol, and leveraging the power of 2D NMR techniques like COSY, HSQC, and HMBC, a complete and unambiguous assignment of all proton resonances can be achieved. This detailed characterization is fundamental for verifying the successful synthesis of the target molecule, assessing its purity, and providing the foundational data required for its application in research and development.

References

  • Coupling of Protons with Fluorine. (2007). ResearchGate. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph. Retrieved from [Link]

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010). Analytical Biochemistry, 398(2), 263-265. Retrieved from [Link]

  • Brown, W. P. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr. Doc Brown's Chemistry. Retrieved from [Link]

  • Sample Preparation. (n.d.). Michigan State University, Max T. Rogers NMR Facility. Retrieved from [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. University of Calgary. Retrieved from [Link]

  • Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. (2002). ResearchGate. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved from [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2007). NIH National Library of Medicine. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (2014). NIH National Library of Medicine. Retrieved from [Link]

  • Multinuclear NMR. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (2018). ResearchGate. Retrieved from [Link]

  • In the 1H NMR spectrum of cyclopentane, a total of ____ signals should be observed. (2021). Chegg.com. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Jansma, M. J., Bland, D. C., & Sanford, M. S. (2012). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Organic Letters, 14(23), 6032-6035.
  • 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0040173). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Chemical shifts. (n.d.). University of Oxford. Retrieved from [Link]

  • Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. (2016). ResearchGate. Retrieved from [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of the West Indies. Retrieved from [Link]

  • N.M.R. shifts in aromatic solvents. (1961). ElectronicsAndBooks.
  • Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • An Overview of Fluorine NMR. (2015). ResearchGate. Retrieved from [Link]

  • Hatton, J. V., & Richards, R. E. (1961). N.M.R. shifts in aromatic solvents. Molecular Physics, 5(2), 139-149.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Describe the ¹H NMR spectrum you would expect for each of the following compounds. (2025). Filo. Retrieved from [Link]

  • DEPT ¹³C NMR Spectra. (2014). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering, 11(13), 5405-5415.
  • C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

Application Note: Predicted Electron Ionization Mass Spectrometry Fragmentation and Analysis Protocol for 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed theoretical examination and a practical analytical protocol for the characterization of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile, a compound of potential interest in pharmaceutical research and forensic analysis as a novel psychoactive substance (NPS). Due to the absence of published mass spectral data for this specific molecule, this guide synthesizes foundational principles of mass spectrometry with data from structural analogs to predict its electron ionization (EI) fragmentation pattern. A robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol is presented, designed for the unambiguous identification and characterization of this and similar novel compounds.

Introduction: The Analytical Challenge of Novel Compounds

The continuous emergence of novel chemical entities, particularly in the realms of drug discovery and forensic science, presents a significant analytical challenge.[1][2] this compound is a structurally distinct molecule for which standard reference spectra may not be available in commercial or institutional libraries like NIST or Wiley.[3][4][5][6][7] In such cases, a predictive approach grounded in the fundamental principles of organic mass spectrometry is crucial for tentative identification and method development.

This molecule combines three key structural features that dictate its fragmentation behavior under electron ionization (EI): a difluorinated aromatic ring, a five-membered cycloalkane, and a nitrile group attached to a quaternary carbon. Understanding the fragmentation pathways of each moiety allows for a logical construction of the expected mass spectrum. This application note will first deconstruct these pathways to propose a theoretical fragmentation pattern and then provide a comprehensive GC-MS protocol for its empirical validation.

Predicted Fragmentation Pathway

Electron ionization (70 eV) of this compound (Molecular Weight: 207.22 g/mol ) will generate a molecular ion (M⁺•) at m/z 207. The subsequent fragmentation is predicted to proceed through several competing pathways, driven by the relative stability of the resulting ions and neutral losses.

Molecular Formula: C₁₂H₁₁F₂N Molecular Weight: 207.22

The stability of the aromatic ring suggests that the molecular ion peak should be observable.[8] Fragmentation will likely be initiated by cleavages at the bonds adjacent to the quaternary carbon, which is a point of structural weakness.

Pathway A: Alpha-Cleavage and Cyclopentane Ring Fragmentation

Alpha-cleavage (α-cleavage) is a dominant fragmentation mechanism for compounds containing heteroatoms and cycloalkanes.[9] The most probable initial fragmentation is the cleavage of the C-C bond between the quaternary carbon and the cyclopentane ring. This leads to the loss of cyclopentyl radical or subsequent ring-opening fragmentations.

  • Loss of Cyclopentyl Radical ([M - C₅H₉]⁺): While less common than the loss of smaller fragments, cleavage of the entire cyclopentyl group could occur, leading to a fragment at m/z 138.

  • Loss of Ethylene ([M - C₂H₄]⁺•): A characteristic fragmentation of cyclic alkanes involves the loss of ethylene (m/z 28) after ring opening.[10] This would produce a radical cation at m/z 179. This is a highly probable pathway.

  • Formation of the Phenylcyclopentane Cation ([M - CN]⁺): Loss of the cyano radical (·CN) is a key fragmentation pathway. This would result in a stable tertiary carbocation at m/z 181. This ion is expected to be prominent.

Pathway B: Fragmentation of the Difluorophenyl Moiety

The difluorophenyl group can also direct fragmentation, although it is generally more stable than the aliphatic portion.

  • Loss of Fluorine ([M - F]⁺): The loss of a fluorine radical (19 Da) is a known pathway for fluorinated aromatic compounds, which would yield an ion at m/z 188.[10]

  • Loss of HF ([M - HF]⁺•): Elimination of a neutral hydrogen fluoride molecule (20 Da) is also a common fragmentation for fluoroaromatics, resulting in an ion at m/z 187.[10]

  • Formation of Difluorobenzyl Cation ([C₇H₄F₂]⁺): Cleavage of the bond between the phenyl ring and the cyclopentane ring can lead to the formation of a difluorophenyl cation or a rearranged tropylium-like ion at m/z 113.

Proposed Fragmentation Diagram

The interplay of these pathways is visualized below. The diagram illustrates the formation of the most probable key fragments from the molecular ion.

Caption: Predicted EI fragmentation of this compound.

Summary of Expected Key Ions

The following table summarizes the most anticipated fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss. The relative abundance is a qualitative prediction.

Predicted m/z Proposed Ion Structure / Neutral Loss Fragmentation Pathway Predicted Relative Abundance
207[C₁₂H₁₁F₂N]⁺• (Molecular Ion)IonizationModerate
181[M - CN]⁺Loss of nitrile radicalHigh
179[M - C₂H₄]⁺•Cyclopentane ring opening, loss of ethyleneHigh
188[M - F]⁺Loss of fluorine radicalLow to Moderate
187[M - HF]⁺•Loss of hydrogen fluorideLow to Moderate
152[M - CN - C₂H₅]⁺Loss of ethyl radical from m/z 181Moderate
113[C₇H₄F₂]⁺Difluorobenzyl/tropylium cationModerate

Experimental Protocol: GC-MS Analysis

This protocol provides a standardized methodology for the analysis of this compound using a standard single-quadrupole GC-MS system. The method is designed to be robust and provide high-quality, reproducible data suitable for library matching and structural elucidation.[11][12]

Materials and Reagents
  • Sample: this compound, >98% purity

  • Solvent: Methanol (HPLC or LC-MS grade)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

  • Pipettes and Syringes: Calibrated precision micropipettes and syringes

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve in 1.0 mL of methanol in a volumetric flask.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with methanol to create a working solution for injection.

  • Transfer: Transfer the working solution to an autosampler vial for analysis.

GC-MS Instrumentation and Parameters

This method is based on a typical capillary GC-MS setup.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

Table of GC-MS Parameters:

Parameter Setting Rationale
Inlet SplitlessTo maximize sensitivity for a 10 µg/mL sample.
Inlet Temperature280 °CEnsures rapid and complete vaporization of the analyte.
Injection Volume1 µLStandard volume for capillary columns.
Carrier GasHelium, constant flowInert carrier gas, provides good chromatographic efficiency.
Flow Rate1.2 mL/minOptimal flow rate for a 0.25 mm ID column.
Oven Program
Initial Temperature100 °C, hold 1 minAllows for solvent focusing.
Ramp Rate20 °C/min to 300 °CA moderate ramp rate to ensure good separation.
Final Temperature300 °C, hold 5 minEnsures elution of any less volatile impurities.
MS Parameters
Ion SourceElectron Ionization (EI)Standard, robust ionization for creating reproducible spectra.
EI Energy70 eVIndustry standard for creating comparable library spectra.
MS Source Temp.230 °CStandard temperature to prevent condensation.
MS Quad Temp.150 °CStandard temperature for quadrupole stability.
Mass Rangem/z 40 - 450Covers the molecular ion and all expected fragments.
Solvent Delay3 minutesPrevents the solvent peak from damaging the filament.
Workflow Diagram

The following diagram outlines the complete analytical workflow from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 1.0 mg Reference Standard B Dissolve in 1.0 mL Methanol (Stock) A->B C Dilute 1:100 (Working Solution) B->C D Transfer to Autosampler Vial C->D E Inject 1 µL into GC-MS D->E F Chromatographic Separation (HP-5MS Column) E->F G Electron Ionization (70 eV) F->G H Mass Analysis (m/z 40-450) G->H I Acquire Total Ion Chromatogram (TIC) H->I J Extract Mass Spectrum of Analyte Peak I->J K Compare with Predicted Fragmentation J->K L Confirm Identification K->L

Sources

Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile. This document is intended for researchers, scientists, and drug development professionals. The narrative follows a logical progression from the physicochemical properties of the analyte to the systematic development and optimization of a reversed-phase HPLC method. All recommendations are grounded in established chromatographic principles and supported by authoritative references.

Introduction

This compound is a novel compound with potential applications in pharmaceutical and agrochemical research. As with any new chemical entity, the development of a reliable analytical method for its quantification and purity assessment is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose.[1][2] This application note outlines a systematic approach to developing a stability-indicating HPLC method for this compound, focusing on reversed-phase chromatography with UV detection.

Analyte Properties and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development strategy.[1]

Structure:

Molecular Formula: C₁₂H₁₁F₂N Molecular Weight: 207.22 g/mol

Predicted Physicochemical Properties:

PropertyEstimated ValueRationale and Implications for HPLC Method Development
LogP (Lipophilicity) 2.0 - 3.0The presence of the difluorophenyl group and the cyclopentane ring suggests moderate lipophilicity. A LogP in this range indicates that the compound is well-suited for reversed-phase HPLC.[3][4]
pKa (Acid Dissociation Constant) < 2 (for the nitrile group)The nitrile group is a very weak base. Therefore, the analyte will be in its neutral form across the typical HPLC mobile phase pH range of 2 to 8. This simplifies method development as pH adjustments will primarily be used to control the ionization of potential impurities or to improve peak shape by minimizing silanol interactions with the stationary phase.[5][6]
UV Absorbance (λmax) ~210 nm and ~260 nmThe difluorophenyl group acts as the primary chromophore. Aromatic compounds typically exhibit a strong absorbance band around 200-220 nm (E-band) and a weaker band around 254-270 nm (B-band). Initial scouting should include monitoring at both wavelengths to determine the optimal balance between sensitivity and selectivity.[7][8]

Based on these properties, a reversed-phase HPLC method is the most logical starting point. The moderate polarity of the analyte suggests that a standard C18 column should provide adequate retention.[9][10]

Experimental Workflow for HPLC Method Development

The following diagram illustrates the systematic approach to developing the HPLC method for this compound.

hplc_method_development_workflow cluster_prep Phase 1: Preparation cluster_development Phase 2: Method Development cluster_optimization Phase 3: Optimization & Validation Analyte_Characterization Analyte Characterization (LogP, pKa, UV Scan) Column_Selection Column Selection (e.g., C18, Phenyl) Analyte_Characterization->Column_Selection Reagent_Preparation Reagent & Standard Preparation Initial_Gradient Initial Gradient Screening (Broad Gradient) Reagent_Preparation->Initial_Gradient Column_Selection->Initial_Gradient Mobile_Phase_Opt Mobile Phase Optimization (Organic Solvent, pH) Initial_Gradient->Mobile_Phase_Opt Gradient_Optimization Gradient Optimization (Slope and Time) Mobile_Phase_Opt->Gradient_Optimization Parameter_Fine_Tuning Fine-Tuning (Flow Rate, Temperature) Gradient_Optimization->Parameter_Fine_Tuning System_Suitability System Suitability Testing Parameter_Fine_Tuning->System_Suitability Method_Validation Method Validation (ICH Guidelines) System_Suitability->Method_Validation

Caption: A systematic workflow for HPLC method development.

Detailed Protocols

Materials and Reagents
  • Analyte: this compound standard (purity ≥ 98%)

  • Solvents: HPLC grade acetonitrile and methanol, purified water (18.2 MΩ·cm)

  • Buffers: Formic acid, ammonium acetate, potassium phosphate (analytical grade or higher)

  • HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Columns:

    • Initial Screening: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Alternative: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm) for potential alternative selectivity.

Protocol 1: Initial Method Scouting

Objective: To determine a suitable stationary phase and initial gradient conditions that elute the analyte with a reasonable retention time and good peak shape.

Steps:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in acetonitrile. Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Column Installation and Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition (e.g., 95% water: 5% acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Initial Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 210 nm and 260 nm
  • Analysis: Inject the standard solution and record the chromatogram.

  • Evaluation:

    • Assess the retention time of the analyte. An ideal retention time is between 2 and 10 minutes.

    • Evaluate the peak shape. The USP tailing factor should ideally be between 0.8 and 1.5.

    • Observe the presence of any impurity peaks.

Protocol 2: Mobile Phase and Gradient Optimization

Objective: To fine-tune the mobile phase composition and gradient to achieve optimal separation of the main peak from any impurities.

Rationale for Choices:

  • Organic Modifier: Acetonitrile is often a good first choice due to its low viscosity and UV transparency.[11][12] Methanol can be evaluated as an alternative as it may offer different selectivity.

  • pH: Since the analyte is neutral, the mobile phase pH can be adjusted to control the ionization of potential impurities. A low pH (e.g., with formic acid) can help to sharpen peaks by suppressing the interaction of acidic impurities with the stationary phase.

Steps:

  • Solvent Screening: If the initial screening with acetonitrile shows poor resolution, repeat the scouting gradient using methanol as the organic modifier (Mobile Phase B: 0.1% Formic Acid in Methanol).

  • Gradient Slope Adjustment: Based on the initial scouting run, adjust the gradient slope to improve resolution in the region where the analyte and impurities elute.

    • If peaks are clustered together, a shallower gradient is required.[3]

    • If the retention time is excessively long, a steeper gradient can be employed.

  • Isocratic vs. Gradient Elution: If the sample is relatively simple with few impurities, an isocratic method can be developed from the scouting run. The optimal isocratic mobile phase composition can be estimated from the composition at the time of the analyte's elution in the gradient run.

Optimized Chromatographic Conditions (Example):

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% to 70% B over 15 minutes, hold at 70% B for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection 210 nm

Relationship Between Method Development Parameters

The following diagram illustrates the interconnectedness of key parameters during HPLC method development.

parameter_relationships Analyte Analyte Properties Column Column (Stationary Phase) Analyte->Column Polarity Mobile_Phase Mobile Phase (Solvent, pH) Analyte->Mobile_Phase pKa, Solubility Performance Performance (Resolution, Peak Shape) Column->Performance Mobile_Phase->Performance Conditions Conditions (Gradient, Flow, Temp) Conditions->Performance Performance->Column Performance->Mobile_Phase Performance->Conditions

Sources

Application Notes & Protocols: Strategic Use of the 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile Scaffold in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern medicinal chemistry, the strategic selection of a core scaffold is paramount for the success of any lead optimization campaign. The 1-(2,3-difluorophenyl)cyclopentane-1-carbonitrile motif represents a highly valuable starting point for structure-activity relationship (SAR) studies. It combines several key features desirable in drug candidates: a metabolically robust and electronically modulated aromatic ring, a three-dimensional alicyclic core for precise substituent vectoring, and a versatile nitrile group that acts as a key pharmacophoric element. This document, intended for researchers and drug development professionals, provides an in-depth guide to leveraging this scaffold. We will dissect the rationale behind its constituent parts, outline a strategic approach to analog design, and provide detailed protocols for the essential in vitro assays required to build a comprehensive SAR data package.

The this compound Scaffold: A Privileged Starting Point for SAR

The power of this scaffold lies in the synergistic interplay of its three primary components. Understanding the contribution of each is fundamental to designing a logical and efficient SAR campaign.

Rationale for the 2,3-Difluorophenyl Moiety

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The specific 2,3-difluoro substitution pattern offers distinct advantages:

  • Metabolic Stability: Aromatic hydroxylation, mediated by Cytochrome P450 (CYP) enzymes, is a common metabolic liability. Fluorine atoms, particularly at the 2 and 3 positions, can serve as effective "metabolic blockers," preventing oxidation at these sites and potentially increasing the compound's half-life.[1]

  • Modulation of Physicochemical Properties: Fluorine is highly electronegative and can lower the pKa of nearby basic groups, which can be crucial for optimizing target engagement and cell permeability. The difluoro substitution pattern also increases lipophilicity (logP), influencing how the molecule interacts with both the target protein and broader biological systems.[2][3]

  • Target Interactions: The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonds (with the fluorine acting as a weak H-bond acceptor), and even halogen bonds within a protein binding pocket, potentially enhancing binding affinity.[2]

The Cyclopentane Core: A 3D Exploration Vector

Saturated carbocycles are integral to moving beyond "flat" aromatic molecules. The cyclopentane ring serves as a non-planar scaffold that provides a defined three-dimensional architecture.[4][5]

  • Conformational Rigidity: Compared to more flexible linkers, the cyclopentane ring restricts the number of available conformations, which can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. Its flexibility is intermediate between the highly strained cyclobutane and the more conformationally mobile cyclohexane.[6]

  • Precise Substituent Placement: The cyclopentane ring allows for the stereocontrolled placement of substituents into specific vectors of 3D space, enabling a systematic exploration of the target's binding pocket.[4] This is critical for optimizing potency and selectivity.

The α-Nitrile Group: A Key Pharmacophoric Element

The nitrile (or cyano) group is a small, versatile functional group that has become increasingly prevalent in approved pharmaceuticals.[7][8]

  • Hydrogen Bond Acceptor: The nitrogen atom's lone pair of electrons makes the nitrile group a potent hydrogen bond acceptor, a crucial interaction for anchoring a ligand within its binding site.[1]

  • Bioisosteric Replacement: The nitrile group is often considered a bioisostere for a carbonyl group, a hydroxyl group, or even a halogen atom, allowing for fine-tuning of electronic and steric properties while maintaining key interactions.[7]

  • Metabolic Stability & Pharmacokinetics: The nitrile group is generally stable to metabolic degradation and its polarity can improve a compound's pharmacokinetic profile, including solubility and bioavailability.[7][9] Furthermore, its small size allows it to be well-tolerated in many binding pockets.[7]

Designing an SAR Campaign Around the Core Scaffold

A successful SAR study involves the systematic modification of the lead compound to map the chemical space related to biological activity.[10][11] For the this compound scaffold, exploration should be focused on three key regions.

Strategy for Analog Design
  • Aromatic Ring Substitution (R¹): Probe the effects of electronics and sterics on the phenyl ring. Synthesize analogs by varying the substituents at the 4-, 5-, and 6-positions. Consider electron-donating groups (e.g., -OCH₃), electron-withdrawing groups (e.g., -CF₃, -CN), and halogens of varying sizes (Cl, Br). This exploration helps to identify additional interactions and potential metabolic soft spots.[12][13]

  • Cyclopentane Ring Substitution (R²): Introduce small alkyl or polar groups at the 2-, 3-, or 4-positions of the cyclopentane ring. This is the most direct way to probe for additional hydrophobic or polar pockets in the target protein and to understand the impact of modifying the scaffold's 3D shape.

  • Nitrile Group Bioisosteres (X): While the nitrile is often key, replacing it can reveal important SAR insights. Investigate bioisosteres such as tetrazole, oxadiazole, or small amide groups to probe the necessity of the nitrile's specific electronic and hydrogen bonding capabilities.

SAR_Strategy cluster_mods SAR Exploration Vectors Lead Core Scaffold This compound Aromatic Aromatic Ring (R¹) - OMe, Cl, Br, CF₃ - Positional Isomers Lead->Aromatic Vary Electronics & Sterics Cyclopentyl Cyclopentane Ring (R²) - Me, OH - Stereoisomers Lead->Cyclopentyl Probe 3D Space Nitrile Nitrile Bioisosteres (X) - Tetrazole - Oxadiazole - Amide Lead->Nitrile Modulate H-Bonding & Polarity

Caption: SAR strategy for the core scaffold.

Experimental Protocols for SAR Evaluation

Building a robust SAR requires consistent and reproducible data. The following protocols describe key in vitro assays for determining primary activity and assessing early drug-like properties.[14] It is essential that every assay includes a vehicle control (e.g., 0.1% DMSO) and a known positive control inhibitor to ensure the assay is performing correctly.

General Synthesis of 1-(Aryl)cyclopentane-1-carbonitrile Analogs

A common route to this scaffold involves the nucleophilic substitution of an appropriately substituted phenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis conditions. This provides a convergent and efficient method for generating a library of analogs for SAR studies.

Protocol:

  • To a stirred solution of the desired substituted phenylacetonitrile (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in a suitable solvent (e.g., toluene/water 1:1), add 1,4-dibromobutane (1.2 eq).

  • Add a strong aqueous base (e.g., 50% w/v NaOH solution, 5.0 eq) dropwise at room temperature.

  • Stir the reaction vigorously at 60-70 °C for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-(aryl)cyclopentane-1-carbonitrile analog.[15]

Protocol: Primary Target Engagement Assay (Generic Enzyme Inhibition)

This protocol describes a generic fluorescence-based assay to determine the IC₅₀ value of synthesized analogs against a model enzyme.

Materials:

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Target Enzyme (recombinant, at 2x final concentration)

  • Fluorogenic Substrate (at 2x final concentration)

  • Test Compounds (10 mM stock in DMSO)

  • Positive Control Inhibitor (10 mM stock in DMSO)

  • 384-well black, flat-bottom assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense 50 nL of each compound concentration into the assay plate wells using an acoustic liquid handler. Also include wells for vehicle control (DMSO only) and positive control.

  • Enzyme Addition: Add 5 µL of the 2x enzyme solution to all wells. Gently mix and incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of the 2x substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately transfer the plate to a kinetic plate reader. Measure the fluorescence increase every 60 seconds for 30 minutes.

  • Data Analysis: Determine the initial reaction velocity (slope of the linear phase) for each well. Normalize the data to the vehicle control (100% activity) and a no-enzyme or positive control (0% activity). Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocols: Early ADME-Tox Profiling

Early assessment of ADME-Tox properties is critical to avoid investing resources in compounds with fundamental flaws.[16][17][18][19]

This assay determines if a test compound inhibits major drug-metabolizing enzymes, predicting potential drug-drug interactions.[20][21]

Materials:

  • Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4)

  • Test Compounds and known inhibitors (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4)[22]

  • Acetonitrile with internal standard for protein precipitation

Procedure:

  • Incubation Preparation: In a 96-well plate, pre-incubate the test compound (at various concentrations), HLM, and phosphate buffer for 10 minutes at 37°C.

  • Reaction Initiation: Add the CYP-specific probe substrate and the NADPH regenerating system to start the reaction.

  • Incubation: Incubate for a specific time (e.g., 10 minutes for Midazolam) at 37°C with shaking.

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.[23]

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by non-linear regression.

Assessing inhibition of the hERG potassium channel is a regulatory requirement to de-risk potential cardiotoxicity.[24] Automated patch clamp is the gold standard.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Extracellular and Intracellular solutions for patch clamp

  • Test Compounds and a positive control (e.g., E-4031)

  • Automated patch clamp system (e.g., QPatch or SyncroPatch)

Procedure:

  • Cell Preparation: Harvest the hERG-HEK293 cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.

  • System Priming: Prime the automated patch clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Sealing: The system will automatically capture cells and form gigaseals. Only cells meeting quality control criteria (e.g., seal resistance > 100 MΩ) are used.[24]

  • Baseline Recording: Record the baseline hERG tail current using a specific voltage pulse protocol. A recommended protocol involves a depolarizing pulse to +40 mV followed by a repolarizing step to -50 mV to elicit the tail current.[25]

  • Compound Application: Apply the vehicle control followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM). Allow the effect to reach steady-state at each concentration.

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and calculate the percent inhibition. Determine the IC₅₀ value from the concentration-response curve.

Data Interpretation and Iterative Design

SAR is not a linear process but an iterative cycle of design, synthesis, testing, and analysis.[26][27]

Tabulating and Analyzing SAR Data

Consolidating data into a clear table is the first step in analysis. This allows for direct comparison of how structural changes impact different parameters.

Table 1: Hypothetical SAR Data for Analogs of the Core Scaffold

AnalogR¹ (Aromatic)R² (Cyclopentyl)Target IC₅₀ (nM)CYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)
Lead 2,3-di-FH50> 50> 50
1 2-F, 3-ClH75> 5045
2 2,3,4-tri-FH25> 50> 50
3 2,3-di-F3-OH (cis)1528> 50
4 2,3-di-F3-OH (trans)12035> 50
5 2,3,4-tri-F3-OH (cis)5 40> 50
Building the SAR Narrative
  • Aromatic Ring: Comparing the Lead to Analog 1 (3-Cl) shows a slight loss of potency and the introduction of weak hERG activity, suggesting the 3-position is sensitive. Adding a 4-fluoro group (Analog 2 ) doubled potency, indicating a favorable interaction in that region.

  • Cyclopentane Ring: Introducing a cis-hydroxyl group (Analog 3 ) significantly improved potency, suggesting a key hydrogen bond can be formed. The stereochemistry is critical, as the trans-isomer (Analog 4 ) was less active than the parent.

  • Synergistic Effects: Combining the beneficial modifications from Analog 2 and Analog 3 into Analog 5 resulted in a 10-fold improvement in potency over the lead compound while maintaining a clean off-target profile. This compound represents a new, optimized lead for the next design cycle.

Iterative_Cycle cluster_cycle Iterative Drug Discovery Design Design Analogs (e.g., Analog 5) Synthesize Synthesize Design->Synthesize Test In Vitro Assays (Potency, ADME, Tox) Synthesize->Test Analyze Analyze SAR Data (Identify Key Improvements) Test->Analyze Analyze->Design

Caption: The iterative cycle of SAR studies.

Conclusion

The this compound scaffold is a robust and versatile starting point for structure-activity relationship studies. Its constituent parts provide a balance of metabolic stability, three-dimensional complexity, and key pharmacophoric interactions. By systematically exploring the chemical space around this core through disciplined analog design and a comprehensive suite of in vitro assays, researchers can efficiently build a detailed SAR understanding. This iterative process of design, synthesis, testing, and analysis is fundamental to optimizing lead compounds and accelerating the path toward viable drug candidates.

References

  • Di, L., & Kerns, E. H. (2008). Pharmacokinetics in Drug Discovery. Journal of Pharmaceutical Sciences, 97(2), 654–690. [Link]

  • Masimirembwa, C. M., & Bar-Tana, J. (2016). Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. Basic & Clinical Pharmacology & Toxicology, 118(1), 4-10. [Link]

  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438-1454. [Link]

  • Zon, L. I., & Peterson, R. T. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Chemistry & Biology, 18(4), 429-433. [Link]

  • Royal Society of Chemistry. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

  • da Silva, A. B. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1187-1202. [Link]

  • BioPharma PEG. (2024). Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. BioPharma PEG. [Link]

  • Zhang, W., et al. (2018). Application of Nitrile in Drug Design. Mini-Reviews in Medicinal Chemistry, 18(19), 1643-1653. [Link]

  • Rabari, V. (2016). hERG Assay. Slideshare. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Trost, B. M., & Horne, D. B. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 734-765. [Link]

  • Evotec. (n.d.). hERG Safety. Cyprotex. [Link]

  • Wu, J. C., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2269, 165-172. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • Singh, S. (2023). Use of Pharmacokinetics in the Drug Development Process. ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). Rapid Pharmacokinetic Screening for Drug Discovery. Charles River Laboratories. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Moore, B. S., & Houk, K. N. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Natural Product Reports. [Link]

  • Cramer, J. W., et al. (n.d.). High-throughput in vitro assays most commonly used to perform an SAR. ResearchGate. [Link]

  • Orzada, S., et al. (2011). Patient-Specific SAR Models and In Vivo Validation. ResearchGate. [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 825-833. [Link]

  • Miftakhov, M. S., et al. (2021). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Chemistry of Heterocyclic Compounds, 57(11), 1017-1033. [Link]

  • Mouchlis, V. D., et al. (2023). Collaborative SAR Modeling and Prospective In Vitro Validation of Oxidative Stress Activation in Human HepG2 Cells. Journal of Chemical Information and Modeling, 63(17), 5486–5497. [Link]

  • Creative Biolabs. (n.d.). SAR & QSAR Model. Creative Biolabs. [Link]

  • Bajorath, J. (2014). On Exploring Structure Activity Relationships. Journal of Medicinal Chemistry, 57(10), 3957-3967. [Link]

  • Hopfinger, A. J., & Tseng, Y. J. (2003). Modeling Structure-Activity Relationships. Madame Curie Bioscience Database. [Link]

  • Mouchlis, V. D., et al. (2023). Collaborative SAR Modeling and Prospective In Vitro Validation of Oxidative Stress Activation in Human HepG2 Cells. ACS Publications. [Link]

  • Mabry, K. M., et al. (2010). Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. ACS Chemical Neuroscience, 1(8), 564–574. [Link]

  • Aslam, M., et al. (2024). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Mabry, K. M., et al. (2010). Structure-activity relationships for a novel series of citalopram analogues at monoamine transporters. ACS Chemical Neuroscience, 1(8), 564-74. [Link]

  • Le-Tiran, A. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Fiasella, A., et al. (2013). Cyclopentenone: A special moiety for anticancer drug design. Anti-Cancer Agents in Medicinal Chemistry, 13(9), 1319-1331. [Link]

  • Bajorath, J. (2014). On Exploring Structure–Activity Relationships. ResearchGate. [Link]

  • Sugden, J. K., & Razdan, B. K. (1972). Some Biological Aspects of Cyclopentane Chemistry. Pharmaceutica Acta Helvetiae, 47(5), 257-64. [Link]

  • Collaborative Drug Discovery. (n.d.). SAR: Structure Activity Relationships. CDD Vault. [Link]

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  • Wang, Y., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 27(21), 7486. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions to improve yield and purity.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, which typically involves the alkylation of 2,3-difluorophenylacetonitrile with 1,4-dibromobutane.

Issue 1: Low or No Product Yield

A common challenge in this synthesis is a lower-than-expected yield of the desired product. This can stem from several factors, from reagent quality to reaction conditions.

Possible Cause 1: Ineffective Base

The reaction, a nucleophilic substitution, requires a sufficiently strong base to deprotonate the 2,3-difluorophenylacetonitrile, forming a carbanion that can then attack the 1,4-dibromobutane.

  • Recommendation: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. Ensure the base is fresh and has not been passivated by atmospheric carbon dioxide. For particularly stubborn reactions, stronger bases like sodium amide (NaNH₂) or sodium hydride (NaH) could be considered, though they require more stringent anhydrous conditions.

Possible Cause 2: Inefficient Phase Transfer Catalyst (PTC)

Given the biphasic nature of the reaction (an organic phase with the reactants and an aqueous phase with the inorganic base), a phase transfer catalyst is crucial for transporting the hydroxide ions into the organic phase.[1][2][3]

  • Recommendation: Tetrabutylammonium bromide (TBAB) is a frequently used PTC.[3] Ensure it is of high purity and used in the correct catalytic amount (typically 1-5 mol%). If TBAB proves ineffective, consider other quaternary ammonium salts or crown ethers.[1][2] The choice of PTC can significantly impact reaction efficiency.[4][5]

Possible Cause 3: Suboptimal Reaction Temperature

The reaction temperature influences the rate of both the desired reaction and potential side reactions.

  • Recommendation: Start with a moderate temperature, for example, 50-60 °C. If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, excessively high temperatures can promote the elimination of HBr from 1,4-dibromobutane, leading to the formation of butadiene and other byproducts.

Possible Cause 4: Poor Quality of Reagents or Solvents

The purity of starting materials and the solvent can significantly affect the reaction outcome.

  • Recommendation: Use freshly distilled or high-purity 2,3-difluorophenylacetonitrile and 1,4-dibromobutane. The solvent, often toluene or another non-polar organic solvent, should be anhydrous to prevent quenching of the carbanion intermediate.

Issue 2: Formation of Significant Byproducts

The presence of impurities can complicate purification and reduce the overall yield.

Possible Cause 1: Dialkylation Product

A common byproduct is the dialkylation of 2,3-difluorophenylacetonitrile, where two molecules of the nitrile react with one molecule of 1,4-dibromobutane.

  • Recommendation: To minimize this, use a slight excess of 1,4-dibromobutane relative to the 2,3-difluorophenylacetonitrile. A molar ratio of 1.1:1 to 1.2:1 (dibromobutane:nitrile) is a good starting point.

Possible Cause 2: Elimination Byproducts

As mentioned, 1,4-dibromobutane can undergo elimination to form butadiene, especially at higher temperatures or in the presence of a strong, non-nucleophilic base.

  • Recommendation: Maintain a moderate reaction temperature and use a nucleophilic base like NaOH or KOH.

Issue 3: Difficult Product Purification

Isolating the pure this compound from the reaction mixture can be challenging.

Possible Cause: Similar Polarity of Product and Byproducts

The desired product and unreacted starting materials or byproducts may have similar polarities, making separation by standard column chromatography difficult.

  • Recommendation:

    • Work-up: After the reaction is complete, perform a thorough aqueous work-up to remove the inorganic salts and the phase transfer catalyst.

    • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method.

    • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.

II. Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

A1: The synthesis of this compound is typically achieved through a phase-transfer catalyzed alkylation. The key steps are:

  • Deprotonation: A strong base (e.g., NaOH) deprotonates the α-carbon of 2,3-difluorophenylacetonitrile, forming a resonance-stabilized carbanion.

  • Phase Transfer: The phase transfer catalyst (e.g., TBAB) transports the hydroxide ions from the aqueous phase to the organic phase to facilitate deprotonation.

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks one of the electrophilic carbons of 1,4-dibromobutane in an SN2 reaction, displacing a bromide ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular SN2 reaction, where the carbanion attacks the other electrophilic carbon of the butyl chain, displacing the second bromide ion and forming the cyclopentane ring.

Q2: Can I use a different dihaloalkane instead of 1,4-dibromobutane?

A2: Yes, but it will result in a different ring size. For example, using 1,3-dibromopropane would lead to the formation of a cyclobutane ring, while 1,5-dibromopentane would yield a cyclohexane ring. The reactivity of the dihaloalkane can also vary, with diiodoalkanes being more reactive and dichloroalkanes being less reactive than dibromoalkanes.

Q3: Are there alternative synthetic routes to this compound?

A3: While the phase-transfer catalyzed alkylation is a common method, other approaches could be explored. For instance, palladium-catalyzed cyanation of a suitable precursor could be a possibility.[6] However, these methods may require more specialized reagents and conditions.

Q4: What are some safety precautions to consider during this synthesis?

A4:

  • Cyanide Compounds: 2,3-Difluorophenylacetonitrile is a cyanide-containing compound and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Strong Bases: Concentrated solutions of NaOH and KOH are corrosive. Avoid contact with skin and eyes.

  • 1,4-Dibromobutane: This is a lachrymator and should be handled in a fume hood.

  • Solvents: Toluene is flammable and has associated health risks. Ensure proper ventilation and avoid sources of ignition.

III. Experimental Protocols & Data

Optimized Protocol for this compound Synthesis
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2,3-difluorophenylacetonitrile (10.0 g, 65.3 mmol), 1,4-dibromobutane (15.5 g, 71.8 mmol), toluene (100 mL), and tetrabutylammonium bromide (TBAB, 1.05 g, 3.27 mmol).

  • Addition of Base: While stirring vigorously, slowly add a 50% (w/w) aqueous solution of sodium hydroxide (20 mL).

  • Reaction: Heat the mixture to 55-60 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water (50 mL). Separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary Table
ParameterRecommended ConditionRationale
Base 50% aq. NaOHEffective and economical.
PTC Tetrabutylammonium Bromide (TBAB)Efficiently facilitates the biphasic reaction.
Solvent TolueneGood solubility for reactants and inert under reaction conditions.
Temperature 55-60 °CBalances reaction rate and minimizes side reactions.
Molar Ratio (Nitrile:Dibromide) 1 : 1.1Minimizes dialkylation.

IV. Visualizations

Reaction Workflow

Workflow A Reactant Mixing (Nitrile, Dibromide, PTC, Solvent) B Addition of Base (50% aq. NaOH) A->B Vigorous Stirring C Reaction at 55-60 °C (4-6 hours) B->C D Aqueous Work-up (Water, Brine) C->D Cooling E Purification (Distillation/Chromatography) D->E Drying F Pure Product E->F

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield Issue Base Check Base Quality/Strength Start->Base PTC Evaluate PTC Efficiency Start->PTC Temp Optimize Temperature Start->Temp Reagents Verify Reagent Purity Start->Reagents Byproducts Significant Byproducts? Base->Byproducts PTC->Byproducts Temp->Byproducts Reagents->Byproducts Dialkylation Adjust Reactant Ratio Byproducts->Dialkylation Yes Elimination Lower Reaction Temperature Byproducts->Elimination Yes Purification Purification Difficulty? Byproducts->Purification No Dialkylation->Purification Elimination->Purification Workup Thorough Work-up Purification->Workup Yes Method Alternative Purification Method Purification->Method Yes Success Improved Yield Purification->Success No Workup->Success Method->Success

Caption: A logical approach to troubleshooting low yield in the synthesis.

V. References

  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05). Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Espacenet. (2013). WO 2013/144295 A1. Google Patents. Retrieved from

  • Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(2,3-difluorophenyl)cyclopentane-1-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic work. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles to empower your experimental design.

Table of Contents

  • Overview of Synthetic Strategies

  • Troubleshooting Guide & FAQs

    • Issue 1: Formation of Regioisomeric Side Products

      • Q1: I've isolated an isomer of my target molecule. What is it and why did it form?

    • Issue 2: Hydrolysis of the Nitrile Group

      • Q2: My product is contaminated with the corresponding amide or carboxylic acid. How can I prevent this?

    • Issue 3: Low Yield and Presence of Unreacted Starting Materials

      • Q3: My reaction is not going to completion. What factors should I investigate?

    • Issue 4: Formation of Biaryl Homocoupling Product

      • Q4: I am observing a significant amount of a biaryl impurity. What is the cause and how can it be minimized?

  • Experimental Protocols

    • Protocol 1: Minimizing Benzyne Formation in SNAr Reactions

    • Protocol 2: Optimized Conditions for Palladium-Catalyzed α-Arylation

  • References

Overview of Synthetic Strategies

The synthesis of this compound typically involves the formation of a carbon-carbon bond between the C1 position of the cyclopentanecarbonitrile moiety and the C1 position of the 2,3-difluorophenyl ring. The two most common approaches are:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of the cyclopentanecarbonitrile anion with an activated 2,3-difluorophenyl electrophile (e.g., 1-bromo-2,3-difluorobenzene or 1,2,3-trifluorobenzene). The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic attack.

  • Palladium-Catalyzed α-Arylation: This is a cross-coupling reaction between cyclopentanecarbonitrile and a 2,3-difluorophenyl halide, typically catalyzed by a palladium complex with a suitable phosphine ligand.[1]

Both methods are powerful but can be prone to specific side reactions that affect yield and purity. This guide will help you navigate these challenges.

Troubleshooting Guide & FAQs

Issue 1: Formation of Regioisomeric Side Products

Q1: I've isolated an isomer of my target molecule, specifically 1-(3,4-difluorophenyl)cyclopentane-1-carbonitrile. What is it and why did it form?

A1: The formation of a regioisomeric product, such as 1-(3,4-difluorophenyl)cyclopentane-1-carbonitrile, is a strong indication that the reaction is proceeding through a benzyne intermediate .[2][3][4] This is particularly common in SNAr-type reactions under strongly basic conditions.

Mechanism of Benzyne Formation and Isomer Scrambling:

When a strong base (e.g., sodium amide, LDA) is used to deprotonate cyclopentanecarbonitrile, it can also deprotonate the 2,3-difluorophenyl halide at the position ortho to one of the fluorine atoms. This is followed by the elimination of the halide, leading to a highly reactive benzyne intermediate. The cyclopentanecarbonitrile anion can then attack either of the two carbons of the triple bond, leading to a mixture of regioisomers.[2][3][4]


}

Benzyne mechanism leading to regioisomers.

Troubleshooting and Solutions:

  • Choice of Base: Use a weaker base that is still strong enough to deprotonate the cyclopentanecarbonitrile but not the aryl halide. Bases like potassium carbonate or cesium carbonate are often good choices for SNAr reactions that aim to avoid benzyne formation.

  • Reaction Temperature: Lowering the reaction temperature can disfavor the elimination pathway that leads to the benzyne intermediate.

  • Alternative Synthetic Route: Switch to a palladium-catalyzed α-arylation, which does not typically involve a benzyne intermediate and offers better regiocontrol.[1]

Issue 2: Hydrolysis of the Nitrile Group

Q2: My product is contaminated with 1-(2,3-difluorophenyl)cyclopentane-1-carboxamide or the corresponding carboxylic acid. How can I prevent this?

A2: The presence of the amide or carboxylic acid is due to the hydrolysis of the nitrile group. This is a common side reaction, especially under the basic or acidic conditions often used in these syntheses and during aqueous workup.[5][6][7][8][9]

Mechanism of Nitrile Hydrolysis:

Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile. Subsequent protonation leads to an imidic acid, which tautomerizes to the more stable amide. The amide can then be further hydrolyzed to the carboxylate under more vigorous conditions (e.g., higher temperatures, prolonged reaction times).[5][6][7]

Troubleshooting and Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry to minimize the amount of water available for hydrolysis.

  • Control of Basicity and Temperature: Use the mildest base and lowest temperature that effectively promotes the main reaction. For palladium-catalyzed reactions, weaker bases like phosphates or carbonates are preferable to hydroxides.

  • Workup Procedure: During the workup, minimize the contact time with aqueous acidic or basic solutions. If an acidic wash is necessary, perform it at low temperatures and quickly proceed to extraction. Neutralize the reaction mixture carefully before extraction.

  • Purification: If hydrolysis cannot be completely avoided, the desired nitrile product can usually be separated from the more polar amide and carboxylic acid by column chromatography on silica gel.

ParameterEffect on Nitrile HydrolysisRecommendation
Water Content Increases rate of hydrolysisUse anhydrous solvents and reagents
Base Strength Stronger bases (e.g., NaOH, KOH) accelerate hydrolysisUse weaker bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Temperature Higher temperatures increase the rate of hydrolysisRun the reaction at the lowest effective temperature
Reaction Time Longer reaction times increase the extent of hydrolysisMonitor the reaction and stop it as soon as the starting material is consumed
Issue 3: Low Yield and Presence of Unreacted Starting Materials

Q3: My reaction is not going to completion, and I have a low yield of the desired product. What factors should I investigate?

A3: Low conversion can be due to several factors related to both SNAr and palladium-catalyzed routes.

For SNAr Reactions:

  • Insufficient Activation: The aromatic ring may not be sufficiently activated for nucleophilic attack. While the two fluorine atoms do provide activation, the reaction may still be sluggish.[10]

  • Poor Leaving Group: If you are using a starting material other than a fluoride or a good leaving group, the reaction rate will be slow.

  • Base Incompatibility: The base may not be strong enough to generate a sufficient concentration of the cyclopentanecarbonitrile anion.

For Palladium-Catalyzed α-Arylation:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by the cyanide group of the nitrile.[11]

  • Incorrect Ligand Choice: The choice of phosphine ligand is crucial for the stability and activity of the palladium catalyst. Sterically hindered and electron-rich ligands are often required.[1]

  • Base Strength: The base must be strong enough to deprotonate the cyclopentanecarbonitrile but not so strong as to cause side reactions or catalyst degradation.


}

Troubleshooting workflow for low yield.

Issue 4: Formation of Biaryl Homocoupling Product

Q4: In my palladium-catalyzed α-arylation, I am observing a significant amount of a biaryl impurity (e.g., 2,2',3,3'-tetrafluorobiphenyl). What is the cause and how can it be minimized?

A4: The formation of a biaryl side product is due to the homocoupling of the aryl halide starting material.[12][13][14][15] This is a common side reaction in palladium-catalyzed cross-coupling reactions.

Mechanism of Homocoupling:

Homocoupling can occur through several pathways, including the reaction of two molecules of the aryl palladium intermediate or the reaction of the aryl palladium intermediate with the starting aryl halide.[14][15]

Troubleshooting and Solutions:

  • Optimize Reaction Conditions: Lowering the reaction temperature and using a lower catalyst loading can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can favor the desired reductive elimination step to form the C-C bond with the nitrile anion over the homocoupling pathway.[1]

  • Stoichiometry: Ensure that the cyclopentanecarbonitrile is not the limiting reagent. A slight excess of the nitrile can help to outcompete the homocoupling reaction.

  • Purity of Reagents: Impurities in the aryl halide or solvent can sometimes promote homocoupling. Ensure all reagents are of high purity.

Experimental Protocols

Protocol 1: Minimizing Benzyne Formation in SNAr Reactions
  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add cesium carbonate (1.5 equivalents) and anhydrous, degassed dimethylformamide (DMF).

  • Add cyclopentanecarbonitrile (1.2 equivalents) dropwise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add 1-bromo-2,3-difluorobenzene (1.0 equivalent).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for Palladium-Catalyzed α-Arylation
  • In a glovebox, add to a reaction vial palladium(II) acetate (2 mol%), a suitable phosphine ligand (e.g., cataCXium A, 4 mol%), and sodium bis(trimethylsilyl)amide (NaHMDS, 1.2 equivalents).

  • Add anhydrous toluene, followed by cyclopentanecarbonitrile (1.2 equivalents).

  • Add 1-bromo-2,3-difluorobenzene (1.0 equivalent).

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction to room temperature, quench with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography.

References

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters, 8(26), 6003–6006.
  • LibreTexts. (2021). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Retrieved from [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2007).
  • Organic Reaction Mechanisms. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Synarchive. (n.d.). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]

  • Ren, P.-D., Dong, J.-H., & Wang, Z.-Y. (2007). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 72(23), 8966–8968.
  • ACS Publications. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Retrieved from [Link]

  • Organic Syntheses. (2023). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]

  • Reddit. (2021). SNAr troubleshooting. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wiley Online Library. (2018). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Retrieved from [Link]

  • PubMed. (2016). Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

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  • Sci-Hub. (n.d.). Practical Direct α‐Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Retrieved from [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
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Overcoming challenges in the synthesis of fluorinated cyclopentane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of fluorine into organic molecules, particularly cyclic systems like cyclopentanes, is a cornerstone of modern drug discovery and materials science.[1][2] Fluorinated cyclopentane derivatives exhibit unique physicochemical properties, including enhanced metabolic stability, increased binding affinity, and altered lipophilicity, making them highly sought-after scaffolds.[1][2] However, the synthesis of these valuable compounds is often fraught with challenges, ranging from poor stereocontrol to difficulties in introducing the fluorine atom itself.[1][3]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of fluorinated cyclopentane derivatives. Drawing upon established literature and practical experience, this guide offers in-depth, question-and-answer-based solutions to specific experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing fluorinated cyclopentane derivatives?

A1: The primary challenges can be categorized into three main areas:

  • Fluorination Methodologies: The introduction of fluorine or fluorine-containing groups onto a cyclopentane ring can be difficult.[1] Challenges include controlling regioselectivity, achieving the desired degree of fluorination (mono-, di-, or trifluoromethylation), and handling often harsh or specialized fluorinating reagents.[4][5]

  • Stereocontrol: The construction of multiple contiguous stereocenters on a cyclopentane ring is inherently challenging.[3][6] The presence of fluorine can further complicate stereochemical outcomes due to its unique electronic and steric properties.

  • Ring Formation and Functionalization: Difficulties can arise during the construction of the cyclopentane ring itself, especially when fluorine is already present in the precursors. Ring-closing metathesis (RCM) and other cyclization strategies may be sluggish or lead to undesired side products.[7][8]

Q2: Which fluorinating reagents are recommended for cyclopentane systems?

A2: The choice of fluorinating reagent is highly dependent on the desired transformation and the substrate's functional group tolerance.

  • Electrophilic Fluorination: For introducing a single fluorine atom, reagents like Selectfluor® are commonly used.[9] These are often employed in the fluorination of enolates or electron-rich systems.

  • Nucleophilic Fluorination: Reagents like diethylaminosulfur trifluoride (DAST) and its less hazardous analogues (e.g., Deoxofluor, XtalFluor-E) are effective for deoxofluorination of alcohols and carbonyls.[4][10] Tetrabutylammonium fluoride (TBAF) is a common source of fluoride ions for SN2-type displacements.

  • Trifluoromethylation: Reagents such as Togni's reagents or Ruppert-Prakash reagent (TMSCF₃) are widely used for introducing the CF₃ group.[2]

Q3: How does the presence of fluorine affect the reactivity of the cyclopentane ring?

A3: The high electronegativity of fluorine significantly influences the electronic properties of the cyclopentane ring. Electron-withdrawing effects can deactivate adjacent positions towards electrophilic attack and increase the acidity of nearby C-H bonds. This can alter the regioselectivity of subsequent reactions and necessitate modified reaction conditions.

Section 2: Troubleshooting Guides

Guide 1: Poor Diastereoselectivity in Fluorination Reactions

Problem: Low diastereoselectivity is observed during the fluorination of a chiral cyclopentane derivative, leading to a difficult-to-separate mixture of diastereomers.

Potential Causes & Solutions:

  • Cause 1: Insufficient Steric Hindrance. The existing stereocenters may not be providing enough steric bulk to effectively direct the incoming fluorinating reagent.

    • Troubleshooting Protocol 1: Substrate Modification.

      • Introduce a Bulky Protecting Group: If a hydroxyl or amino group is present near the reaction center, consider switching to a bulkier protecting group (e.g., tert-butyldimethylsilyl (TBDPS) instead of trimethylsilyl (TMS)). This can enhance facial selectivity.

      • Chelation Control: If applicable, introduce a functional group capable of chelating to a metal catalyst, thereby locking the conformation of the substrate and directing the fluorination.

  • Cause 2: Non-Optimal Reaction Temperature. Fluorination reactions can be sensitive to temperature.

    • Troubleshooting Protocol 2: Temperature Optimization.

      • Systematic Temperature Screening: Run the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the optimal condition for diastereoselectivity. Lower temperatures often favor the thermodynamically more stable product.

  • Cause 3: Inappropriate Fluorinating Reagent. The size and reactivity of the fluorinating reagent can influence the stereochemical outcome.

    • Troubleshooting Protocol 3: Reagent Screening.

      • Vary the Reagent: If using an electrophilic source like Selectfluor®, consider trying other N-F reagents with different steric profiles. For nucleophilic fluorination, compare the selectivity of different fluoride sources (e.g., TBAF vs. CsF).

Guide 2: Low Yield in Ring-Closing Metathesis (RCM) for Fluorinated Dienyl Precursors

Problem: Attempts to form a fluorinated cyclopentene via RCM of a fluorinated diene result in low yields, recovery of starting material, or formation of oligomeric byproducts.[7][8]

Potential Causes & Solutions:

  • Cause 1: Catalyst Deactivation. The fluorine atom or other functional groups on the substrate may be coordinating to the metal center of the RCM catalyst, leading to deactivation.

    • Troubleshooting Protocol 1: Catalyst Screening.

      • Test Different Generations of Catalysts: Second and third-generation Grubbs and Hoveyda-Grubbs catalysts often exhibit higher tolerance to functional groups.[11] A comparison is summarized in the table below.

      • Increase Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading (e.g., from 2 mol% to 5-10 mol%) can sometimes overcome partial deactivation.[8]

Catalyst Common Name Key Features
[RuCl₂(PCy₃)₂(CHPh)]Grubbs IFirst generation, good for simple systems.
[RuCl₂(IMesH₂)(PCy₃)(CHPh)]Grubbs IIHigher activity and better functional group tolerance.
[RuCl₂(IMesH₂)(3-Br-py)₂(CHPh)]Grubbs IIIEven higher initiation rates.
[RuCl₂(SIMes)(CH-o-O-iPrPh)]Hoveyda-Grubbs IIMore stable and often used for challenging substrates.
  • Cause 2: Unfavorable Reaction Kinetics. The intramolecular RCM reaction may be slow relative to intermolecular side reactions, especially at low concentrations.

    • Troubleshooting Protocol 2: Concentration and Temperature Adjustment.

      • High Dilution: Run the reaction under high dilution conditions (e.g., 0.001 M - 0.01 M) to favor the intramolecular cyclization over intermolecular oligomerization.[8] This can be achieved by slow addition of the substrate to the catalyst solution.

      • Elevated Temperature: Some RCM reactions with reluctant substrates benefit from higher temperatures (e.g., refluxing toluene or dioxane).[8]

Diagram: Troubleshooting Logic for Low-Yield RCM

RCM_Troubleshooting start Low RCM Yield catalyst_issue Potential Catalyst Deactivation start->catalyst_issue kinetics_issue Unfavorable Kinetics start->kinetics_issue screen_catalysts Screen Different Catalysts (Grubbs I, II, III, Hoveyda-Grubbs II) catalyst_issue->screen_catalysts increase_loading Increase Catalyst Loading (5-10 mol%) catalyst_issue->increase_loading high_dilution Employ High Dilution (0.001 - 0.01 M) kinetics_issue->high_dilution increase_temp Increase Reaction Temperature (e.g., refluxing toluene) kinetics_issue->increase_temp solution1 Improved Yield screen_catalysts->solution1 increase_loading->solution1 high_dilution->solution1 increase_temp->solution1

Caption: A flowchart for troubleshooting low-yield RCM reactions.

Guide 3: Difficulty in Purifying Fluorinated Cyclopentane Derivatives

Problem: The target fluorinated cyclopentane derivative is difficult to separate from non-fluorinated starting materials or byproducts using standard silica gel chromatography.

Potential Causes & Solutions:

  • Cause 1: Similar Polarity. The introduction of fluorine can significantly alter the polarity of a molecule, but sometimes not enough to achieve good separation from structurally similar impurities on silica gel.

    • Troubleshooting Protocol 1: Alternative Chromatography.

      • Fluorous Solid-Phase Extraction (F-SPE): If the target compound has a significant fluorine content (a "fluorous tail"), it can be selectively retained on a fluorous silica column and eluted with a fluorinated solvent.[2] This is highly effective for separating fluorinated from non-fluorinated compounds.

      • Reversed-Phase Chromatography: C18-functionalized silica can provide a different selectivity based on hydrophobicity, which is strongly influenced by fluorination. A gradient of water/acetonitrile or water/methanol is typically used.

  • Cause 2: Volatility and Co-elution. Some smaller fluorinated cyclopentanes can be quite volatile and may co-elute with the solvent front or with less polar impurities.

    • Troubleshooting Protocol 2: Alternative Purification Techniques.

      • Preparative Gas Chromatography (Prep-GC): For thermally stable and volatile compounds, Prep-GC can offer excellent separation based on boiling point and interaction with the stationary phase.

      • Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

Diagram: Purification Strategy Workflow

Purification_Workflow start Crude Fluorinated Product silica_gel Standard Silica Gel Chromatography start->silica_gel separation_check Adequate Separation? silica_gel->separation_check pure_product Pure Product separation_check->pure_product Yes alternative_methods Alternative Purification Methods separation_check->alternative_methods No f_spe Fluorous SPE alternative_methods->f_spe rp_hplc Reversed-Phase HPLC alternative_methods->rp_hplc prep_gc Preparative GC alternative_methods->prep_gc distillation Distillation alternative_methods->distillation f_spe->pure_product rp_hplc->pure_product prep_gc->pure_product distillation->pure_product

Caption: A decision tree for selecting a purification strategy.

Section 3: Experimental Protocols

Protocol 1: Deoxofluorination of a Hydroxycyclopentane Derivative

This protocol describes a general procedure for the deoxofluorination of a secondary alcohol on a cyclopentane ring using Deoxofluor.

Materials:

  • Hydroxycyclopentane substrate (1.0 mmol)

  • Deoxofluor (1.2 mmol, 1.2 equiv)

  • Anhydrous dichloromethane (DCM, 10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the hydroxycyclopentane substrate in anhydrous DCM (5 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxofluor to the stirred solution. Caution: Deoxofluor is corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Mykhailiuk, P. K. (2021). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. [Link]

  • ResearchGate. (n.d.). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring-Opening Fluorination of Carbo/Heterocycles and Aromatics: Construction of Complex and Diverse Fluorine-Containing Molecules. Retrieved from [Link]

  • Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 23, 7821-7851. [Link]

  • Füstner, A. (2021). A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines. Beilstein Journal of Organic Chemistry, 17, 2051-2066. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Ring opening of epoxycyclopentane derivatives 90 and 91 with excess nBu4NH2F3 and excess KHF2. Retrieved from [Link]

  • ACS Publications. (2023). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. Organic Process Research & Development. [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Ring-closing metathesis of fluoroalkenes toward the synthesis of fluorinated heterocycles containing an oxaza bond. Retrieved from [Link]

  • Kiss, L. (2017). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. Beilstein Journal of Organic Chemistry, 13, 1648-1655. [Link]

  • Bobovskyi, B. V., et al. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2026). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainian Bioorganic Acta, 14(1), 1-10. [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3568. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • Hu, J., et al. (2014). Highly Stereoselective Synthesis of Cyclopentanes Bearing Four Stereocentres by a Rhodium Carbene-Initiated Domino Sequence. Nature Communications, 5, 4503. [Link]

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Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 1-Arylcyclopentane-1-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-arylcyclopentane-1-carbonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing catalyst loading in this critical synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of 1-arylcyclopentane-1-carbonitriles?

The synthesis of 1-arylcyclopentane-1-carbonitriles typically involves the cyanation of a suitable precursor. Common catalytic systems depend on the chosen synthetic route. Two prevalent strategies are:

  • Palladium-Catalyzed Cross-Coupling Reactions: This approach often utilizes a palladium(0) catalyst to couple an aryl halide or triflate with a cyclopentanecarbonitrile anion or a synthetic equivalent. The active Pd(0) species is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(ACN)₂.[1] The choice of ligand (e.g., phosphines like SPhos or DPPF) is crucial for catalyst stability and activity.[1]

  • Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving reactants in immiscible phases, such as an aqueous solution of a cyanide salt and an organic solution of the arylcyclopentane precursor.[2][3] Quaternary ammonium salts (e.g., tetra-n-butylammonium bromide) are common phase-transfer catalysts that facilitate the transport of the cyanide anion into the organic phase for reaction.[2]

Q2: Why is optimizing catalyst loading so critical for this synthesis?

Optimizing catalyst loading is a balancing act between reaction efficiency and process sustainability.

  • Too Low Loading: Insufficient catalyst can lead to sluggish or incomplete reactions, resulting in low yields of the desired 1-arylcyclopentane-1-carbonitrile. This is particularly true in palladium-catalyzed reactions where the active catalytic species might be prone to deactivation.

  • Too High Loading: While a higher catalyst loading might drive the reaction to completion faster, it presents several drawbacks:

    • Cost: Palladium catalysts and specialized ligands can be expensive, significantly impacting the overall cost of the synthesis.[4]

    • Toxicity: Residual palladium in the final product is a major concern in pharmaceutical applications due to its toxicity.[4] Minimizing the catalyst loading simplifies purification and reduces the risk of heavy metal contamination.

    • Side Reactions: In some cases, high catalyst concentrations can promote unwanted side reactions, such as homocoupling of starting materials.

Q3: What factors influence the optimal catalyst loading?

The ideal catalyst loading is not a one-size-fits-all parameter and is influenced by several factors:

  • Reactivity of the Substrates: The nature of the aryl halide (iodide > bromide > chloride) in palladium-catalyzed cross-coupling reactions significantly impacts the required catalyst loading.[4] More reactive substrates generally require lower catalyst loadings.

  • Catalyst Stability: The chosen ligand plays a critical role in stabilizing the active palladium catalyst.[1] Robust ligands can prevent catalyst decomposition, allowing for lower loadings.

  • Reaction Conditions: Temperature, solvent, and the choice of base can all affect the rate of the catalytic cycle and the stability of the catalyst, thereby influencing the optimal loading.

  • Purity of Reagents: Impurities in starting materials or solvents can act as catalyst poisons, deactivating the catalyst and necessitating higher loadings.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 1-arylcyclopentane-1-carbonitriles and provides actionable solutions.

Problem 1: Low or No Product Yield

A low yield is a common frustration in synthetic chemistry. A systematic approach is key to identifying the root cause.

Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst 1. Verify Catalyst Quality: Use a fresh batch of catalyst or a previously validated lot. For palladium catalysts, ensure proper storage under an inert atmosphere.Palladium(0) catalysts are sensitive to air and moisture, which can lead to the formation of inactive palladium oxides.
2. Optimize Pre-catalyst Reduction: In palladium-catalyzed reactions using a Pd(II) source, ensure the in situ reduction to Pd(0) is efficient. This can be influenced by the choice of ligand, base, and solvent.[1]Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species is a common reason for low catalytic activity.[1]
Insufficient Catalyst Loading 1. Incremental Increase: Gradually increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%).Some reactions inherently require a higher catalyst concentration to achieve a reasonable reaction rate, especially with less reactive substrates.[5]
Poor Reagent Quality 1. Check Purity: Analyze starting materials (aryl halide, cyanide source) for purity.Impurities can interfere with the reaction or poison the catalyst. For example, sulfur-containing impurities can strongly bind to and deactivate palladium catalysts.
2. Use Anhydrous Conditions: Ensure all solvents and reagents are dry, especially for palladium-catalyzed reactions.Water can promote side reactions like dehalogenation of the aryl halide and can also affect the stability of the catalyst.
Problem 2: Slow Reaction Rate

A sluggish reaction can be a sign of suboptimal conditions or catalyst inefficiency.

Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Temperature 1. Increase Temperature: Cautiously increase the reaction temperature in 10°C increments.Higher temperatures generally increase reaction rates. However, excessive heat can also lead to catalyst decomposition or the formation of side products.
Inefficient Ligand 1. Screen Ligands: For palladium-catalyzed reactions, screen a variety of phosphine ligands with different steric and electronic properties.The ligand directly influences the reactivity and stability of the palladium center. Electron-rich and bulky ligands often promote the oxidative addition step in the catalytic cycle.[1]
Phase-Transfer Issues (for PTC) 1. Increase Stirring Rate: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.In phase-transfer catalysis, the reaction occurs at the interface or in the organic phase. Efficient mixing is crucial for the transport of the reactant anion.[3]
2. Change PTC Catalyst: Experiment with different quaternary ammonium or phosphonium salts.The structure of the phase-transfer catalyst affects its lipophilicity and its ability to transport the anion into the organic phase.[6]
Problem 3: Catalyst Deactivation (Observation of Palladium Black)

The formation of palladium black is a clear indicator of catalyst deactivation, where active Pd(0) species aggregate into an inactive form.

Potential Cause Troubleshooting Steps Scientific Rationale
High Local Concentration of Pd(0) 1. Slower Reagent Addition: If one of the coupling partners is added portion-wise, consider a slower addition rate.Rapid generation of the active Pd(0) species can lead to supersaturation and subsequent aggregation.
Ligand Degradation 1. Use a More Robust Ligand: Switch to a more sterically hindered or electron-rich ligand that can better stabilize the Pd(0) center.The ligand protects the palladium atom and prevents aggregation. If the ligand dissociates or degrades, the unprotected palladium atoms can coalesce.
Reaction with Solvent or Base 1. Solvent Screening: Evaluate different solvents to find one that better solubilizes the catalytic species and is less prone to side reactions.The solvent can influence the stability of the catalyst. Some solvents may react with the catalyst or promote its decomposition.

III. Experimental Workflow for Catalyst Loading Optimization

A systematic approach is essential for efficiently determining the optimal catalyst loading. The following workflow can be adapted to your specific reaction.

Catalyst_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement A Define Standard Reaction Conditions (Temperature, Solvent, Base, Time) B Run Reactions at Three Catalyst Loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%) A->B C Analyze Yield and Purity (e.g., by HPLC, GC) B->C D Identify Promising Loading Range C->D Evaluate Cost vs. Performance E Perform Finer Incremental Runs (e.g., 0.8 mol%, 1.0 mol%, 1.2 mol%) D->E F Confirm Optimal Loading with Reproducibility Runs E->F G Optimized Catalyst Loading Determined F->G Finalize Protocol

Caption: A two-phase workflow for systematic optimization of catalyst loading.

IV. Concluding Remarks

The optimization of catalyst loading for the synthesis of 1-arylcyclopentane-1-carbonitriles is a multifaceted challenge that requires a deep understanding of the underlying reaction mechanism and the interplay of various experimental parameters. By adopting a systematic troubleshooting approach and a logical experimental design, researchers can achieve high yields and purity while minimizing costs and environmental impact. This guide provides a foundational framework to address common issues and streamline the optimization process.

V. References

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. Available at: [Link]

  • Pearson. (2024). Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

  • RSC Publishing. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses. Available at: [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. LibreTexts. Available at: [Link]

  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IAJPR. Available at: [Link]

  • Save My Exams. (2015). Nitriles | OCR A Level Chemistry A Revision Notes 2015. Save My Exams. Available at: [Link]

  • Phase Transfer Catalysis Communications. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Available at: [Link]

  • ACS Publications. (n.d.). Nucleophilic addition to nitrile oxides: concerted or stepwise?. The Journal of Organic Chemistry. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. BJSTR. Available at: [Link]

  • RSC Publishing. (n.d.). Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • ResearchGate. (2022). (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. Available at: [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. New Journal of Chemistry. Available at: [Link]

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Managing reaction temperature for selective synthesis of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of this synthesis. The selective formation of this molecule is highly dependent on precise temperature control to maximize yield and minimize impurity formation. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.

Section 1: Reaction Fundamentals and the Critical Role of Temperature

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. A common and effective strategy is the phase-transfer catalyzed (PTC) alkylation of 2,3-difluorophenylacetonitrile with 1,4-dibromobutane. In this process, a strong base deprotonates the benzylic carbon of the acetonitrile, creating a nucleophilic carbanion. This carbanion then undergoes an intramolecular S_N2 reaction to form the cyclopentane ring.

Temperature is the most critical parameter in this reaction for several reasons:

  • Reaction Rate: As with most chemical reactions, higher temperatures increase the rate of the desired cyclization. However, excessively high temperatures can lead to unwanted side reactions.

  • Selectivity: The primary challenge is to favor the intramolecular cyclization over competing intermolecular side reactions. Temperature plays a key role in controlling this selectivity.[1]

  • Reagent Stability: Both the starting materials and the product can be sensitive to high temperatures, potentially leading to decomposition and the formation of tars.

Below is a diagram illustrating the proposed synthetic pathway.

G cluster_reactants Reactants cluster_process Reaction Process R1 2,3-Difluorophenylacetonitrile Intermediate Formation of Nucleophilic Carbanion (at interface) R1->Intermediate R2 1,4-Dibromobutane Reaction Intramolecular Cyclization (SN2 Reaction) R2->Reaction R3 Base (e.g., 50% NaOH) R3->Intermediate R4 Phase Transfer Catalyst (e.g., TBAB) R4->Intermediate Facilitates Intermediate->Reaction Temperature Controlled Product This compound Reaction->Product

Caption: Proposed pathway for the synthesis of the target compound.

Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low. How is temperature implicated?

A1: Low yield is a frequent problem directly linked to improper temperature management. The relationship between temperature and yield is not linear and finding the optimal balance is key.

  • Temperature Too Low (e.g., < 20°C): The activation energy for the cyclization may not be reached, leading to a very slow or stalled reaction.[2] You will likely recover a significant amount of unreacted starting material.

  • Temperature Too High (e.g., > 70°C): While the reaction rate increases, high temperatures can promote side reactions such as elimination, polymerization of the 1,4-dibromobutane, or decomposition of the starting materials and product.[3] This often results in the formation of a dark, tar-like reaction mixture.

Troubleshooting Steps:

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials.

  • Incremental Increase: If the reaction is stalled at room temperature, increase the temperature in 5-10°C increments, holding for 1-2 hours at each new setpoint while monitoring progress.

  • Check Reagents: Ensure your reagents are pure and dry. Moisture can interfere with the base and reduce the efficiency of the reaction.

Q2: I'm observing significant byproduct formation. What are these impurities and how can I avoid them?

A2: Byproduct formation is a classic sign that the reaction temperature is not optimized for selectivity. The most common side reactions are intermolecular, competing with the desired intramolecular cyclization.

G cluster_desired Desired Pathway (Intramolecular) cluster_side Side Reactions (Intermolecular) Carbanion Benzylic Carbanion DesiredProduct Target Cyclopentane Product Carbanion->DesiredProduct Optimal Temp. (e.g., 40-50°C) SideProduct1 Dimer Formation Carbanion->SideProduct1 High Temp. (> 60°C) SideProduct2 Polymerization Carbanion->SideProduct2 Excessive Heat

Caption: Competing reaction pathways influenced by temperature.

Common Byproducts:

  • Dimerization/Oligomerization: Two molecules of the 2,3-difluorophenylacetonitrile carbanion can react with one molecule of 1,4-dibromobutane, leading to long-chain impurities. This is favored at higher temperatures where molecular collisions are more energetic and frequent.

  • Elimination: The base can induce elimination reactions in the 1,4-dibromobutane, especially at elevated temperatures.

Solutions:

  • Maintain a Strict Temperature Range: For this specific alkylation, a range of 40-50°C is often found to be optimal.

  • Slow Addition: Add the 1,4-dibromobutane slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring the intramolecular reaction over intermolecular reactions.

  • Efficient Stirring: Ensure vigorous stirring to promote efficient mixing at the phase interface, which is crucial for PTC reactions.

Q3: The reaction starts well but then stalls. Should I simply increase the heat?

A3: A stalled reaction is not always a temperature issue. Before increasing the temperature, which could trigger side reactions, follow this troubleshooting workflow.

G Start Reaction Stalled? CheckTLC Analyze by TLC/GC. Is starting material present? Start->CheckTLC CheckCatalyst Is the Phase Transfer Catalyst deactivated? CheckTLC->CheckCatalyst Yes TroubleshootOther Investigate other factors: - Reagent purity - Stirring efficiency CheckTLC->TroubleshootOther No CheckBase Is the base concentration still sufficient? CheckCatalyst->CheckBase No Failure Issue Persists CheckCatalyst->Failure Yes, add more catalyst ConsiderTemp Gradually increase temp. (5°C increments) CheckBase->ConsiderTemp Yes CheckBase->Failure No, consider base issue Success Reaction Proceeds ConsiderTemp->Success TroubleshootOther->Failure

Caption: Troubleshooting workflow for a stalled reaction.

Explanation:

  • Confirm the Stall: First, verify with TLC or GC that the starting materials are not being consumed.

  • Catalyst Activity: Phase-transfer catalysts can sometimes be "poisoned" or degrade over time, especially if impurities are present.

  • Base Depletion: Ensure the aqueous base phase has not been significantly diluted or neutralized.

  • Temperature as a Last Resort: Only after ruling out other common causes should you cautiously increase the temperature, monitoring the reaction closely for the appearance of new, unidentified spots on the TLC plate which would indicate byproduct formation.

Q4: What is the best experimental setup for precise temperature control?

A4: Reproducibility requires precise and uniform temperature control.

  • Heating: Use a temperature-controlled oil bath or heating mantle connected to a thermocouple that is placed in the reaction mixture (not just in the bath). This ensures you are measuring the internal reaction temperature.

  • Stirring: Use an overhead mechanical stirrer instead of a magnetic stir bar, especially for volumes greater than 250 mL. This provides more efficient mixing and prevents localized hot spots.

  • Condenser: Equip the reaction flask with a reflux condenser to prevent the loss of solvent, which would change the concentration and temperature profile of the reaction.

Section 3: Validated Experimental Protocol

This protocol has been designed to maximize the selective synthesis of this compound.

Materials & Equipment:
  • 2,3-Difluorophenylacetonitrile

  • 1,4-Dibromobutane

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Round-bottom flask with overhead stirrer, reflux condenser, and thermocouple

  • Temperature-controlled heating mantle or oil bath

Procedure:
  • Setup: To a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer, reflux condenser, and a thermocouple, add 2,3-difluorophenylacetonitrile (1.0 eq), tetrabutylammonium bromide (0.1 eq), and toluene (3 mL per gram of acetonitrile).

  • Add Base: Begin vigorous stirring (300-400 RPM) and add the 50% sodium hydroxide solution (3.0 eq).

  • Initial Heating: Heat the mixture to 40°C .

  • Substrate Addition: Slowly add 1,4-dibromobutane (1.1 eq) to the reaction mixture via an addition funnel over a period of 1-2 hours. Crucially, monitor the internal temperature and adjust the addition rate to maintain it at 40-45°C. The reaction is exothermic, and a rapid addition will cause a temperature spike, leading to side reactions.

  • Reaction: After the addition is complete, maintain the reaction mixture at 45°C for 4-6 hours, or until TLC/GC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Carefully add water to dissolve the salts and dilute the base. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Data Summary: Temperature Effects
Temperature RangePrimary OutcomeYield ExpectationSelectivity (Product:Byproduct)
20-30°C Slow or incomplete reactionLow (<40%)High
40-50°C Optimal reaction rate and selectivityHigh (75-90%)Very High (>95:5)
60-70°C Increased side reactionsModerate (50-70%)Moderate to Low
> 80°C Significant decomposition/polymerizationLow (<30%)Poor

Section 4: References

  • Benchchem. (n.d.). Technical Support Center: Managing Temperature in Selective Fluorination Reactions. Retrieved from

  • NIH. (2022). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Retrieved from

  • NIH. (n.d.). The Effect of Temperature on Selectivity in the Oscillatory Mode of the Phenylacetylene Oxidative Carbonylation Reaction. Retrieved from

  • Google Patents. (n.d.). Process for producing aliphatic tricarbonitriles. Retrieved from

  • Benchchem. (n.d.). Alternative reagents for the synthesis of Cyclopentanecarbonitrile. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Pyridazine-4-carbonitriles. Retrieved from

  • ResearchGate. (n.d.). Reaction temperature optimization procedure for the synthesis of (R)-mandelonitrile by Prunus amygdalus hydroxynitrile lyase using a process model approach. Retrieved from

  • Benchchem. (n.d.). Optimization of reaction parameters for the synthesis of (R)-(2-Furyl)hydroxyacetonitrile. Retrieved from

Sources

Troubleshooting low conversion rates in the synthesis of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in pharmaceutical research, 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile is synthesized through a nucleophilic substitution reaction. However, achieving high conversion rates can be challenging. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis.

Technical Support Guide: Synthesis of this compound

This guide is structured to address the most pressing issues first, providing detailed explanations and actionable protocols to enhance reaction efficiency and reproducibility.

Core Reaction Overview

The synthesis is typically achieved via the alkylation of 2,3-difluorophenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis (PTC) conditions. A strong base deprotonates the acetonitrile, forming a carbanion that acts as a nucleophile. The phase-transfer catalyst facilitates the transport of this nucleophile from the aqueous phase to the organic phase for the reaction to occur.

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Phase Transfer & Alkylation cluster_step3 Step 3: Intramolecular Cyclization A 2,3-Difluorophenylacetonitrile C Carbanion Nucleophile A->C + Base B Base (e.g., 50% NaOH) E Intermediate C->E + 1,4-Dibromobutane (via PTC) D 1,4-Dibromobutane (in Organic Solvent) F Final Product E->F Intramolecular S_N2

Caption: Core reaction pathway for the synthesis.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Q1: My conversion rate is consistently low, with a significant amount of unreacted 2,3-difluorophenylacetonitrile remaining. What are the likely causes?

Low conversion is the most common issue and typically points to inefficiencies in one of three areas: deprotonation, phase-transfer catalysis, or the reactivity of the electrophile.

Possible Cause A: Ineffective Deprotonation

The formation of the carbanion from 2,3-difluorophenylacetonitrile is the critical first step. If the base is not strong enough or is not present in a sufficient concentration, the reaction will not initiate effectively.

  • Expert Analysis: The acidity of the α-proton on the acetonitrile is enhanced by the electron-withdrawing nitrile group, but a strong base is still required for complete deprotonation. In a phase-transfer system, a high concentration of the base (e.g., 50% aqueous NaOH or KOH) is crucial to create a high concentration of the carbanion at the aqueous-organic interface.

  • Troubleshooting Protocol:

    • Verify Base Concentration: Ensure you are using a freshly prepared 50% (w/w) aqueous solution of NaOH or KOH. Older solutions can absorb atmospheric CO₂, reducing their effective strength.

    • Increase Stoichiometry: While catalytic amounts of base are sometimes discussed, for challenging alkylations, using a stoichiometric excess (2-3 equivalents) can drive the equilibrium towards the carbanion.

    • Consider Alternative Bases: In anhydrous systems (which are more complex to handle), stronger bases like sodium hydride (NaH) or potassium tert-butoxide could be used, but these are generally not necessary for a well-optimized PTC reaction.

Possible Cause B: Inefficient Phase-Transfer Catalysis

The catalyst is responsible for carrying the carbanion into the organic phase to meet the 1,4-dibromobutane. If this step is slow, the overall reaction rate will suffer.[1]

  • Expert Analysis: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), functions by forming a lipophilic ion pair with the carbanion.[2] This allows the anion to be soluble in the organic solvent where the reaction occurs. The efficiency of this process depends on the catalyst's structure, its concentration, and the physical mixing of the two phases.

  • Troubleshooting Protocol:

    • Increase Catalyst Loading: Typical loadings are 1-5 mol%. If conversion is low, increase the catalyst loading to 5-10 mol%.

    • Select an Appropriate Catalyst: While TBAB is common, other catalysts like tetrabutylammonium hydrogen sulfate or phosphonium salts can sometimes offer better performance depending on the specific solvent system.

    • Ensure Vigorous Stirring: The reaction occurs at the interface between the aqueous and organic layers. Vigorous mechanical stirring (800-1200 RPM) is essential to maximize this interfacial area and facilitate catalyst cycling. A magnetic stir bar is often insufficient for reproducible, large-scale reactions.

Possible Cause C: Poor Reagent Quality or Sub-Optimal Conditions

The purity of your reagents and the reaction conditions play a vital role.

  • Expert Analysis: The alkylating agent, 1,4-dibromobutane, must be pure. The leaving group ability is critical for the S_N2 reaction, with the order of reactivity being I⁻ > Br⁻ > Cl⁻.[3] While 1,4-diiodobutane would be more reactive, it is less stable and more expensive, making 1,4-dibromobutane a common choice. Temperature affects the reaction rate, but excessively high temperatures can promote side reactions.

  • Troubleshooting Protocol:

    • Check Reagent Purity: Use freshly purchased or distilled 1,4-dibromobutane. Old bottles can contain impurities.

    • Optimize Temperature: Start the reaction at a moderate temperature (e.g., 40-50°C). If the reaction is sluggish, slowly increase the temperature in 10°C increments, monitoring for the appearance of side products by TLC or GC. The optimal temperature is often between 60-75°C.

    • Increase Reaction Time: If monitoring indicates the reaction is proceeding cleanly but slowly, simply extending the reaction time (e.g., from 8 hours to 24 hours) may be sufficient to drive it to completion.

ParameterStandard ConditionTroubleshooting ActionRationale
Base 50% NaOH (aq), 2 eq.Use fresh 50% NaOH; increase to 3 eq.Ensures sufficient deprotonation to form the nucleophile.
Catalyst TBAB, 2-5 mol%Increase to 10 mol%; ensure vigorous stirring.Improves transport of the nucleophile into the organic phase.[4]
Solvent Toluene or XyleneEnsure solvent is dry.Prevents potential side reactions like nitrile hydrolysis.
Temperature 60°CIncrease incrementally to 70-80°C.Increases reaction rate, but monitor for side products.
Alkylating Agent 1,4-dibromobutaneUse purified reagent; consider adding NaI (catalytic).Finkelstein reaction can in-situ generate the more reactive 1,4-diiodobutane.
Q2: My reaction produces a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?

This is a classic sign of over-alkylation or side reactions involving the alkylating agent.

Possible Cause: Dialkylation or Dimerization

  • Expert Analysis: The primary product, this compound, does not have any acidic protons alpha to the nitrile, so it cannot be further alkylated. However, the intermediate formed after the first S_N2 reaction with 1,4-dibromobutane still has a reactive bromo-butyl chain. This intermediate can react with another molecule of the 2,3-difluorophenylacetonitrile carbanion, leading to a dimeric impurity.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Ensure that the 2,3-difluorophenylacetonitrile is not used in large excess relative to the 1,4-dibromobutane. A ratio of 1:1.1 or 1:1.2 (acetonitrile:dibromobutane) is a good starting point.

    • Slow Addition: Add the 1,4-dibromobutane slowly (e.g., via a syringe pump over 2-3 hours) to the reaction mixture. This keeps the concentration of the alkylating agent low at any given time, favoring the intramolecular cyclization over the intermolecular side reaction.

    • Dilution: Running the reaction at a higher dilution can also favor the intramolecular cyclization.

G Start Low Conversion? CheckBase 1. Check Base Strength 2. Increase [Base] 3. Ensure Vigorous Stirring Start->CheckBase Yes SideProducts Side Products Observed? Start->SideProducts No CheckPTC 1. Increase Catalyst Loading 2. Verify Stirring Rate CheckBase->CheckPTC CheckConditions 1. Verify Reagent Purity 2. Increase Temperature 3. Extend Reaction Time CheckPTC->CheckConditions CheckConditions->SideProducts ControlStoich 1. Use Slow Addition of Alkylation Agent 2. Adjust Stoichiometry SideProducts->ControlStoich Yes Success Reaction Optimized SideProducts->Success No ControlStoich->Success

Sources

Technical Support Center: Purification of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile is a versatile fluorinated building block used in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps, affecting reaction yields, catalyst efficacy, and the purity of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common purification challenges associated with this compound.

Part I: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses common questions regarding the nature and origin of impurities encountered during the synthesis of this compound.

Q1: What are the most probable impurities in my crude product and where do they come from?

A1: The impurity profile is intrinsically linked to the synthetic route employed. Most syntheses of aryl nitriles involve the reaction of an aromatic precursor with a cyanide source or the dehydration of an oxime.[3][4][5] Based on common synthetic pathways, the expected impurities can be categorized as shown in the table below.

Impurity ClassSpecific Example(s)Probable OriginPotential Impact
Unreacted Starting Materials 1,2-Difluorobenzene, 2,3-Difluorobenzaldehyde, CyclopentanoneIncomplete reaction conversion.Can interfere with subsequent reactions; complicates product characterization.
Isomeric Impurities 1-(3,4-Difluorophenyl)cyclopentane-1-carbonitrileUse of impure starting materials (e.g., a mixture of difluorobenzene isomers).Difficult to separate due to similar physical properties; may lead to isomeric byproducts in downstream synthesis.[6]
Reaction Byproducts 1-(2,3-Difluorophenyl)cyclopentane-1-carboxamidePartial hydrolysis of the nitrile group during aqueous workup or exposure to moisture.Introduces a more polar impurity that can alter solubility and chromatographic behavior.
Side-Reaction Products Products from self-condensation of cyclopentanoneBase-catalyzed side reactions if cyclopentanone is used as a starting material.Increases the complexity of the crude mixture, making purification more challenging.
Residual Solvents Toluene, Tetrahydrofuran (THF), AcetonitrileIncomplete removal after reaction workup and extraction.Can be toxic and may interfere with subsequent reactions; must be removed to meet regulatory standards.[7]

Q2: Why is it critical to characterize the crude product before attempting a large-scale purification?

A2: Performing a preliminary analysis on a small sample of the crude material is a self-validating step that saves significant time and resources. Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy provide crucial insights:

  • Complexity: Reveals the number of major impurities present.

  • Polarity: Helps in selecting an appropriate solvent system for column chromatography or recrystallization.

  • Identity: NMR can confirm the presence of expected starting materials or byproducts, guiding the choice of purification strategy (e.g., an acidic wash to remove a basic impurity).

Q3: My crude product is a dark, viscous oil, but the pure compound should be a solid. What does this indicate?

A3: This typically indicates the presence of significant impurities that are depressing the melting point of your compound and preventing crystallization. High-molecular-weight byproducts or residual high-boiling solvents are common culprits. An initial purification by flash column chromatography is often the most effective strategy in this scenario before attempting a final recrystallization.

Part II: Troubleshooting Guide for Common Purification Issues

This guide uses a question-and-answer format to directly address specific experimental challenges.

Q1: I performed a recrystallization, but my product "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase at a temperature above its melting point or when its solubility limit is exceeded in a supersaturated solution containing impurities.

  • Probable Cause 1: Cooling rate is too fast. Rapid cooling does not provide sufficient time for the ordered lattice of a crystal to form.

  • Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution. Allow the flask to cool slowly to room temperature on an insulated surface (e.g., a cork ring) before transferring it to a cold bath.

  • Probable Cause 2: Solvent system is inappropriate. The solvent may be too non-polar, causing the compound to crash out of solution prematurely.

  • Solution: Add a small amount of a more polar "co-solvent" in which your compound is more soluble to the hot mixture until the oil redissolves. For subsequent attempts, consider a different solvent system. A good starting point for aromatic nitriles is a mixed solvent system like Hexane/Ethyl Acetate or an alcohol like isopropanol.

  • Probable Cause 3: High impurity load. Impurities can interfere with crystal lattice formation.

  • Solution: If slow cooling and solvent adjustments fail, the impurity level is likely too high for recrystallization alone. Purify the material first by column chromatography and then recrystallize the resulting cleaner product.

Q2: My final product is pure by NMR and HPLC, but it has a persistent yellow or brown color. How can I remove it?

A2: The color is likely due to trace amounts of highly conjugated, chromophoric impurities that are not easily detected by standard analytical methods.

  • Solution: Activated Charcoal Treatment.

    • Dissolve the colored compound in a suitable solvent at an elevated temperature, as you would for recrystallization.

    • Remove the solution from the heat source and add a very small amount of activated charcoal (typically 1-2% w/w). Caution: Adding charcoal to a boiling solution can cause violent bumping.

    • Gently heat the mixture for 5-10 minutes with swirling.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Proceed with the crystallization process by allowing the hot, decolorized filtrate to cool slowly.

Q3: My TLC plate shows several impurity spots that are very close to the product spot (low ΔRf). Is recrystallization a viable option?

A3: No, this is a classic scenario where recrystallization is unlikely to be effective. Impurities with similar polarity and structure to the desired compound tend to co-crystallize, meaning they get trapped within the crystal lattice of your product.

  • Solution: High-Performance Liquid Chromatography (HPLC) or Flash Column Chromatography. For fluorinated compounds, specialized chromatographic techniques can be highly effective.[8][9]

    • Normal-Phase Chromatography: Use a silica gel stationary phase with a non-polar mobile phase (e.g., a gradient of ethyl acetate in hexane). The slight differences in polarity will be exploited to achieve separation.

    • Fluorous Chromatography: In some cases, using a fluorocarbon-bonded stationary phase can provide superior separation for fluorinated molecules from their non-fluorinated counterparts.[10][11] This is particularly useful if you have non-fluorinated impurities.

Part III: Validated Purification Protocols

Protocol 1: General Recrystallization Procedure

This protocol is designed for purifying a crude solid containing minor impurities.

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixture) at room and elevated temperatures. An ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, follow the activated charcoal procedure described in Part II, Q2.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Solvent SystemBoiling Point (°C)PolarityNotes
Isopropanol82.5PolarGood single-solvent choice for moderately polar compounds.
Ethyl Acetate / Hexane69-77TunableA versatile mixed-solvent system. Dissolve in hot ethyl acetate and add hot hexane until turbidity appears, then clarify with a drop of ethyl acetate.
Toluene111Non-polarUseful for less polar compounds, but its high boiling point can increase the risk of oiling out.

Protocol 2: Silica Gel Flash Column Chromatography

This is the method of choice for complex mixtures or oily crude products.

  • TLC Analysis: Determine an appropriate mobile phase using TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.4. A common starting point is 10% Ethyl Acetate in Hexane.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, create a "dry load" by adsorbing the crude product (dissolved in a low-boiling solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Run the column by applying positive pressure. Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Part IV: Visualization of Workflows

Diagram 1: General Purification Workflow This diagram illustrates the decision-making process for purifying the crude product.

crude Crude Product (Oil or Solid) analytical Analytical Assessment (TLC, HPLC, NMR) crude->analytical decision1 Is product an oil or a highly impure solid? analytical->decision1 wash Aqueous Wash (Optional) decision1->wash No chromatography Flash Column Chromatography decision1->chromatography Yes decision2 Is product colored? recrystallization Recrystallization decision2->recrystallization No charcoal Charcoal Treatment during Recrystallization decision2->charcoal Yes decision3 Are impurities close in polarity? decision3->chromatography Yes pure Pure Product (>99%) decision3->pure No wash->decision2 chromatography->recrystallization For final polishing recrystallization->decision3 recrystallization->pure charcoal->pure

Caption: General purification workflow for this compound.

Diagram 2: Troubleshooting Recrystallization This decision tree helps diagnose and solve common recrystallization problems.

start Start Recrystallization: Dissolve crude in min. hot solvent cool Cool Solution Slowly start->cool problem What is the issue? cool->problem oil Product 'Oiled Out' problem->oil Oiling low_yield Low Recovery problem->low_yield Low Yield no_xtal No Crystals Form problem->no_xtal No Formation sol1 Re-heat, add more solvent. Cool much slower. oil->sol1 sol2 Use less hot solvent. Wash filter cake with ice-cold solvent. low_yield->sol2 sol3 Scratch flask with glass rod. Add a seed crystal. Concentrate solution. no_xtal->sol3 success Pure Crystals Obtained sol1->success sol2->success sol3->success

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Stability issues of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions about the stability of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile under acidic conditions is our priority. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical support, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.

Technical Support Center: Stability of this compound

This document serves as a comprehensive resource for understanding and managing the stability of this compound in acidic environments. Our goal is to provide you with the mechanistic insights and practical methodologies required to anticipate, identify, and mitigate potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic conditions?

The principal stability issue is the acid-catalyzed hydrolysis of the nitrile functional group (-C≡N).[1][2][3] This reaction proceeds in a stepwise manner, first converting the nitrile to an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid.[2][4][5] Vigorous conditions, such as elevated temperatures and strong acid concentrations, are often required to drive the reaction to the final carboxylic acid product.[2][6]

Q2: What are the expected degradation products under acidic stress?

You should anticipate the formation of two primary degradation products in a sequential pathway:

  • Intermediate: 1-(2,3-Difluorophenyl)cyclopentane-1-carboxamide

  • Final Product: 1-(2,3-Difluorophenyl)cyclopentane-1-carboxylic acid

The diagram below illustrates the structures of the parent compound and its potential acid-catalyzed hydrolysis products.

G cluster_main Degradation Pathway Parent This compound (Parent Compound) Amide 1-(2,3-Difluorophenyl)cyclopentane-1-carboxamide (Amide Intermediate) Parent->Amide + H₂O, H⁺ (Hydrolysis Step 1) Acid 1-(2,3-Difluorophenyl)cyclopentane-1-carboxylic acid (Final Degradant) Amide->Acid + H₂O, H⁺ (Hydrolysis Step 2)

Caption: Predicted degradation products of the parent compound.

Q3: Why is the nitrile group susceptible to acid-catalyzed hydrolysis?

Under acidic conditions, the nitrogen atom of the nitrile group is protonated.[3][5][6] This protonation significantly increases the electrophilicity of the nitrile carbon atom, making it susceptible to nucleophilic attack by a weak nucleophile like water.[5][7][8] This initial attack is the rate-determining step that initiates the hydrolysis pathway.

Q4: Do the 2,3-difluorophenyl and cyclopentane moieties affect the stability?

While the primary reaction site is the nitrile group, the rest of the molecule can exert electronic and steric influences.

  • 2,3-Difluorophenyl Group: Fluorine is a highly electronegative atom, making the phenyl ring electron-withdrawing. This can have a modest electronic influence on the reactivity of the nitrile, but it is not expected to alter the fundamental degradation pathway. The C-F bonds themselves are very strong and are not susceptible to cleavage under typical acidic hydrolysis conditions used in pharmaceutical stress testing.

  • Cyclopentane Ring: This bulky aliphatic ring provides steric hindrance around the nitrile carbon. While it may influence the rate of hydrolysis compared to a less hindered nitrile, it does not prevent the reaction from occurring, especially under forcing conditions (e.g., heat).

Troubleshooting Guide

Issue: I am observing unexpected peaks in my HPLC/LC-MS analysis after exposing my sample to an acidic mobile phase or workup.
  • Probable Cause: You are likely observing the formation of the amide intermediate and/or the final carboxylic acid degradant. The retention times will differ from the parent compound due to changes in polarity (amides and carboxylic acids are generally more polar than nitriles).

  • Solution:

    • Confirm Identity: If using LC-MS, check the mass-to-charge ratio (m/z) of the new peaks. The amide will have a mass increase of +18 Da (addition of H₂O), and the carboxylic acid will have a mass increase of +19 Da (addition of H₂O, loss of NH₃, gain of OH).

    • Perform a Forced Degradation Study: Conduct a controlled experiment as detailed in the "Protocols & Methodologies" section below to confirm that these peaks are indeed acid-induced degradants.

    • Adjust Analytical Method: If degradation is occurring in your analytical method (e.g., acidic mobile phase), consider using a mobile phase with a less acidic pH or running the analysis at a lower temperature to minimize on-column degradation.

Issue: The recovery of my compound is low after a process involving an acidic step.
  • Probable Cause: The conditions of your acidic step (e.g., acid concentration, temperature, duration) are likely causing significant hydrolysis of the nitrile group.

  • Solution:

    • Quantify Degradation: Use a validated, stability-indicating HPLC method (see protocol below) to determine the percentage of parent compound remaining and the percentage of degradants formed.

    • Modify Conditions: If degradation is undesirable, reduce the severity of the acidic conditions. Consider using a weaker acid, lowering the reaction temperature, or decreasing the exposure time.

    • Workup Quench: After the acidic step is complete, immediately neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to prevent further hydrolysis during subsequent workup and analysis.

Protocols & Methodologies

Protocol 1: Forced Degradation Study (Acid Stress Testing)

This protocol is designed to intentionally degrade the sample to identify potential degradants and assess the stability profile, consistent with ICH guidelines.[9][10][11]

Objective: To determine the stability of this compound under acidic conditions and identify degradation products.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC Grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) for neutralization

  • Volumetric flasks, pipettes, vials

  • HPLC system with UV or MS detector

Workflow Diagram:

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions prep Prepare Stock Solution (1 mg/mL in MeCN/H₂O) control Control Sample (No Acid, T=0) prep->control stress Stress Sample (+ 1 M HCl) prep->stress analyze Analyze via HPLC-UV/MS control->analyze incubate Incubate at 60°C (Monitor at 2, 8, 24h) stress->incubate neutralize Withdraw Aliquot Neutralize with NaOH incubate->neutralize neutralize->analyze

Caption: Experimental workflow for acid stress testing.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation:

    • Stress Sample: In a vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Control Sample (Time Zero): In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl, and immediately neutralize with 1 mL of 1 M NaOH. Dilute with mobile phase for immediate analysis.

  • Incubation: Place the "Stress Sample" vial in a water bath or oven set to 60°C.

  • Time Point Sampling: Withdraw aliquots (e.g., 100 µL) from the stress sample at specified time points (e.g., 2, 8, and 24 hours).

  • Neutralization: Immediately neutralize each withdrawn aliquot by adding an equimolar amount of NaOH (e.g., 100 µL of 1 M NaOH). This step is critical to halt the degradation reaction.

  • Analysis: Dilute the neutralized samples to an appropriate concentration with the mobile phase and analyze using the HPLC method described below.

Data Interpretation: Compare the chromatograms of the stressed samples to the time-zero control. A decrease in the parent peak area and the appearance of new peaks indicate degradation. Aim for 5-20% degradation for optimal identification of degradants.[10]

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its potential acid degradation products.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a mildly acidic environment to ensure good peak shape for all components.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Start at 40% B, ramp to 90% B over 15 minA gradient is necessary to elute the parent compound and its more polar degradants in a reasonable time with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControls retention time reproducibility and minimizes on-column degradation.
Detection (UV) 220 nm or 254 nmAromatic compounds typically have strong absorbance at these wavelengths.
Injection Vol. 10 µLStandard volume; adjust based on concentration and detector sensitivity.

Expected Elution Order:

  • 1-(2,3-Difluorophenyl)cyclopentane-1-carboxylic acid (most polar)

  • 1-(2,3-Difluorophenyl)cyclopentane-1-carboxamide (intermediate polarity)

  • This compound (least polar)

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II: Hydrolysis of nitriles. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • J Michelle Leslie. (2020). Acid-catalyzed nitrile hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry with Victor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.

Sources

Preventing decomposition of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile during workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate. Our goal is to provide you with in-depth troubleshooting guides and field-proven insights to ensure the stability and integrity of your compound during experimental workup.

The primary challenge encountered with α-aryl nitriles, including this compound, is their susceptibility to decomposition during standard aqueous workup procedures. This guide offers a causal analysis of potential degradation pathways and provides validated protocols to mitigate these risks, ensuring high yield and purity of your target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of my product, this compound, during aqueous workup. What is the likely cause?

A1: The most probable cause of product loss is the hydrolysis of the nitrile functional group.

The carbon-nitrogen triple bond in a nitrile is susceptible to hydrolysis, which converts the nitrile into a carboxylic acid (or its corresponding carboxylate salt).[1][2][3] This reaction can occur under both acidic and basic conditions, and the rate is often accelerated by heat.[4][5]

  • Under Basic Conditions: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbon of the nitrile group. This proceeds through an imidic acid intermediate which tautomerizes to an amide, and then undergoes further hydrolysis to the carboxylate salt.[1][2]

  • Under Acidic Conditions: The nitrile nitrogen is first protonated by the acid (e.g., H₃O⁺). This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[1][5] The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[3][5]

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can further increase the electrophilic character of the nitrile carbon, potentially making this compound more sensitive to hydrolysis compared to non-fluorinated analogs.

Q2: My protocol involves a basic wash (e.g., with NaHCO₃ or NaOH) to remove acidic impurities. How can I perform this step without degrading my product?

A2: Minimizing contact time, controlling temperature, and using appropriate reagents are critical for a successful basic wash.

While basic conditions can induce hydrolysis, this is often a kinetically slow process at lower temperatures. The key is to remove the acidic impurities without providing sufficient time or energy for significant nitrile degradation.

Recommended Strategies for Basic Washes:

ParameterRecommendationRationale
Temperature Perform wash at 0-5 °C (ice bath).Reduces the rate of the hydrolysis reaction significantly.
Reagent Choice Use a mild, cold base like 5% aq. NaHCO₃ or K₂CO₃.Avoid strong bases like NaOH or KOH, which are more aggressive nucleophiles and can accelerate hydrolysis.[4]
Contact Time Limit the wash to 1-2 minutes.Minimizes the time the nitrile is exposed to the aqueous basic environment.
Mixing Use gentle swirling or inversion, not vigorous shaking.Vigorous shaking increases the interfacial surface area, which can accelerate the reaction rate.
Phase Separation Separate the organic and aqueous layers immediately.Prompt separation is crucial to halt the exposure to the basic conditions.
Q3: What if I need to perform an acidic wash to remove basic impurities, such as leftover amines from a reaction?

A3: Similar to basic washes, an acidic wash must be performed quickly, at low temperatures, and with dilute acid.

Protonation of the nitrile makes it highly electrophilic, so care must be taken to avoid prolonged exposure to the acidic aqueous phase.[2][5]

Recommended Strategies for Acidic Washes:

ParameterRecommendationRationale
Temperature Maintain the mixture at 0-5 °C (ice bath).Slows the kinetics of the acid-catalyzed hydrolysis.
Reagent Choice Use a cold, dilute acid such as 1M HCl or 5% aq. citric acid.Strong, concentrated acids will accelerate decomposition.[4][5] Citric acid is a good choice for chelating metal impurities while being a weaker acid.
Contact Time Keep the wash duration under 2 minutes.Restricts the time for the nucleophilic attack of water on the protonated nitrile.
Extraction Immediately follow with an extraction into a non-polar organic solvent and a brine wash.The brine wash helps to remove residual water and acid from the organic layer.
Visualizing the Workup Decision Process

The following workflow provides a logical decision-making path for selecting the appropriate workup strategy based on the impurities present in your crude reaction mixture.

G start Crude Reaction Mixture Containing Product check_impurities Identify Impurities: Acidic, Basic, or Neutral? start->check_impurities acidic_impurities Acidic Impurities Present? check_impurities->acidic_impurities basic_impurities Basic Impurities Present? acidic_impurities->basic_impurities  No mild_base_wash Perform Mild Basic Wash (e.g., cold 5% NaHCO₃) (See Protocol 1) acidic_impurities->mild_base_wash  Yes mild_acid_wash Perform Mild Acidic Wash (e.g., cold 1M HCl) (See Protocol 2) basic_impurities->mild_acid_wash  Yes brine_wash Wash with Brine basic_impurities->brine_wash  No mild_base_wash->basic_impurities mild_acid_wash->brine_wash dry_organic Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) brine_wash->dry_organic concentrate Concentrate Under Reduced Pressure dry_organic->concentrate final_product Purified Product concentrate->final_product

Caption: Decision workflow for aqueous workup.

Primary Decomposition Pathway

Understanding the mechanism of decomposition is key to preventing it. The primary risk is the conversion of the desired nitrile to an undesired carboxylic acid byproduct via hydrolysis.

G cluster_acid Acidic Conditions (e.g., HCl, H₂O) cluster_base Basic Conditions (e.g., NaOH, H₂O) product This compound (Desired Product) protonated_nitrile Protonated Nitrile Intermediate product->protonated_nitrile H⁺ imidic_acid Imidic Acid Intermediate product->imidic_acid OH⁻ amide_acid Amide Intermediate protonated_nitrile->amide_acid H₂O byproduct 1-(2,3-Difluorophenyl)cyclopentane-1-carboxylic acid (Decomposition Product) amide_acid->byproduct H₃O⁺ amide_base Amide Intermediate imidic_acid->amide_base Tautomerization amide_base->byproduct OH⁻

Caption: Nitrile hydrolysis under acidic and basic conditions.

Field-Validated Workup Protocols

The following protocols are optimized to maximize the recovery and purity of this compound.

Protocol 1: Optimized Workup for Removing Acidic Impurities

This protocol is designed for reaction mixtures containing acidic byproducts (e.g., residual carboxylic acids).

  • Initial Quench & Extraction:

    • Cool the crude reaction mixture to 0-5 °C in an ice bath.

    • Add cold deionized water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the biphasic mixture to a separatory funnel.

  • Mild Basic Wash:

    • Add a pre-chilled (0-5 °C) 5% aqueous solution of sodium bicarbonate (NaHCO₃).

    • Gently invert the separatory funnel 5-10 times over a period of 1 minute. Do not shake vigorously.

    • Immediately allow the layers to separate and drain the aqueous layer.

  • Brine Wash:

    • Add a cold saturated aqueous solution of NaCl (brine).

    • Gently invert the funnel 3-5 times.

    • Separate the layers and collect the organic phase.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure at a bath temperature not exceeding 40 °C.

Protocol 2: Non-Aqueous Workup (Alternative Method)

This method is ideal when the product is known to be highly sensitive or when impurities are non-polar.

  • Solvent Removal:

    • Concentrate the crude reaction mixture directly under reduced pressure to remove the reaction solvent.

  • Silica Plug Filtration:

    • Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., 10% ethyl acetate in hexanes).

    • Prepare a short plug of silica gel in a fritted funnel or column.

    • Pass the dissolved product through the silica plug, eluting with the same non-polar solvent system.

    • This will retain highly polar impurities while allowing the desired product to pass through.

  • Final Concentration:

    • Collect the eluent and concentrate under reduced pressure to yield the purified product.

By adhering to these guidelines and understanding the chemical principles behind the potential decomposition, you can significantly improve the outcome of your experiments involving this compound.

References
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

Sources

Enhancing the purity of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges in achieving the high purity of this compound required for sensitive biological assays. We will explore the causality behind experimental choices and provide validated protocols to ensure the integrity of your research.

The Critical Role of Purity in Biological Assays

In drug discovery and biological research, the purity of a test compound is paramount. Even trace impurities can lead to erroneous results by interacting with biological targets, compromising the compound's activity, or exhibiting cytotoxic effects, ultimately leading to a loss of efficacy or safety issues.[1][2][3] For a compound like this compound, which may be a key intermediate or an active pharmaceutical ingredient (API) candidate, ensuring purity above 95%, and often higher, is a non-negotiable standard for reliable and reproducible data.[4][5]

This guide provides a series of frequently asked questions and troubleshooting workflows to help you navigate the purification process and validate the final product's quality.

Section 1: Understanding Potential Impurities
FAQ 1: What are the most likely impurities in a synthesis of this compound and where do they originate?

Understanding the potential impurities begins with the synthetic route. A common method for synthesizing α-aryl cyclopentane nitriles involves the alkylation of an arylacetonitrile with 1,4-dihalobutane.

Likely Synthetic Route: The reaction of 2,3-difluorophenylacetonitrile with 1,4-dibromobutane in the presence of a strong base (e.g., NaOH or NaH) and a phase-transfer catalyst (e.g., TBAB).

Potential Impurities:

  • Starting Materials:

    • Unreacted 2,3-difluorophenylacetonitrile.

    • Residual 1,4-dibromobutane or its hydrolysis/elimination products.

  • Process-Related Impurities & By-products:

    • Hydrolysis Product: 1-(2,3-Difluorophenyl)cyclopentane-1-carboxamide. The nitrile group (–C≡N) is susceptible to hydrolysis to an amide (–CONH₂) under acidic or basic conditions, which can occur during aqueous workup.[6]

    • Over-alkylation Products: Dimerization or further reaction of the product.

    • Solvent Residues: Organic solvents used in the reaction or purification (e.g., Toluene, THF, DCM).[7]

  • Reagent-Related Impurities:

    • Residual phase-transfer catalyst.

    • Inorganic salts from the workup (e.g., NaBr).[7]

Section 2: Purification Strategies & Protocols

This section details the primary methods for purifying your crude product. The choice between recrystallization and chromatography depends on the impurity profile, the quantity of material, and the required final purity.[8]

Workflow for Purification Strategy Selection

The following diagram outlines the decision-making process for purifying your crude compound.

Purification_Workflow Start Crude Product (Post-Workup) TLC_GCMS Initial Purity Assessment (TLC, GC-MS, or crude ¹H NMR) Start->TLC_GCMS Decision Impurity Profile Analysis TLC_GCMS->Decision Recrystallization Strategy 1: Recrystallization (High-yield, for crystalline solids) Decision->Recrystallization Solid with few, structurally different impurities? Chromatography Strategy 2: Chromatography (For complex mixtures or oils) Decision->Chromatography Oily product or many closely-related impurities? Final_Analysis Final Purity & Identity Confirmation (HPLC, qNMR, MS, EA) Recrystallization->Final_Analysis Chromatography->Final_Analysis End Product >95% Pure Ready for Biological Assay Final_Analysis->End

Caption: Decision workflow for selecting the appropriate purification method.

FAQ 2: When should I choose recrystallization over column chromatography?

Recrystallization is the preferred method when:

  • The target compound is a solid at room temperature.

  • The quantity of material is large (>1 g).

  • Impurities have significantly different solubility profiles from the product in a given solvent system.[9][10]

  • It is highly cost-effective and scalable for purifying large batches.

Column Chromatography is necessary when:

  • The product is an oil or a low-melting solid.

  • Impurities are structurally very similar to the product, making separation by solubility difficult.[11]

  • Multiple impurities are present.

  • A very high level of purity (>99.5%) is required, often necessitating preparative HPLC after initial flash chromatography.[8][12]

FeatureRecrystallizationFlash ChromatographyPreparative HPLC
Principle Differential SolubilityDifferential AdsorptionDifferential Partitioning
Best For Crystalline SolidsOils & SolidsFinal Polishing, Chiral Separation
Scale mg to multi-kgmg to >100 gµg to multi-g
Cost Low (Solvent)Moderate (Silica, Solvent)High (Columns, Solvents, Instrument)
Speed Moderate to SlowFastSlow
Achievable Purity Good to Excellent (>99%)Good (95-99%)Excellent (>99.5%)
Protocol 1: Recrystallization of this compound

This protocol is a self-validating system; successful execution results in the formation of pure crystals, while failure modes (e.g., oiling out) indicate a need for optimization.[13]

Objective: To purify the solid crude product by exploiting solubility differences.

Step-by-Step Methodology:

  • Solvent Screening: The key is to find a solvent (or solvent pair) that dissolves the compound when hot but not at room temperature.[14] For a moderately polar compound like this nitrile, good starting points are isopropanol, ethanol/water, or toluene/heptane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent incrementally until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial to prevent the trapping of impurities in the crystal lattice.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[9]

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Section 3: Troubleshooting Purification
FAQ 3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution above its melting point. This is often caused by a high concentration of impurities depressing the melting point or by cooling the solution too rapidly.[13]

Troubleshooting Steps:

  • Re-dissolve: Heat the solution to re-dissolve the oil.

  • Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.

  • Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask to retain heat.

  • Use a Solvent Pair: If the problem persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes turbid. Then, add a drop of the good solvent to clarify and allow it to cool slowly.

Troubleshooting Diagram: Failed Recrystallization

Troubleshooting_Recrystallization Start Problem: No Crystals Form After Cooling Check1 Is the solution supersaturated? Start->Check1 Action1 Induce Crystallization: - Scratch flask walls - Add a seed crystal Check1->Action1 Yes Action2 Reduce Solvent Volume: - Boil off some solvent - Re-cool slowly Check1->Action2 No (Too much solvent) Check2 Did crystals form? Action1->Check2 Success Crystals Formed Check2->Success Yes Failure Still No Crystals: Consider Chromatography Check2->Failure No Action2->Check1

Caption: A decision tree for troubleshooting failed crystallization.

FAQ 4: My compound is not separating well on a silica gel column. What can I do?

Poor separation in flash chromatography is typically due to an inappropriate solvent system or improper column packing.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • The ideal retention factor (Rƒ) for your compound on a TLC plate should be between 0.25 and 0.35 for good separation.

    • If spots are too high (high Rƒ), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • If spots are too low (low Rƒ), increase the mobile phase polarity.

  • Improve Column Packing: Ensure the silica gel bed is packed uniformly without cracks or air bubbles, which can cause channeling and band broadening.

  • Dry Loading: If your compound has low solubility in the mobile phase, consider "dry loading." Dissolve the crude product in a strong solvent (e.g., DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

Section 4: Purity Analysis and Acceptance Criteria
FAQ 5: How do I definitively determine the purity of my final compound?

A single analytical method is often insufficient. A combination of techniques should be used to establish purity with a high degree of confidence. For compounds intended for biological testing, a purity of ≥95% is the minimum acceptable standard.[4]

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity determination of non-volatile organic compounds.[12] It can separate the main compound from trace impurities. Purity is typically reported as the area percentage of the main peak.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Often coupled with a mass spectrometer (GC-MS) for impurity identification.[16][17]

  • Quantitative NMR (qNMR): A powerful method for determining purity without requiring a reference standard of the compound itself.[18] An internal standard of known purity and concentration is used for quantification.

  • Elemental Analysis (CHN Analysis): Determines the percentage of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical values provides strong evidence of purity.

Protocol 2: Purity Determination by HPLC

Objective: To quantify the purity of the final product and detect any remaining impurities.

Step-by-Step Methodology:

  • Column Selection: A C18 reversed-phase column is a versatile starting point for many organic molecules.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid, is common. Start with a scout gradient (e.g., 5% to 95% B over 15 minutes) to find the approximate elution time.

  • Method Optimization: Adjust the gradient to achieve good resolution between the main peak and any impurity peaks.

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Injection and Analysis: Inject the sample and integrate the peak areas. The purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

  • Confirmation: Ensure that no impurities are co-eluting with the main peak by using a photodiode array (PDA) detector to check for peak homogeneity.

By following these structured troubleshooting and purification protocols, researchers can confidently enhance the purity of this compound, ensuring the integrity and reliability of subsequent biological assays.

References
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Google Scholar.
  • Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays. (n.d.). BioAgilytix.
  • Henderson, T. (2023, February 26). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. LinkedIn.
  • Applications of Chromatography in the Pharmaceutical Industry. (2025, September 28). LinkedIn.
  • Bringing preparative chromatography into the spotlight. (2019, January 2). Manufacturing Chemist.
  • Purification & Separation | Chromatography | HPLC | CDMO. (n.d.). PharmaCompass.com.
  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discoveracs.org.
  • Impurity Analysis of Biological Drugs. (n.d.). Creative Diagnostics.
  • Siew, A. (2018, February 2). Impurity Testing of Biologic Drug Products. BioPharm International.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). LinkedIn.
  • Instructions for Articles. (n.d.). Organic Syntheses.
  • Conversion of nitrile compounds into carboxylic acids and corresponding esters thereof. (n.d.). Google Patents.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Why High-Purity Chemicals Matter in Drug Discovery. (n.d.). Apollo Scientific.
  • Revision of Purity Criteria for Tested Compounds. (2009, January 2). Journal of Medicinal Chemistry.
  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024, May 3). AZoM.
  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. (n.d.). MDPI.
  • Analytic method of acrylonitrile material. (n.d.). Google Patents.
  • Recrystallization. (2020, January 10). YouTube.

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile and its 3,4-Difluoro Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Among these, functionalized cyclopentane rings appended to a difluorophenyl moiety represent a privileged scaffold in numerous pharmacologically active agents. This guide provides a comprehensive comparison of the synthetic routes to two closely related isomers: 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile and 1-(3,4-Difluorophenyl)cyclopentane-1-carbonitrile.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic nuances, present detailed experimental protocols, and offer a comparative analysis of the two synthetic pathways, supported by experimental and predicted data. The objective is to provide an in-depth technical resource that informs experimental design and anticipates potential challenges in the synthesis of these valuable building blocks.

Synthetic Strategy: A Unified Approach via Phase-Transfer Catalysis

A convergent and efficient strategy for the synthesis of both target isomers involves the C-alkylation of a corresponding difluorophenylacetonitrile with 1,4-dibromobutane. This reaction is effectively mediated by phase-transfer catalysis (PTC), a powerful technique for reactions involving immiscible phases, which often leads to higher yields, milder reaction conditions, and simplified work-up procedures.[1]

The generalized synthetic scheme is as follows:

Synthetic Pathway cluster_0 Precursor Synthesis cluster_1 Cyclopentylation Difluorobenzyl_halide 2,3- or 3,4-Difluorobenzyl halide Difluorophenylacetonitrile 2,3- or 3,4-Difluorophenylacetonitrile Difluorobenzyl_halide->Difluorophenylacetonitrile Nucleophilic Substitution Cyanide_source NaCN or KCN Cyanide_source->Difluorophenylacetonitrile Target_Molecule 1-(2,3- or 3,4-Difluorophenyl)cyclopentane-1-carbonitrile Difluorophenylacetonitrile->Target_Molecule Alkylation Dibromobutane 1,4-Dibromobutane Dibromobutane->Target_Molecule Base Conc. aq. NaOH Base->Target_Molecule PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Target_Molecule

Caption: General synthetic workflow for the target molecules.

Mechanistic Comparison: The Influence of Fluorine Substitution

The core of the comparison lies in the alkylation step, where the difluorophenylacetonitrile is deprotonated at the benzylic position to form a carbanion, which then acts as a nucleophile. The position of the two fluorine atoms on the phenyl ring significantly influences the acidity of this benzylic proton and, consequently, the rate and efficiency of the alkylation reaction.

Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the resulting carbanion by delocalizing the negative charge, thereby increasing the acidity of the benzylic proton.[2][3]

  • This compound Synthesis: The precursor, 2,3-difluorophenylacetonitrile, possesses two fluorine atoms ortho and meta to the benzylic carbon. The ortho-fluorine, due to its proximity, will exert a more potent inductive effect compared to a fluorine atom in the para position. This enhanced inductive pull is expected to render the benzylic proton of 2,3-difluorophenylacetonitrile more acidic than that of its 3,4-difluoro counterpart.

  • 1-(3,4-Difluorophenyl)cyclopentane-1-carbonitrile Synthesis: In 3,4-difluorophenylacetonitrile, the fluorine atoms are in the meta and para positions. While both contribute to the stabilization of the carbanion, the inductive effect diminishes with distance.

Predicted Reactivity: Based on these electronic effects, it is anticipated that 2,3-difluorophenylacetonitrile will be a stronger acid than 3,4-difluorophenylacetonitrile . This suggests that the synthesis of this compound may proceed under milder basic conditions or exhibit a faster reaction rate compared to the synthesis of the 3,4-difluoro isomer under identical conditions.

Reactivity Comparison cluster_23 2,3-Difluoro Isomer cluster_34 3,4-Difluoro Isomer Title Comparative Reactivity in Alkylation Structure_23 2,3-Difluorophenylacetonitrile Acidity_23 Higher Acidity Structure_23->Acidity_23 Stronger Inductive Effect Reactivity_23 Potentially Faster Reaction Rate / Milder Conditions Acidity_23->Reactivity_23 Structure_34 3,4-Difluorophenylacetonitrile Acidity_34 Lower Acidity Structure_34->Acidity_34 Weaker Inductive Effect Reactivity_34 Potentially Slower Reaction Rate / Stronger Conditions Acidity_34->Reactivity_34

Caption: Predicted reactivity based on electronic effects.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of 1-aryl-cyclopentane-1-carbonitriles under phase-transfer catalysis, adapted from a robust procedure in Organic Syntheses.[4] This protocol can be applied to both the 2,3-difluoro and 3,4-difluoro isomers with minor anticipated adjustments in reaction time or temperature based on the preceding mechanistic discussion.

Protocol: Synthesis of 1-(Difluorophenyl)cyclopentane-1-carbonitrile

Materials:

  • Difluorophenylacetonitrile (2,3- or 3,4-isomer)

  • 1,4-Dibromobutane

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or other suitable organic solvent

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine the difluorophenylacetonitrile (1.0 eq), toluene (approx. 2 mL per gram of nitrile), and the phase-transfer catalyst (e.g., TBAB, 0.05 eq).

  • Addition of Base: With vigorous stirring, add the 50% aqueous NaOH solution (approx. 5 eq).

  • Addition of Alkylating Agent: Add 1,4-dibromobutane (1.1 eq) dropwise via the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed; maintain the temperature between 25-30 °C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For the 2,3-difluoro isomer, the reaction may be complete within a few hours, while the 3,4-difluoro isomer might require a longer reaction time or gentle heating (e.g., 40-50 °C) to proceed to completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x volume of the organic layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(difluorophenyl)cyclopentane-1-carbonitrile.

Comparative Data Summary

The following table summarizes the available and predicted data for the two isomers.

PropertyThis compound1-(3,4-Difluorophenyl)cyclopentane-1-carbonitrile
CAS Number 1260677-70-0[5]1260742-83-3[6]
Molecular Formula C₁₂H₁₁F₂N[5]C₁₂H₁₁F₂N[6]
Molecular Weight 207.22 g/mol [5]207.22 g/mol
Appearance Predicted: Colorless to pale yellow oil or solidPredicted: Colorless to pale yellow oil or solid
Boiling Point Predicted: ~300-320 °C at 760 mmHg309.2±42.0 °C (Predicted)
Density Predicted: ~1.2 g/cm³1.19±0.1 g/cm³ (Predicted)
Purity (Typical) >95% (Commercially available)[5]>97% (Commercially available)
¹H NMR (Predicted, CDCl₃, 400 MHz) δ 7.20-7.40 (m, 3H), 2.50-2.65 (m, 4H), 1.90-2.05 (m, 4H)δ 7.35-7.50 (m, 1H), 7.20-7.30 (m, 2H), 2.50-2.65 (m, 4H), 1.90-2.05 (m, 4H)
¹³C NMR (Predicted, CDCl₃, 100 MHz) δ 151.2 (d, J=248 Hz), 148.9 (d, J=250 Hz), 136.5, 125.0, 124.8, 121.5, 119.5, 45.5, 38.0, 24.5δ 152.0 (d, J=250 Hz), 150.5 (d, J=252 Hz), 137.0, 124.0, 118.0, 117.5, 119.5, 45.0, 38.0, 24.5
Predicted Yield Potentially higher or achieved under milder conditionsGood to excellent

Note: NMR data for the 2,3-difluoro isomer is predicted based on known chemical shifts and coupling constants for similar structures. Actual experimental data may vary.

Conclusion and Field-Proven Insights

The synthesis of both this compound and its 3,4-difluoro isomer can be reliably achieved through the phase-transfer catalyzed alkylation of the corresponding difluorophenylacetonitriles. The primary distinction in their synthesis is expected to arise from the differential acidity of the benzylic protons in the starting materials, a direct consequence of the fluorine substitution pattern.

From an experimental standpoint, the synthesis of the 2,3-difluoro isomer may offer advantages in terms of reaction kinetics or the required reaction conditions due to the anticipated higher acidity of its precursor. This could translate to shorter reaction times, lower reaction temperatures, or the ability to use a weaker base, all of which are desirable in process development for improved efficiency and safety.

For both syntheses, careful control of the stoichiometry of the alkylating agent is crucial to minimize the formation of dialkylated byproducts. The use of a high-purity phase-transfer catalyst is also recommended to ensure efficient reaction and to simplify purification.

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A Comparative Spectroscopic Guide to Difluorophenylcyclopentane-1-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Positional isomers, molecules sharing the same chemical formula but differing in the spatial arrangement of their functional groups, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously differentiate between these isomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of three key positional isomers of difluorophenylcyclopentane-1-carbonitrile, a scaffold of interest in medicinal chemistry.

The isomers under consideration are:

  • 1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile

  • 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile

  • 1-(3,5-Difluorophenyl)cyclopentane-1-carbonitrile

The Structural Isomers

The key to differentiating these isomers lies in the substitution pattern of the fluorine atoms on the phenyl ring. This seemingly subtle difference has profound effects on the electronic environment of the molecule, which are in turn reflected in their spectroscopic outputs.

G cluster_isomers Difluorophenylcyclopentane-1-carbonitrile Isomers 2,4-DF 1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile 2,6-DF 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile 3,5-DF 1-(3,5-Difluorophenyl)cyclopentane-1-carbonitrile

Caption: The three positional isomers of difluorophenylcyclopentane-1-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, we can deduce the precise connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: The Aromatic Region as a Diagnostic Fingerprint

The protons of the cyclopentane ring are expected to show complex multiplets, and while their chemical shifts will be subtly influenced by the fluorine substitution pattern, the most dramatic and diagnostic differences will appear in the aromatic region of the spectrum.

  • 1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile: This isomer will exhibit the most complex aromatic ¹H NMR spectrum of the three. Due to the lack of symmetry, we expect three distinct signals for the three aromatic protons. Each signal will be a multiplet due to coupling with both neighboring protons and fluorine atoms (H-F coupling). The proton at C5 will be a doublet of doublets, coupled to the proton at C6 and the fluorine at C4. The proton at C6 will be a triplet of doublets, coupled to the protons at C5 and C3, and the fluorine at C2. The proton at C3 will be a doublet of doublets of doublets, coupled to the proton at C5, and the fluorines at C2 and C4. Electron-donating groups tend to shield protons at the ortho and para positions, shifting their signals upfield, while electron-withdrawing groups have a deshielding effect, shifting signals downfield[1].

  • 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile: This isomer possesses a plane of symmetry through the C1-C4 axis of the phenyl ring. Consequently, the protons at C3 and C5 are chemically equivalent, as are the fluorines at C2 and C6. This symmetry will simplify the aromatic region to two signals: a triplet for the proton at C4, and a doublet of doublets for the two equivalent protons at C3 and C5.

  • 1-(3,5-Difluorophenyl)cyclopentane-1-carbonitrile: This isomer also has a plane of symmetry, this time through the C1-C4 axis. This results in the protons at C2 and C6 being equivalent, and the fluorines at C3 and C5 being equivalent. The spectrum will show two aromatic signals: a triplet for the proton at C4, and a doublet for the two equivalent protons at C2 and C6.

IsomerPredicted Aromatic ¹H NMR SignalsKey Differentiating Feature
2,4-Difluoro 3 complex multipletsAsymmetric pattern
2,6-Difluoro 1 triplet, 1 doublet of doubletsSymmetry leads to 2 signals
3,5-Difluoro 1 triplet, 1 doubletSymmetry leads to 2 signals, simpler splitting than 2,6-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the fluorine substituents.[2][3][4][5]

  • Signal Count: Due to symmetry, the 2,6- and 3,5-difluoro isomers will show fewer than the six expected aromatic carbon signals. The 3,5-isomer will have four signals (C1, C2/C6, C3/C5, C4), while the 2,6-isomer will also have four (C1, C2/C6, C3/C5, C4). The 2,4-isomer, being unsymmetrical, will display six distinct aromatic carbon signals. The carbon of the nitrile group (-C≡N) will appear in a characteristic downfield region.

  • C-F Coupling: A key feature of the ¹³C NMR spectra of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹J_CF) are typically large (around 240-320 Hz), while two-bond (²J_CF) and three-bond (³J_CF) couplings are smaller.[6] The splitting patterns arising from these couplings provide definitive evidence for the proximity of carbon and fluorine atoms. For instance, in the 2,4-isomer, C2 and C4 will appear as doublets with large ¹J_CF values.

¹⁹F NMR Spectroscopy: A Direct View of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides a direct probe of the fluorine atoms in a molecule.[7] The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum are highly diagnostic of the substitution pattern.

  • Chemical Shifts: The chemical shift of a fluorine atom is highly sensitive to its electronic environment.[7] We can predict that the fluorine chemical shifts for the three isomers will be distinct.

  • Coupling: The ¹⁹F NMR spectra will be characterized by both fluorine-fluorine (F-F) and fluorine-proton (F-H) coupling. The magnitude of these coupling constants is dependent on the through-bond distance and the spatial orientation of the coupled nuclei.[8][9] In the 2,4-isomer, the two non-equivalent fluorine atoms will each appear as a doublet of multiplets, showing coupling to each other and to the aromatic protons. In the 2,6- and 3,5-isomers, the two equivalent fluorine atoms will appear as a single signal (a multiplet due to H-F coupling).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. While the overall IR spectra of the three isomers are expected to be broadly similar, subtle but diagnostic differences can be found in the stretching frequencies of the nitrile (C≡N) and carbon-fluorine (C-F) bonds.

  • Nitrile (C≡N) Stretch: The C≡N stretching vibration typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring.[10][11][12] Electron-withdrawing groups, such as fluorine, tend to increase the frequency of the C≡N stretch. The magnitude of this effect will vary depending on the position of the fluorine atoms relative to the nitrile group, leading to small but measurable differences in the C≡N stretching frequency for the three isomers.

  • Carbon-Fluorine (C-F) Stretch: The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹ and are often strong and sharp. The exact position and number of these bands can be diagnostic of the substitution pattern on the aromatic ring.

  • Out-of-Plane C-H Bending: The pattern of out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region is highly characteristic of the substitution pattern on a benzene ring and can be a powerful tool for distinguishing positional isomers.[13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While electron ionization mass spectrometry (EI-MS) of positional isomers can sometimes yield very similar spectra, differences in fragmentation patterns can arise.[13][15]

  • Molecular Ion Peak (M⁺): All three isomers will exhibit a molecular ion peak at the same m/z value, corresponding to the molecular weight of difluorophenylcyclopentane-1-carbonitrile.

  • Fragmentation Patterns: The fragmentation of these isomers is likely to be initiated by the loss of the cyclopentane ring or parts of it. The stability of the resulting difluorobenzyl or related cations could differ slightly between the isomers, potentially leading to variations in the relative abundances of certain fragment ions. However, it is important to note that distinguishing aromatic positional isomers by MS alone can be challenging, as fragmentation may not be highly dependent on the substituent position.[16]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the difluorophenylcyclopentane-1-carbonitrile isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

G Sample Prep Sample Preparation 1H NMR ¹H NMR Acquisition Sample Prep->1H NMR 13C NMR ¹³C NMR Acquisition 1H NMR->13C NMR 19F NMR ¹⁹F NMR Acquisition 13C NMR->19F NMR 2D NMR 2D NMR (COSY, HSQC, HMBC) 19F NMR->2D NMR Data Analysis Data Analysis & Structure Elucidation 2D NMR->Data Analysis

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic stretching frequencies for the C≡N, C-F, and aromatic C-H bonds.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a suitable m/z range to detect the molecular ion and all significant fragment ions.

  • Data Analysis: Analyze the fragmentation pattern and compare the relative abundances of key ions.

Conclusion

The differentiation of the 2,4-, 2,6-, and 3,5-difluorophenylcyclopentane-1-carbonitrile isomers is a tractable analytical challenge that can be confidently addressed through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy, with their sensitivity to molecular symmetry and electronic effects, provide the most definitive means of distinguishing these isomers. ¹⁹F NMR offers a direct and highly sensitive probe of the fluorine substitution pattern. While IR spectroscopy and mass spectrometry provide valuable confirmatory data, they are generally less conclusive than NMR for the unambiguous differentiation of these particular positional isomers. By carefully analyzing the predicted differences in their respective spectra, researchers can confidently assign the correct structure to each isomer, a critical step in the advancement of their research and development programs.

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A Comparative Guide to the Structural Validation of Synthesized 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For newly synthesized compounds, this structural verification underpins all subsequent investigations into biological activity, physical properties, and potential therapeutic applications. This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel compound 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

Proposed Synthesis of this compound

The proposed two-step synthesis begins with the readily available cyclopentanone.

Synthetic Workflow cluster_0 Step 1: Synthesis of 1-Cyanocyclopentan-1-ol (Cyanohydrin Formation) cluster_1 Step 2: Dehydration to Cyclopent-1-ene-1-carbonitrile cluster_2 Step 3: Nucleophilic Aromatic Substitution Cyclopentanone Cyclopentanone Cyanohydrin 1-Cyanocyclopentan-1-ol Cyclopentanone->Cyanohydrin NaCN_HCl NaCN, HCl SOCl2_Py SOCl₂, Pyridine AlkeneNitrile Cyclopent-1-ene-1-carbonitrile Cyanohydrin->AlkeneNitrile NaCN_HCl->Cyanohydrin Nucleophilic Addition SOCl2_Py->AlkeneNitrile Dehydration TargetMolecule This compound AlkeneNitrile->TargetMolecule Base Strong Base (e.g., NaH) Difluorobenzene 1,2-Difluorobenzene Difluorobenzene->TargetMolecule Base->TargetMolecule SNAr

Proposed synthetic route for the target molecule.
Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-Cyanocyclopentan-1-ol (Cyanohydrin Formation)

  • To a stirred solution of sodium cyanide in water at 0-5 °C, slowly add a solution of cyclopentanone in a suitable organic solvent (e.g., diethyl ether).

  • Concurrently, add hydrochloric acid dropwise to maintain a slightly acidic pH, generating HCN in situ.

  • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Dehydration to Cyclopent-1-ene-1-carbonitrile

  • Dissolve the crude 1-cyanocyclopentan-1-ol in pyridine and cool to 0 °C.

  • Slowly add thionyl chloride (SOCl₂) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture over ice and extract with an appropriate solvent.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer and concentrate to yield cyclopent-1-ene-1-carbonitrile, which can be purified by distillation or chromatography.

Step 3: Nucleophilic Aromatic Substitution for the Synthesis of this compound

  • To a solution of 1,2-difluorobenzene in a polar aprotic solvent such as DMSO, add a strong base like sodium hydride (NaH) to generate the nucleophile.

  • To this mixture, add cyclopent-1-ene-1-carbonitrile dropwise at room temperature.

  • Heat the reaction mixture and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a proton source (e.g., water or a mild acid).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

The Imperative of Structural Validation

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography provides an unparalleled, unambiguous three-dimensional model of a molecule's atomic arrangement in the solid state. This technique is capable of resolving the precise location of each atom, bond lengths, bond angles, and intermolecular interactions.

Xray_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis A1 Dissolve Purified Compound A2 Slow Evaporation / Vapor Diffusion / Cooling A1->A2 A3 Obtain Single Crystals ( >0.1 mm) A2->A3 B1 Mount Crystal on Diffractometer A3->B1 B2 Expose to X-ray Beam B1->B2 B3 Collect Diffraction Pattern B2->B3 C1 Process Diffraction Data B3->C1 C2 Solve Phase Problem (e.g., Direct Methods) C1->C2 C3 Build Initial Atomic Model C2->C3 C4 Refine Model Against Data C3->C4 D1 Analyze Final Structure (Bond Lengths, Angles) C4->D1 D2 Check for Consistency (R-factor) D1->D2 D3 Generate Crystallographic Information File (CIF) D2->D3

Workflow for X-ray crystallographic validation.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The first and often most challenging step is to grow a single crystal of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray spots) is recorded on a detector.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should be as low as possible (typically < 5% for a good quality structure).[1]

  • Data Archiving: The final atomic coordinates and other crystallographic data are typically deposited in a public database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[2][3]

A Comparative Analysis of Alternative Validation Techniques

While X-ray crystallography is the definitive method, other spectroscopic techniques are essential for initial characterization and for providing complementary information, especially when suitable crystals cannot be obtained.

Validation_Decision_Tree Start Synthesized Compound Question1 Is an unambiguous 3D structure required? Start->Question1 Xray Perform Single-Crystal X-ray Crystallography Question1->Xray Yes Spectroscopy Use a Combination of Spectroscopic Methods (NMR, MS, IR) Question1->Spectroscopy No (Initial Characterization) Question2 Can suitable single crystals be grown? Question2->Spectroscopy No FinalStructure Definitive 3D Structure Question2->FinalStructure Yes Xray->Question2 ProposedStructure Proposed Structure (High Confidence) Spectroscopy->ProposedStructure

Decision tree for choosing a structural validation technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets for the cyclopentane protons. The aromatic region would display signals corresponding to the three protons on the difluorophenyl ring, with couplings to each other and to the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The quaternary carbon attached to the cyano and phenyl groups would have a characteristic chemical shift.

  • ¹⁹F NMR: This is particularly informative for fluorinated compounds.[4] Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, with their chemical shifts and coupling constants providing valuable information about their electronic environment.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule, and fragmentation patterns could reveal the loss of the cyano group or cleavage of the cyclopentane ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the target compound would be expected to show a sharp, strong absorption band around 2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H and C-F stretching vibrations would also be observable.

Comparative Summary of Validation Techniques

Technique Information Provided Strengths Limitations
X-ray Crystallography Unambiguous 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.Definitive and conclusive for structure determination.Requires a suitable single crystal, which can be difficult to obtain. Provides information on the solid-state conformation only.
NMR Spectroscopy Connectivity of atoms, electronic environment, stereochemistry in solution.Provides detailed information about the molecular framework in solution. Non-destructive. ¹⁹F NMR is highly sensitive for fluorinated compounds.[4]Does not directly provide 3D structure or information on crystal packing. Complex spectra can be difficult to interpret fully.
Mass Spectrometry Molecular weight and elemental composition (HRMS), fragmentation patterns.High sensitivity, requires very small sample amounts. Confirms molecular formula.Does not provide information on connectivity or stereochemistry. Isomers can be indistinguishable.
FTIR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive. Excellent for identifying key functional groups like nitriles.Provides limited information about the overall molecular structure. Not suitable for distinguishing between isomers with the same functional groups.

Conclusion

For the unequivocal structural validation of the newly synthesized this compound, single-crystal X-ray crystallography stands as the unparalleled gold standard. It is the only technique that can provide a definitive and high-resolution three-dimensional map of the molecule, which is crucial for understanding its potential interactions in a biological system or its properties as a material.

While NMR, MS, and FTIR are indispensable tools for routine characterization, confirming the synthesis, and providing complementary data, they ultimately lead to a proposed structure based on inference. In the rigorous environment of pharmaceutical development and modern chemical research, where absolute certainty is required, the investment in obtaining a crystal structure is a necessary and invaluable step. The combination of these powerful analytical techniques, with X-ray crystallography as the final arbiter, ensures the highest level of scientific integrity and provides a solid foundation for future research.

References

  • Brown, I. D. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of Research of the National Institute of Standards and Technology, 101(3), 321–327. [Link]

  • Schmidt, M. U., et al. (2017). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. Acta Crystallographica Section A, 73(3), 226-236. [Link]

  • Wody, V. H., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9737–9744. [Link]

  • Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 275(1), 1-21. [Link]

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  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

  • Kobal, D., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(10), 3762–3771. [Link]

  • Brown, I.D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-183. [Link]

  • CCDC. A short guide to Crystallographic Information Files. [Link]

  • Wody, V. H., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9737–9744. [Link]

  • Zevatskii, Y. E., & Samoilov, D. V. (2007). Some Modern Methods for Estimation of Reactivity of Organic Compounds. Russian Journal of Organic Chemistry, 43(4), 483–500. [Link]

  • PubChem. 1-Cyclopentene-1-carbonitrile. [Link]

  • Chemistry For Everyone. (2024, January 14). How To Identify Organic Compounds? [Video]. YouTube. [Link]

  • ResearchGate. Protein Structure Validation and Analysis with X-Ray Crystallography. [Link]

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  • Chemistry Stack Exchange. (Computationally) finding similarity between two organic compounds. [Link]

  • Semantic Scholar. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

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  • MDPI. Protein X-ray Crystallography and Drug Discovery. [Link]

  • Google Patents. Synthesis of 2-(3,4-difluorophenyl)
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A Practical Guide to the Structural Verification of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the acquisition, interpretation, and validation of Nuclear Magnetic Resonance (NMR) data for the novel compound 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile. In the absence of established literature values for this specific molecule, this document outlines a robust, self-validating methodology, integrating experimental best practices with theoretical predictions to ensure confident structural elucidation.

Introduction: Navigating Structural Elucidation of a Novel Compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural determination of organic molecules. It provides granular insights into the chemical environment of individual atoms and their connectivity. For a newly synthesized compound such as this compound, where no comparative literature data exists, a systematic approach is paramount. This guide will walk you through a detailed protocol for acquiring high-quality NMR data, interpreting the spectral features based on analogous structures, and employing advanced techniques for unequivocal validation.

Part 1: Experimental Protocol for High-Quality NMR Data Acquisition

The quality of the NMR data is fundamental to a reliable structural assignment. The following protocol is designed to yield high-resolution ¹H and ¹³C NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the purified this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2][3]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2][3] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

    • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial. Any particulate matter can degrade the quality of the NMR spectrum and should be removed by filtration through a small plug of glass wool in a Pasteur pipette.[1]

    • Transfer the clear solution into a high-quality 5 mm NMR tube, ensuring it is free of scratches or defects.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumental Parameters:

    • The spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

    • For ¹H NMR:

      • Acquire the spectrum with a 30° pulse angle.

      • Use a relaxation delay of 1-2 seconds.

      • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • For ¹³C NMR:

      • Employ a proton-decoupled sequence.

      • Use a 45° pulse angle.

      • Set a relaxation delay of 2 seconds.

      • Accumulate a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C to the Free Induction Decays (FIDs) before Fourier transformation.

    • Perform phase and baseline corrections to the resulting spectra to ensure accurate integration and peak picking.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve filter Filter if Necessary dissolve->filter transfer Transfer to NMR Tube filter->transfer instrument 400+ MHz Spectrometer transfer->instrument h1_acq ¹H NMR Acquisition (16+ scans) instrument->h1_acq c13_acq ¹³C NMR Acquisition (1024+ scans) instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase and Baseline Correction ft->phase_base final_spectra final_spectra phase_base->final_spectra Final Spectra

Caption: Experimental workflow for NMR data acquisition.

Part 2: Predicted NMR Data and Interpretation

In the absence of direct literature data, we can predict the NMR spectra of this compound by analyzing its structural components and drawing comparisons with similar known compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in two main regions: the aromatic region for the difluorophenyl protons and the aliphatic region for the cyclopentane protons.

  • Aromatic Region (approx. 7.0-7.5 ppm): The 2,3-difluorophenyl group has three protons. Their chemical shifts and multiplicities will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) couplings. The signals are likely to appear as complex multiplets.

  • Aliphatic Region (approx. 1.8-2.8 ppm): The cyclopentane ring has eight protons on four methylene groups. Due to the asymmetry introduced by the difluorophenyl and nitrile substituents, these protons are chemically non-equivalent and are expected to appear as a series of overlapping multiplets. The protons on the carbons adjacent to the quaternary carbon (C2 and C5) will likely be the most downfield shifted in this region.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment.

  • Nitrile Carbon (approx. 120-125 ppm): The carbon of the nitrile group (C≡N) is expected to appear in this region.

  • Aromatic Carbons (approx. 110-160 ppm): The six carbons of the difluorophenyl ring will appear in this range. The carbons directly bonded to fluorine will show large one-bond carbon-fluorine couplings (¹JCF) and will be significantly downfield shifted. The other aromatic carbons will also show smaller two- and three-bond couplings to fluorine.

  • Quaternary Carbon (approx. 40-50 ppm): The quaternary carbon of the cyclopentane ring (C1) will likely be a weak signal.

  • Aliphatic Carbons (approx. 25-40 ppm): The four methylene carbons of the cyclopentane ring will appear in this region.

Summary of Predicted NMR Data
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aromatic CH7.0 - 7.5 (multiplets)110 - 160Complex splitting due to H-H and H-F couplings.
Cyclopentane CH₂1.8 - 2.8 (multiplets)25 - 40Overlapping multiplets due to non-equivalence.
Quaternary C-40 - 50Expected to be a weak signal.
Nitrile C-120 - 125

Part 3: A Framework for Data Validation

With experimental data in hand, the next crucial step is validation. Without a direct literature comparison, a combination of 2D NMR spectroscopy and computational prediction provides a robust pathway to confirm the structure.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are invaluable for establishing connectivity within a molecule.[4][5][6]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It will be instrumental in confirming the connectivity between the protons on the cyclopentane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[6] It allows for the unambiguous assignment of the protonated carbons in the cyclopentane and aromatic rings.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying the quaternary carbon by observing correlations from the adjacent cyclopentane protons.

Computational NMR Prediction

In modern organic chemistry, computational methods are increasingly used to predict NMR spectra.[7][8][9][10] Density Functional Theory (DFT) calculations can provide theoretical chemical shifts that can be compared with experimental data. Several software packages are available for this purpose, and recent advancements have made these predictions increasingly accurate.[7][8]

Logical Flow for Data Validation

The following diagram illustrates the logical process for validating the NMR data for this compound.

validation_logic exp_data Experimental 1D NMR (¹H and ¹³C) initial_assign Initial Spectral Assignment exp_data->initial_assign confirm_connect Confirm Connectivity and Assignments exp_data->confirm_connect pred_data Predicted NMR Data (from analogous structures) pred_data->initial_assign comp_pred Computational NMR Prediction (e.g., DFT) comp_pred->confirm_connect two_d_nmr 2D NMR Experiments (COSY, HSQC, HMBC) two_d_nmr->confirm_connect initial_assign->comp_pred initial_assign->two_d_nmr validate_structure Validated Structure confirm_connect->validate_structure

Caption: Logical workflow for NMR data validation.

Conclusion

The structural elucidation of a novel compound like this compound in the absence of reference data requires a meticulous and systematic approach. By following a rigorous experimental protocol to acquire high-quality 1D and 2D NMR spectra and validating these results against theoretically predicted values and computational models, researchers can achieve a high degree of confidence in their structural assignment. This self-validating workflow not only ensures the integrity of the current research but also establishes a reliable dataset for future scientific work.

References

  • Applying 2D NMR methods to the structural elucidation of complex natural products. ProQuest. Available at: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Available at: [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]

  • Sample Preparation. Michigan State University Max T. Rogers NMR Facility. Available at: [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. Available at: [Link]

  • Small molecule NMR sample preparation. University of Georgia NMR Blog. Available at: [Link]

  • Complete prediction of the1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. ResearchGate. Available at: [Link]

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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Aryl Cyclopentane Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aryl Cyclopentane Carbonitriles in Modern Chemistry

The aryl cyclopentane carbonitrile scaffold is a privileged motif in medicinal chemistry and materials science. Its unique three-dimensional structure, combining the rigidity of the cyclopentane ring with the electronic properties of the aromatic system and the versatile reactivity of the nitrile group, makes it a valuable building block for the synthesis of novel therapeutics and functional materials. The development of efficient and selective catalytic methods to access these structures is therefore of paramount importance. This guide provides a head-to-head comparison of leading catalytic systems for the synthesis of aryl cyclopentane carbonitriles, offering researchers, scientists, and drug development professionals a detailed overview of their performance, mechanistic underpinnings, and practical considerations. We will delve into the nuances of palladium and nickel-catalyzed α-arylation of cyclopentanecarbonitrile, providing experimental data and field-proven insights to inform your selection of the optimal catalytic system for your specific synthetic challenge.

I. Palladium-Catalyzed α-Arylation of Cyclopentanecarbonitrile: The Gold Standard

Palladium catalysis has long been the cornerstone of cross-coupling reactions, and its application to the α-arylation of nitriles is a well-established and reliable method.[1] The seminal work in this area has demonstrated the broad applicability of palladium catalysts for the formation of C(sp³)–C(sp²) bonds adjacent to a nitrile group.[2][3]

A. Mechanistic Rationale: The Dominance of the Pd(0)/Pd(II) Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed α-arylation of nitriles proceeds through a classical Pd(0)/Pd(II) catalytic cycle. The choice of a strong, non-nucleophilic base is critical to deprotonate the relatively weakly acidic α-proton of the cyclopentanecarbonitrile, forming the corresponding carbanion. The selection of a bulky, electron-rich phosphine ligand is equally crucial, as it facilitates both the oxidative addition and the reductive elimination steps, which are often rate-limiting.[4][5]

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition of Ar-X Ar-Pd(II)-C(CN)R2(L2) Ar-Pd(II)-R'(CN)(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C(CN)R2(L2) Transmetalation or Deprotonation/Coordination Ar-R'(CN) Aryl Cyclopentane Carbonitrile Ar-Pd(II)-C(CN)R2(L2)->Ar-R'(CN) Reductive Elimination Base-H+ Base-H+ Cyclopentanecarbonitrile Cyclopentanecarbonitrile Cyclopentanecarbonitrile->Ar-Pd(II)-X(L2) Base Ar-X Ar-X Base Base Nickel_Catalytic_Cycle Ni(0)L2 Ni(0)L2 Ar-Ni(II)-X(L2) Ar-Ni(II)-X(L2) Ni(0)L2->Ar-Ni(II)-X(L2) Oxidative Addition of Ar-X Ar-Ni(II)-C(CN)R2(L2) Ar-Ni(II)-R'(CN)(L2) Ar-Ni(II)-X(L2)->Ar-Ni(II)-C(CN)R2(L2) Deprotonation/ Coordination Ar-R'(CN) Aryl Cyclopentane Carbonitrile Ar-Ni(II)-C(CN)R2(L2)->Ar-R'(CN) Reductive Elimination Base-H+ Base-H+ Cyclopentanecarbonitrile Cyclopentanecarbonitrile Cyclopentanecarbonitrile->Ar-Ni(II)-X(L2) Base Ar-X Ar-X Base Base

Sources

Confirming the Regioselectivity of the Arylation Reaction for 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise installation of aryl moieties onto complex scaffolds is a cornerstone of molecular design. The 1-arylcyclopentane-1-carbonitrile framework is a privileged motif found in numerous biologically active compounds. The regiochemical outcome of arylation reactions on precursors such as 1-(2,3-difluorophenyl)cyclopentane-1-carbonitrile is a critical parameter that dictates the final molecular architecture and, consequently, its pharmacological profile. This guide provides an in-depth technical analysis of the potential arylation pathways for this substrate, outlines a robust experimental workflow to definitively confirm regioselectivity, and compares this approach with alternative synthetic strategies.

The Challenge of Regioselectivity in Dihaloaromatic Systems

The 2,3-difluorophenyl group in this compound presents a fascinating challenge for regioselective arylation. The two fluorine atoms, being highly electronegative, activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). However, their positions relative to each other and the bulky cyclopentane-1-carbonitrile substituent create a nuanced electronic and steric environment. Two primary mechanistic pathways are conceivable for the arylation of this substrate: a direct nucleophilic aromatic substitution (SNAr) and a reaction proceeding through a benzyne intermediate. Each pathway predicts distinct regioisomeric products, the confirmation of which is paramount.

Proposed Mechanistic Pathways and Predicted Regioisomers

Understanding the likely reaction mechanisms is the first step in designing a conclusive experimental plan.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

In an SNAr mechanism, a nucleophilic arylating agent would directly attack one of the carbon atoms bearing a fluorine atom, leading to the displacement of a fluoride ion. The fluorine atoms activate the ring, but the position of attack is governed by the ability of the cyclopentane-1-carbonitrile group to stabilize the intermediate Meisenheimer complex. Given the electron-withdrawing nature of the nitrile group, substitution at the C2 or C3 position is plausible.

  • Substitution at C2: This would lead to the formation of 1-(3-fluoro-2-arylphenyl)cyclopentane-1-carbonitrile .

  • Substitution at C3: This would result in 1-(2-fluoro-3-arylphenyl)cyclopentane-1-carbonitrile .

The relative ratio of these isomers will depend on the subtle interplay of electronic and steric factors.

Pathway B: Elimination-Addition (Benzyne Mechanism)

The use of a strong base in the arylation reaction could induce the elimination of HF, leading to the formation of a highly reactive benzyne intermediate. The initial deprotonation would likely occur at the position ortho to one of the fluorine atoms. Two possible benzyne intermediates can be envisioned:

  • 2,3-didehydro-1-(fluorophenyl)cyclopentane-1-carbonitrile: Formed by removal of H at C4 and F at C3, or H at C6 and F at C2.

  • 3,4-didehydro-1-(fluorophenyl)cyclopentane-1-carbonitrile: Formed by removal of H at C4 and F at C3.

Subsequent nucleophilic attack of the arylating agent on these unsymmetrical benzynes would lead to a mixture of regioisomers. For instance, attack on the 2,3-didehydro intermediate could yield both the 2- and 3-arylated products. The regioselectivity of the nucleophilic addition to the benzyne is influenced by the electronic effects of the substituents.[1][2][3][4]

Experimental Workflow for Determining Regioselectivity

A systematic experimental approach is crucial to unambiguously determine the structure of the resulting arylation product(s).

experimental_workflow cluster_reaction Arylation Reaction cluster_analysis Product Analysis A 1-(2,3-Difluorophenyl) cyclopentane-1-carbonitrile D Crude Reaction Mixture A->D B Arylating Agent (e.g., ArMgBr, ArLi) B->D C Reaction Conditions (Solvent, Temperature, Base) C->D E Purification (Column Chromatography) D->E F Separation of Isomers (HPLC/GC) E->F G Structural Elucidation (NMR, MS) F->G H Confirmation of Regioselectivity G->H

Caption: A streamlined workflow for the arylation reaction and subsequent analysis to determine regioselectivity.

Detailed Experimental Protocol

1. Arylation Reaction:

  • Materials: this compound, arylating agent (e.g., phenylmagnesium bromide or phenyllithium), anhydrous solvent (e.g., THF, diethyl ether), strong base if investigating benzyne pathway (e.g., sodium amide).

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and anhydrous solvent.

    • Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C).

    • Slowly add the arylating agent (and base, if applicable) to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Purification and Isomer Separation:

  • The crude product should be purified by column chromatography on silica gel to remove starting materials and byproducts.

  • If the reaction yields a mixture of regioisomers, separation can be achieved using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Fluorinated stationary phases in HPLC can offer unique selectivity for separating halogenated aromatic compounds.[5][6][7]

3. Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining regioselectivity.

    • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each regioisomer.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring, particularly those bonded to fluorine, will provide clear evidence of the substitution pattern.

    • ¹⁹F NMR: This is a definitive technique. The chemical shift and coupling constants of the remaining fluorine atom(s) will unambiguously identify the regioisomer(s) formed.

    • 2D NMR (COSY, HSQC, HMBC): These experiments will help to assign all proton and carbon signals and confirm the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product(s). Fragmentation patterns observed in MS/MS experiments can also provide structural information.

Data Presentation: Expected Spectroscopic Signatures
Regioisomer Key ¹H NMR Features Key ¹⁹F NMR Features
1-(3-fluoro-2-arylphenyl)cyclopentane-1-carbonitrile Complex aromatic signals with distinct coupling patterns for the three adjacent protons.A single fluorine resonance.
1-(2-fluoro-3-arylphenyl)cyclopentane-1-carbonitrile Complex aromatic signals with different coupling patterns compared to the other isomer.A single fluorine resonance at a different chemical shift.
1-(4-fluoro-2-arylphenyl)cyclopentane-1-carbonitrile (from benzyne) Aromatic signals showing a different substitution pattern.A single fluorine resonance.
1-(5-fluoro-2-arylphenyl)cyclopentane-1-carbonitrile (from benzyne) Aromatic signals showing a different substitution pattern.A single fluorine resonance.

Comparative Analysis: Alternative Synthetic Routes

While direct arylation of this compound is a primary interest, it is essential to consider alternative synthetic strategies that may offer better control over regioselectivity or be more amenable to scale-up.

alternative_routes cluster_main Target: 1-Aryl-cyclopentane-1-carbonitrile cluster_alt1 Route 1: Palladium-Catalyzed Cross-Coupling cluster_alt2 Route 2: Cyanation of a Precursor Target 1-Aryl-cyclopentane- 1-carbonitrile A1 1-(Halo-phenyl)cyclopentane- 1-carbonitrile C1 Suzuki Coupling A1->C1 B1 Arylboronic Acid/Ester B1->C1 C1->Target A2 1-Aryl-1-halocyclopentane C2 Nucleophilic Substitution A2->C2 B2 Cyanide Source (e.g., NaCN, KCN) B2->C2 C2->Target

Caption: Comparison of alternative synthetic routes to 1-aryl-cyclopentane-1-carbonitriles.

Alternative 1: Palladium-Catalyzed Cross-Coupling Reactions

A highly reliable method for forming aryl-aryl bonds with precise regiocontrol is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.[8][9][10][11]

  • Approach: This would involve the synthesis of a halogenated precursor, for example, 1-(2-bromo-3-fluorophenyl)cyclopentane-1-carbonitrile, followed by a Suzuki coupling with an appropriate arylboronic acid or ester.

  • Advantages:

    • Excellent regioselectivity, as the position of the halogen dictates the site of arylation.

    • Broad functional group tolerance.

    • Well-established and widely used in industry.

  • Disadvantages:

    • Requires a multi-step synthesis to prepare the halogenated precursor.

    • Potential for catalyst poisoning and metal contamination in the final product.

Alternative 2: Synthesis from Cyclopentanone and an Aryl Nitrile

Another approach involves the construction of the arylated cyclopentane ring system from simpler starting materials.

  • Approach: A reaction between cyclopentanone and a substituted arylacetonitrile (e.g., 2,3-difluorophenylacetonitrile) under basic conditions could potentially form the desired scaffold.

  • Advantages:

    • Potentially a more convergent synthesis.

    • Avoids the use of expensive palladium catalysts.

  • Disadvantages:

    • May suffer from side reactions and lower yields.

    • The regiochemistry of the starting arylacetonitrile needs to be pre-defined.

Conclusion

Confirming the regioselectivity of the arylation of this compound is a critical step in the development of synthetic routes to novel chemical entities. A thorough investigation of the reaction products using a combination of chromatographic separation and spectroscopic analysis, particularly NMR, is essential to unambiguously determine the outcome. While direct arylation offers a potentially shorter route, alternative methods such as palladium-catalyzed cross-coupling provide superior control over regioselectivity. The choice of synthetic strategy will ultimately depend on factors such as the desired regioisomer, scalability, and overall efficiency. This guide provides a comprehensive framework for researchers to approach this challenge with scientific rigor and make informed decisions in their synthetic endeavors.

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A Senior Application Scientist's Guide to the In Vitro Efficacy Evaluation of Novel 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course for a Novel Chemical Scaffold

The emergence of novel chemical entities presents both an opportunity and a challenge in drug discovery. The 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile scaffold represents one such frontier—a structure with potential biological activity that remains largely uncharacterized in public-domain literature. The difluorophenyl group is a common moiety in bioactive molecules, known for its ability to modulate metabolic stability and binding affinity, as seen in compounds targeting CGRP receptors and various kinases.[1][2] However, its combination with a cyclopentane-carbonitrile core creates a unique chemical space.

This guide is structured not as a review of existing data, but as a strategic framework for the systematic in vitro evaluation of this novel compound series. As a Senior Application Scientist, my objective is to provide fellow researchers with a robust, logical, and experimentally sound pathway to move from a set of newly synthesized compounds to a well-characterized "hit" with a defined mechanism of action. We will proceed with the foundational principle that every experiment should be a self-validating system, providing clear, interpretable data that logically informs the next step in the discovery cascade.

Part 1: The Foundational Screen — Establishing the Therapeutic Window via Cytotoxicity Profiling

Expert Rationale: Before any investigation into specific biological targets, it is imperative to determine the inherent cytotoxicity of the compounds. This initial screen serves two primary purposes: 1) It identifies the concentration range at which the compounds can be tested in subsequent functional assays without causing non-specific cell death, and 2) It provides a preliminary assessment of the therapeutic index—the gap between the desired biological effect and overt toxicity. A compound that is highly potent at its target but also highly cytotoxic is unlikely to become a viable therapeutic.

We will employ the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and high-throughput method for measuring cellular metabolic activity, which serves as a proxy for cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction that does not occur in dead cells. The amount of formazan produced is directly proportional to the number of living cells.[3]

Workflow for Foundational Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Treatment Treat Cells with Compound Dilutions (24-72h) Compound_Prep->Treatment Cell_Culture Culture & Harvest Selected Cell Lines Cell_Seeding Seed Cells in 96-Well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment MTT_Addition Add MTT Reagent (3-4h Incubation) Treatment->MTT_Addition Solubilization Add Solubilizing Agent (e.g., DMSO, SDS) MTT_Addition->Solubilization Absorbance Read Absorbance (~570 nm) Solubilization->Absorbance Calculation Calculate % Viability vs. Vehicle Control Absorbance->Calculation IC50_Determination Generate Dose-Response Curve & Determine IC50 Calculation->IC50_Determination

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay

This protocol is designed for adherent cells in a 96-well format and must be optimized for specific cell lines.

  • Cell Seeding:

    • Trypsinize and count cells from a healthy culture (typically 70-80% confluency).

    • Resuspend cells in complete culture medium to a density of 5x10⁴ cells/mL (this may require optimization).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each test compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to create 2X working concentrations (e.g., from 200 µM down to ~10 nM).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution to each well. Include "vehicle control" wells (containing the same final concentration of DMSO as the treated wells) and "no-cell" blank wells (medium only).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[3]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium containing MTT without disturbing the crystals.

    • Add 150 µL of MTT solvent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Data Acquisition and Analysis:

    • Read the absorbance of each well on a microplate spectrophotometer at a wavelength of 570 nm.[3]

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Comparative Cytotoxicity

All quantitative data should be summarized for easy comparison.

Compound IDDerivative StructureCell Line A IC₅₀ (µM)Cell Line B IC₅₀ (µM)Cell Line C IC₅₀ (µM)
DFP-C-001 R = HExperimental ValueExperimental ValueExperimental Value
DFP-C-002 R = 4-ClExperimental ValueExperimental ValueExperimental Value
DFP-C-003 R = 4-OCH₃Experimental ValueExperimental ValueExperimental Value
Control StaurosporineExperimental ValueExperimental ValueExperimental Value

Part 2: Elucidating Mechanism of Action — Target-Based Assays

With cytotoxicity data in hand, we can now probe for specific biological activities at non-toxic concentrations. The choice of assay depends on the therapeutic hypothesis. Here, we present two common, high-value screening paradigms: enzyme inhibition and receptor binding.

A. Enzyme Inhibition Assays

Expert Rationale: Enzyme inhibition is a primary mechanism for a vast number of drugs.[5] An inhibition assay is essential to determine if a compound can modulate the activity of a specific enzyme and to quantify its potency (IC₅₀).[6] A well-designed assay includes appropriate controls and substrate concentrations that allow for the elucidation of the inhibition mechanism (e.g., competitive, non-competitive).[6][7] For initial screening, substrate concentrations are often set at or near the Michaelis-Menten constant (Kₘ) to detect a broad range of inhibitor types.[6]

Workflow for Enzyme Inhibition Screening

G Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, & Test Compounds Assay_Setup Dispense Buffer, Enzyme, & Compound/Vehicle to Plate Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate Enzyme with Compound (15-30 min) Assay_Setup->Pre_incubation Initiation Initiate Reaction by Adding Substrate Pre_incubation->Initiation Kinetic_Read Measure Product Formation (e.g., Absorbance/Fluorescence) over Time Initiation->Kinetic_Read Data_Analysis Calculate Reaction Velocity & % Inhibition Kinetic_Read->Data_Analysis IC50_Calc Plot % Inhibition vs. [Compound] & Determine IC50 Data_Analysis->IC50_Calc

Caption: General workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: Generic Spectrophotometric Enzyme Inhibition Assay
  • Reagent Preparation:

    • Prepare a 2X enzyme solution in a suitable assay buffer.

    • Prepare a 2X substrate solution in the same assay buffer.

    • Prepare 4X serial dilutions of the test compounds in the assay buffer containing the appropriate final DMSO concentration.

  • Assay Procedure (96-well plate):

    • Add 25 µL of 4X test compound or vehicle control to the appropriate wells.

    • Add 50 µL of 2X enzyme solution to all wells except the "no-enzyme" control. Add 50 µL of assay buffer to the "no-enzyme" wells.

    • Mix gently and pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15-30 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of 2X substrate solution to all wells.

    • Immediately place the plate in a kinetic microplate reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance (or fluorescence) every minute for 30-60 minutes.

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100.

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Comparative Enzyme Inhibition
Compound IDEnzyme Target A IC₅₀ (µM)Enzyme Target B IC₅₀ (µM)Selectivity (A vs. B)
DFP-C-001 Experimental ValueExperimental ValueCalculated Value
DFP-C-002 Experimental ValueExperimental ValueCalculated Value
DFP-C-003 Experimental ValueExperimental ValueCalculated Value
Control Known InhibitorKnown InhibitorCalculated Value
B. Receptor Binding Assays

Expert Rationale: Characterizing the interaction between a compound and a receptor is fundamental to understanding its pharmacological effect.[8] Competitive binding assays are a robust method to determine a compound's affinity for a receptor.[9] In this setup, the novel, unlabeled compound (the "competitor") competes with a known, labeled ligand (typically radiolabeled) for binding to the receptor. By measuring the displacement of the labeled ligand, we can determine the binding affinity (expressed as the inhibition constant, Kᵢ) of our test compound.[10]

Workflow for Competitive Receptor Binding Assay

G Reagent_Prep Prepare Assay Buffer, Receptor Membranes, Radioligand, & Test Compounds Assay_Setup Combine Membranes, Radioligand, & Compound/Vehicle in Tubes/Plate Reagent_Prep->Assay_Setup Incubation Incubate to Reach Binding Equilibrium Assay_Setup->Incubation Separation Separate Bound & Free Ligand (Rapid Vacuum Filtration) Incubation->Separation Washing Wash Filter Mat to Remove Non-specific Binding Separation->Washing Detection Measure Radioactivity on Filter Mat (Scintillation Counting) Washing->Detection Data_Analysis Calculate % Displacement & Determine IC50/Ki Detection->Data_Analysis

Caption: Workflow for a competitive radioligand receptor binding assay.

Detailed Protocol: Generic Competitive Radioligand Binding Assay
  • Reagent Preparation:

    • Thaw frozen receptor membrane preparations (e.g., from cells overexpressing the target receptor) on ice and dilute to the desired concentration in a binding buffer.

    • Prepare serial dilutions of the test compounds in the binding buffer.

    • Dilute the radioligand to a working concentration (typically at or below its Kₔ value) in the binding buffer.

  • Assay Procedure:

    • In a 96-well plate or individual tubes, combine:

      • Test compound or vehicle (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).

      • Radioligand.

      • Receptor membrane preparation.

    • Incubate the mixture for a predetermined time (e.g., 60-120 minutes) at room temperature or 37°C to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., using a cell harvester), which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Acquisition and Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percent displacement for each compound concentration: % Displacement = (1 - (Specific Binding_compound / Specific Binding_vehicle)) * 100.

    • Plot % Displacement against the log of the compound concentration to determine the IC₅₀.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation: Comparative Receptor Affinity
Compound IDReceptor Target A Kᵢ (nM)Receptor Target B Kᵢ (nM)Selectivity (A vs. B)
DFP-C-001 Experimental ValueExperimental ValueCalculated Value
DFP-C-002 Experimental ValueExperimental ValueCalculated Value
DFP-C-003 Experimental ValueExperimental ValueCalculated Value
Control Known LigandKnown LigandCalculated Value

Part 3: Synthesis and Decision Making — From Data to "Hit" Candidate

Expert Rationale: The ultimate goal of this in vitro cascade is to identify a "hit" compound worthy of further investigation. This decision is not based on a single data point but on a holistic evaluation of the compound's entire profile. The key is to integrate data from cytotoxicity, primary target activity, and off-target liability screens to build a compelling case for a specific derivative. Preliminary Structure-Activity Relationship (SAR) analysis is crucial at this stage to understand which chemical modifications lead to improved potency and selectivity.[11][12]

Decision-Making Framework for Hit Selection

G Start Library of DFP-C Derivatives Cytotoxicity Cytotoxicity Screen (IC50 > 10 µM?) Start->Cytotoxicity Primary_Screen Primary Target Screen (Enzyme or Receptor) (IC50/Ki < 1 µM?) Cytotoxicity->Primary_Screen Yes Discard_Toxic Discard or Flag as Cytotoxic Cytotoxicity->Discard_Toxic No Selectivity_Screen Selectivity/Counter Screen (Selectivity > 10-fold?) Primary_Screen->Selectivity_Screen Yes Discard_Inactive Discard as Inactive Primary_Screen->Discard_Inactive No Hit_Compound Declare 'Hit' Compound Selectivity_Screen->Hit_Compound Yes Discard_Nonselective Discard as Non-selective Selectivity_Screen->Discard_Nonselective No

Caption: A logical flowchart for progressing a compound from initial screening to hit identification.

A promising hit compound should ideally exhibit:

  • High Potency: Sub-micromolar IC₅₀ or Kᵢ values against the primary target.

  • Low Cytotoxicity: An IC₅₀ value in a cytotoxicity assay that is at least 10-fold higher than its target potency.

  • Target Selectivity: Significantly lower potency against related off-targets.

  • Favorable SAR: The compound should belong to a series where small chemical modifications result in predictable changes in activity, suggesting a specific binding mode.

Conclusion

This guide provides a comprehensive and technically grounded framework for the initial in vitro evaluation of novel this compound derivatives. By systematically progressing from broad cytotoxicity profiling to specific, target-based assays, researchers can efficiently and logically identify compounds with promising therapeutic potential. The emphasis on robust, well-controlled experiments and integrated data analysis is crucial for making informed decisions and successfully advancing a project from chemical synthesis to a validated biological hit. The subsequent steps would involve more complex cellular assays, ADME profiling, and eventually, in vivo efficacy studies.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile, a compound characterized by its halogenated aromatic ring and nitrile functional group. The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed to ensure the safety of laboratory personnel and the protection of the environment.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for this compound, it is essential to understand the foundational principles of laboratory chemical waste management. These principles are designed to minimize risk and ensure regulatory compliance.

  • Waste Minimization : The most effective way to manage waste is to minimize its generation in the first place.[4][5] This can be achieved by carefully planning experiments to use the smallest necessary quantities of reagents and by avoiding the over-purchase of starting materials.

  • Segregation : Proper segregation of chemical waste is critical to prevent dangerous reactions.[6][7] Halogenated organic compounds, such as the one , must be collected separately from non-halogenated organic wastes.[7][8]

  • Proper Labeling and Storage : All waste containers must be clearly and accurately labeled with their contents.[4][6] They should be stored in a designated, well-ventilated satellite accumulation area away from incompatible materials.[5][6]

  • Use of Personal Protective Equipment (PPE) : When handling any hazardous chemical waste, appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact), must be worn.[9]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound and associated waste.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste Stream: This compound (Pure compound, solutions, contaminated materials) B Select Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B C Locate Designated Satellite Accumulation Area (SAA) B->C D Obtain Designated 'Halogenated Organic Waste' Container C->D E Is the waste a solid or liquid? D->E F_solid For solid waste (e.g., contaminated paper towels, silica gel): Double-bag in clear plastic bags and place in container. E->F_solid Solid F_liquid For liquid waste (e.g., reaction mixtures, solvent rinses): Carefully pour into the container using a funnel. E->F_liquid Liquid G Securely close the waste container. F_solid->G F_liquid->G H Update the Hazardous Waste Tag with the chemical name, quantity, and date. G->H I Place the closed container back in the designated SAA. H->I J Ensure the container is within secondary containment. I->J K Verify segregation from incompatible waste streams (e.g., acids, bases, oxidizers). J->K L Once the container is full or has reached the storage time limit, submit a waste pickup request. K->L M Waste is collected by trained Environmental Health & Safety (EHS) personnel. L->M N Transport to a licensed hazardous waste disposal facility for incineration. M->N

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides detailed instructions for the collection and disposal of waste containing this compound.

Waste Identification and Segregation
  • Identify all waste streams containing this compound. This includes:

    • Unused or excess pure compound.

    • Solutions containing the compound (e.g., from chromatography fractions, reaction mixtures).

    • Contaminated labware (e.g., pipette tips, vials).

    • Spill cleanup materials.

  • Classify this waste as "Halogenated Organic Waste." Due to the presence of fluorine atoms on the phenyl ring, this compound must not be mixed with non-halogenated waste streams.[7][8] This segregation is crucial as halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[10][11]

Waste Collection
  • Obtain a designated waste container for halogenated organic liquids or solids from your institution's Environmental Health & Safety (EHS) department. These containers should be made of a material compatible with organic compounds and have a secure screw-top cap.

  • For liquid waste :

    • Use a funnel to carefully transfer the liquid into the waste container.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • For solid waste :

    • Collect contaminated items such as gloves, paper towels, and silica gel in a separate, clearly labeled bag before placing them in the solid waste container to prevent contamination of the container's exterior.

    • Chemically contaminated sharps, such as needles and blades, must be disposed of in a designated puncture-resistant sharps container.[5]

  • Empty Containers : Any empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated organic waste.[12][13] After rinsing, the container labels should be defaced, and the container can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.[12][13]

Labeling and Storage
  • Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "this compound."[6] If it is a mixed waste stream, list all components and their approximate percentages.[6]

  • Maintain a running log on the container's label, updating it each time waste is added.

  • Store the sealed container in a designated Satellite Accumulation Area (SAA).[4][6] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should have secondary containment to capture any potential leaks.[5]

  • Ensure incompatible waste types are stored separately. For example, halogenated organic waste should not be stored in the same secondary containment as strong acids or oxidizers.[6]

Arranging for Disposal
  • Once the waste container is full or has been in storage for the maximum allowable time (typically six to twelve months, depending on local regulations), arrange for its collection by your institution's EHS department.[4][6]

  • Never dispose of this compound down the drain or in the regular trash. [12] This is illegal and poses a significant threat to the environment.

  • Do not allow the compound to evaporate in a fume hood as a means of disposal. [12]

Spill and Emergency Procedures

In the event of a spill, the primary goal is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is small and you are trained to handle it:

    • Don the appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

    • Carefully collect the absorbent material and any contaminated debris, and place it in a sealed, labeled container for disposal as hazardous waste.[12][13]

  • For large spills, or if you are unsure how to proceed, evacuate the area, and contact your institution's EHS or emergency response team immediately.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . Organic Chemistry Praktikum. [Link]

  • Hazardous Waste Segregation . Unknown Source. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

  • NITRILES - CDC Stacks . Centers for Disease Control and Prevention. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . Unknown Source. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.